3-Amino-1-methylpiperidin-2-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1-methylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUWUTGRVZJMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422130-18-4 | |
| Record name | 3-amino-1-methylpiperidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-1-methylpiperidin-2-one hydrochloride chemical properties
An In-depth Technical Guide to 3-Amino-1-methylpiperidin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its core chemical and physical properties, common synthetic pathways, and robust analytical methodologies for characterization and quality control. Furthermore, it explores the compound's significant applications, particularly its role as a key intermediate in the development of novel therapeutics such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile chemical entity.
Introduction and Significance
This compound is a derivative of the piperidone scaffold, a privileged structure in drug discovery due to its favorable pharmacokinetic properties and synthetic tractability. The presence of a primary amine at the 3-position and a methyl group on the lactam nitrogen provides specific steric and electronic features that are crucial for molecular recognition in various biological targets. Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for laboratory use.
The principal significance of this compound lies in its application as a key structural intermediate. Notably, the chiral variants of 3-aminopiperidin-2-one are instrumental in synthesizing potent and orally bioavailable CGRP receptor antagonists, a class of drugs developed for the treatment of migraines.[1] Understanding the fundamental properties and behaviors of this molecule is therefore essential for optimizing synthetic routes and ensuring the quality of downstream active pharmaceutical ingredients (APIs).
Chemical Identity and Physicochemical Properties
The identity and core properties of this compound are foundational to its application. The molecule consists of a six-membered piperidin-2-one ring, N-methylated at position 1, with an amino group at the chiral center of position 3.
Figure 1: Chemical Structure of this compound.
The key physicochemical data for the (R)-enantiomer, which is often used in pharmaceutical synthesis, are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₁₃ClN₂O | [2][3][4] |
| Molecular Weight | 164.63 g/mol | [2][3][4] |
| CAS Number | 1951424-91-1 ((R)-enantiomer) | [2][3][4] |
| 956109-56-1 ((S)-enantiomer) | [5] | |
| 1422130-18-4 (racemate) | [6] | |
| Appearance | Solid, white to off-white crystalline powder | [2][7] |
| Purity | Typically ≥95% - ≥97% | [2][4] |
| Solubility | Soluble in water and other polar solvents. | [7] |
| Storage Conditions | Store in a cool, dry place. Sealed in dry, 2-8°C is recommended for long-term stability.[4] For lyophilized powder, storage at -20°C to -80°C is also suggested.[5][8] | |
| Stability | Stable under recommended storage conditions. Hygroscopic; moisture should be avoided.[9][10] |
Synthesis and Manufacturing Overview
The synthesis of chiral this compound often starts from chiral precursors to establish the stereocenter at the C3 position. One notable method involves the cyclization of a diamino-pentanoate derivative.[11]
A generalized synthetic workflow is outlined below. The causality behind this pathway is the strategic use of a chiral pool starting material, such as a derivative of ornithine or glutamic acid, which already contains the required stereochemistry. Subsequent chemical transformations build the piperidone ring and install the N-methyl group.
Sources
- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. cusabio.com [cusabio.com]
- 6. This compound | 1422130-18-4 [m.chemicalbook.com]
- 7. [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester - Pharmaceutical Grade at Attractive Prices [jigspharma.com]
- 8. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]
- 9. capotchem.cn [capotchem.cn]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
A Technical Guide to 3-Amino-1-methylpiperidin-2-one Hydrochloride: Synthesis, Characterization, and Application
Abstract: This document provides an in-depth technical overview of 3-Amino-1-methylpiperidin-2-one hydrochloride, a heterocyclic building block of increasing interest in medicinal chemistry and drug development. We will explore its chemical identity, outline a robust synthetic and purification protocol, detail methods for analytical characterization to ensure purity and identity, discuss its applications as a molecular scaffold, and provide comprehensive safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.
Introduction and Strategic Importance
3-Amino-1-methylpiperidin-2-one is a substituted δ-lactam, a structural motif present in numerous biologically active molecules. The presence of a primary amine at the C3 position, adjacent to the lactam carbonyl, provides a crucial synthetic handle for derivatization, making it a valuable scaffold for building combinatorial libraries. Its rigidified piperidinone core serves as a conformational constraint, which is often a key design element in developing selective pharmacological agents. The hydrochloride salt form is typically preferred to improve the compound's stability and handling characteristics as a solid. This guide will focus primarily on the racemic and chiral forms of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
The identity of this compound is defined by its specific structure and stereochemistry. It is critical for researchers to use the correct Chemical Abstracts Service (CAS) number corresponding to the desired stereoisomer to ensure traceability and reproducibility of their work.
Chemical Structure
The core structure consists of a six-membered piperidinone ring with a methyl group on the ring nitrogen (N1) and an amino group at the C3 position.
Caption: Structure of 3-Amino-1-methylpiperidin-2-one HCl
Key Identifiers and Properties
The compound's properties are summarized below. Note the distinct CAS numbers for the different stereoisomers.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₁₃ClN₂O | [1][2][3] |
| Molecular Weight | 164.63 g/mol | [1][2][3] |
| Appearance | Off-white to white solid | [2][3] |
| CAS Number (R)-enantiomer | 1951424-91-1 | [1][2][3] |
| CAS Number (S)-enantiomer | 956109-56-1 | [4] |
| CAS Number (Racemic) | 1422130-18-4 | [5] |
Synthesis and Purification Protocol
The synthesis of this compound can be approached from commercially available 3-amino-2-piperidone, which itself can be synthesized from amino acids like ornithine[6]. The following protocol details a common strategy involving protection, methylation, and deprotection.
Rationale Behind the Synthetic Strategy
A direct N-methylation of 3-amino-2-piperidone is challenging due to the presence of two nitrogen atoms (the lactam and the primary amine). The primary amine is generally more nucleophilic and would likely methylate first, which is not the desired outcome. Therefore, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability in basic/nucleophilic conditions (required for the subsequent N-methylation) and its facile removal under acidic conditions, which simultaneously yields the desired hydrochloride salt.
Caption: Workflow for Synthesis and Purification.
Step-by-Step Experimental Protocol
Step 1: Boc-Protection of 3-Amino-2-piperidone
-
Dissolve 3-amino-2-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA, 1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, dry the organic layer with anhydrous sodium sulfate, and concentrate in vacuo to yield crude tert-butyl (2-oxo-piperidin-3-yl)carbamate.
Step 2: N-Methylation of the Lactam [7]
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Causality: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen, making it nucleophilic.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate to yield the N-methylated intermediate.
Step 3: Boc-Deprotection and Hydrochloride Salt Formation [8]
-
Dissolve the crude N-methylated intermediate in a minimal amount of methanol or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 3-5 eq) dropwise at 0 °C. Causality: The strong acidic conditions cleave the acid-labile Boc group, and the excess HCl protonates the newly freed primary amine to form the stable hydrochloride salt.
-
Stir the mixture at room temperature for 2-4 hours, monitoring for the formation of a precipitate.
Step 4: Purification and Isolation
-
Upon reaction completion, add a non-polar solvent like diethyl ether to induce further precipitation of the product[8].
-
Filter the resulting solid through a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove non-polar impurities.
-
Dry the solid under high vacuum to afford pure this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final compound is paramount. A combination of techniques provides a self-validating system where each method corroborates the others.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis.
-
Chiral Purity (if applicable): Chiral HPLC.
Caption: Analytical Validation Workflow.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the N-methyl group (singlet, ~2.8-3.0 ppm), the methine proton at C3 (multiplet), and several multiplets corresponding to the methylene protons of the piperidine ring.
-
¹³C NMR: The carbon NMR will display signals for the lactam carbonyl (~170-175 ppm), the N-methyl carbon, and the four distinct carbons of the piperidine ring.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 129.1.
Chromatographic Purity Assessment (HPLC)
For accurate purity assessment, especially for chiral compounds, derivatization is often employed to improve detection and separation[9][10]. A common method involves derivatizing the primary amine with an agent like benzoyl chloride.
Protocol: HPLC Analysis via Derivatization
-
Derivatization: React a small, accurately weighed sample with benzoyl chloride in the presence of a base at low temperature. This converts the primary amine to a benzamide, which has a strong UV chromophore.
-
Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) for general purity or a chiral column (e.g., CHIRAL-AGP) for enantiomeric excess determination[10].
-
Mobile Phase: A typical gradient might run from water with 0.1% trifluoroacetic acid (TFA) to acetonitrile with 0.1% TFA. For chiral separations, an isocratic mobile phase like a phosphate buffer/acetonitrile mixture is common[10].
-
Detection: UV detection at a wavelength appropriate for the benzamide derivative (e.g., 254 nm)[9][10].
-
Validation: The purity is determined by the peak area percentage of the main product peak. For chiral analysis, the enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers. A purity level of >95% is typically required for research applications.
Applications in Research and Drug Development
The 3-amino-1-methylpiperidin-2-one scaffold is a valuable starting point for constructing more complex molecules. The primary amine serves as a nucleophile or a point for amide bond formation, enabling its incorporation into larger structures.
A key application area is in the development of kinase inhibitors. For example, a similar "3-Carboxyl Piperidin-2-one" scaffold has been successfully used to design and synthesize novel inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers[11]. In such syntheses, the amino group of our title compound could be acylated with various carboxylic acids or coupled to other fragments to explore the structure-activity relationship (SAR) around the piperidinone core, aiming to optimize binding affinity and selectivity for a given biological target. It is also a potential building block for developing ligands for G-protein coupled receptors (GPCRs) and other targets where a constrained diamine motif is desirable.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. The hazard profile is consistent with similar aliphatic amines and amides.
6.1. Hazard Identification Based on data for structurally related compounds, this compound should be handled as a hazardous substance.
-
Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[12][13][14]. It may also be harmful if swallowed (H302)[13].
-
GHS Pictogram: GHS07 (Exclamation Mark)
6.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[14].
-
Eye/Face Protection: Wear chemical safety goggles or a face shield[15].
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling[13].
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved particulate respirator may be necessary[15].
6.3. Storage
-
Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[12][15]. The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
References
- Echo BioSystems. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one-HCl.
- PubChem. (n.d.). 3-Amino-1-(2-methylcycloheptyl)piperidin-2-one.
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Amino-2-piperidone (HMDB0000323).
- D'Acquarica, I., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Szatmári, I., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Zhang, W., et al. (2015). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules.
Sources
- 1. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride 95% | CAS: 1951424-91-1 | AChemBlock [achemblock.com]
- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 4. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]
- 5. This compound | 1422130-18-4 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-AMino-1-Methylpiperidin-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. aksci.com [aksci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
3-Amino-1-methylpiperidin-2-one hydrochloride molecular weight
An In-Depth Technical Guide to 3-Amino-1-methylpiperidin-2-one Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern medicinal chemistry. We will delve into its fundamental chemical properties, stereospecific synthetic routes, and significant applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental protocols and the strategic importance of this compound in pharmaceutical research.
Core Chemical Identity and Properties
This compound is a heterocyclic compound belonging to the piperidine class. Its structure, featuring a lactam ring with a chiral center at the C3 position, makes it a valuable synthon for creating enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects[1].
Nomenclature and Stereoisomerism
The presence of a stereocenter at the third carbon of the piperidine ring means the compound exists as two distinct enantiomers: (R) and (S). The specific stereoisomer used is critical for its intended biological activity.
| Isomer | CAS Number |
| (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1[2][3] |
| (S)-3-Amino-1-methylpiperidin-2-one hydrochloride | 956109-56-1[4] |
| This compound (racemic/unspecified) | 1422130-18-4[5] |
Physicochemical Properties
The compound's physical and chemical characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃ClN₂O | [2][3][6][7] |
| Molecular Weight | 164.63 g/mol | [2][3][4][7] |
| Appearance | Solid, Lyophilized powder | [2][6] |
| Purity | Typically ≥95% | [2][4][6] |
Chemical Structure
The core structure consists of a piperidin-2-one (a valerolactam) ring, N-methylated at position 1, with an amino group at the chiral C3 position. The hydrochloride salt form enhances stability and solubility in polar solvents.
Caption: Generalized synthetic workflow for 3-Amino-1-methylpiperidin-2-one HCl.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.
Key Application: Synthesis of DPP-IV Inhibitors
The (R)-enantiomer of 3-aminopiperidine derivatives are crucial intermediates for the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[8] These drugs, such as sitagliptin and alogliptin, are a major class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. The amino group of the piperidine core serves as a key pharmacophore that interacts with the active site of the DPP-IV enzyme.
Potential in Neuroscience Drug Discovery
The (S)-enantiomer has been identified as a valuable building block for compounds targeting the central nervous system.[1] Its structural properties are leveraged to create novel treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as psychiatric disorders. The ability to interact with specific brain receptors makes it a compound of high interest in this field.[1]
Sources
- 1. (S)-3-Amino-1-methylpiperidin-2-one hydrochloride [myskinrecipes.com]
- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 4. (S)-3-AMINO-1-METHYLPIPERIDIN-2-ONE HYDROCHLORIDE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. This compound | 1422130-18-4 [m.chemicalbook.com]
- 6. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]
- 7. chemscene.com [chemscene.com]
- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-1-methylpiperidin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3-Amino-1-methylpiperidin-2-one hydrochloride, a substituted piperidine derivative of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the underlying scientific rationale for each analytical choice. It details an integrated approach using Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The guide culminates in a discussion of X-ray crystallography as the definitive method for absolute structure confirmation. Each section includes field-proven protocols and data interpretation insights, establishing a self-validating system where data from each technique corroborates the others, ensuring the highest degree of scientific integrity.
Introduction and Strategic Overview
This compound is a heterocyclic compound featuring a six-membered lactam (a cyclic amide) ring, a primary amine, and a methyl group on the amide nitrogen.[1] Its molecular formula is C₆H₁₃ClN₂O, with a corresponding molecular weight of 164.63 g/mol for the hydrochloride salt.[1][2] Such piperidone scaffolds are prevalent in pharmaceuticals and bioactive molecules, making them important intermediates in drug discovery and development.[3][4] Therefore, unambiguous confirmation of their chemical structure is a critical prerequisite for any further research or application.[5]
The structure elucidation of an unknown or newly synthesized compound is a systematic process of deduction.[6] No single technique provides all the necessary information; instead, a combination of spectroscopic methods is employed to piece together the molecular puzzle.[7] Our strategy is to build the structure step-by-step, starting with the most fundamental information and progressively adding layers of detail and connectivity.
The workflow is designed to be a self-validating loop, where the hypothesis generated from one experiment is tested and confirmed by the next. This integrated approach ensures a high degree of confidence in the final assigned structure.
Mass Spectrometry: Determining the Blueprint
Expertise & Causality: The first step in analyzing any unknown compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose. We choose a soft ionization technique like Electrospray Ionization (ESI) because it is well-suited for polar, thermally labile molecules and minimizes fragmentation, ensuring the molecular ion is readily observed.[8][9][10]
Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) of LC-MS grade.[10]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Perform the analysis in positive ion mode (ESI+). The presence of two basic nitrogen atoms (the primary amine and the tertiary amide) makes the molecule easy to protonate.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high mass accuracy (typically < 5 ppm) is crucial for formula determination.
Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion of the free base. The hydrochloride salt will dissociate in solution, and the mass spectrometer will detect the protonated organic molecule, [M+H]⁺.
| Ion Species | Description | Expected m/z (Monoisotopic) | Inferred Molecular Formula |
| [M+H]⁺ | Protonated free base | 129.1028 | C₆H₁₃N₂O |
-
Free Base (M): C₆H₁₂N₂O = (6 * 12.00000) + (12 * 1.00783) + (2 * 1.00000) = 128.0950 Da
-
Protonated Ion ([M+H]⁺): 128.0950 + 1.00783 = 129.1028 Da
The high-resolution measurement allows the instrument's software to confidently assign the elemental composition C₆H₁₃N₂O, ruling out other possibilities with a similar nominal mass. This formula provides the exact number of atoms, which is the foundational blueprint for all subsequent spectroscopic analysis.
FTIR Spectroscopy: Identifying the Key Players
Expertise & Causality: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is used to quickly identify the key functional groups present.[11][12] This is achieved by measuring the absorption of infrared radiation, which excites specific molecular vibrations.[11] The presence or absence of characteristic absorption bands provides direct evidence for functional groups like carbonyls (C=O) and amines (N-H).[13][14]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. This technique requires minimal sample preparation.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before the sample analysis to subtract atmospheric (CO₂, H₂O) absorptions.
Expected Data & Interpretation
The FTIR spectrum acts as a molecular fingerprint. For this compound, we anticipate several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400-3200 | N-H Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group. May appear as a doublet. |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Confirms the saturated alkyl backbone of the piperidine ring and methyl group. |
| ~2700-2400 | N⁺-H Stretch | Ammonium Salt (-NH₃⁺) | Broad absorption confirming the hydrochloride salt form. |
| ~1650 | C=O Stretch | Tertiary Amide (Lactam) | Strong, sharp peak. Confirms the key piperidin-2-one structure. Its position indicates a six-membered ring. |
| ~1600 | N-H Bend | Primary Amine (-NH₂) | Further evidence for the amino group. |
The most diagnostic peak is the strong carbonyl absorption around 1650 cm⁻¹. This, combined with the N-H stretches, provides powerful, direct evidence for the proposed aminolactam structure.
NMR Spectroscopy: Assembling the Molecular Structure
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[15] It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. We will use a suite of experiments to build the carbon skeleton and place the protons onto it.[16]
Protocol: General NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is a good choice as it will exchange with the acidic N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Experiments: Acquire the following spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
¹H and ¹³C NMR: The Parts List
-
¹H NMR: Provides the number of distinct proton environments and their neighboring protons (via signal splitting).
-
¹³C NMR: Provides the number of distinct carbon environments.
Expected Data & Interpretation (in D₂O): Note: Chemical shifts (δ) are predictive and can vary based on solvent and concentration.
| Atom Label | ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (δ, ppm) |
| C2 | - | - | - | ~172 |
| C3 | ~3.8 | Doublet of Doublets (dd) | 1H | ~55 |
| C4 | ~2.2 & ~2.0 | Multiplets (m) | 2H | ~25 |
| C5 | ~1.9 | Multiplet (m) | 2H | ~22 |
| C6 | ~3.4 | Multiplet (m) | 2H | ~48 |
| N-CH₃ | ~3.0 | Singlet (s) | 3H | ~30 |
-
Interpretation: The ¹H spectrum should show five distinct signals corresponding to the five proton-bearing positions. The N-CH₃ group appears as a singlet because it has no adjacent protons. The other signals will be multiplets due to coupling with their neighbors. The ¹³C spectrum should show six distinct signals, one for each carbon atom, including the carbonyl carbon (C2) at a characteristic downfield shift (~172 ppm).
2D NMR: The Assembly Instructions
2D NMR experiments reveal correlations between nuclei, allowing us to connect the individual atoms identified in the 1D spectra.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds). It helps establish proton-proton adjacencies.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to.[17][18][19] It maps every proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (2-3 bonds) between protons and carbons.[17][18][19] This is the key experiment for connecting the molecular fragments, especially through quaternary carbons (like C2) or across heteroatoms.[20]
Integrated Interpretation:
-
HSQC: Correlate each proton signal from the ¹H NMR to its directly attached carbon in the ¹³C NMR (e.g., the signal at δ ~3.0 ppm connects to the carbon at δ ~30 ppm, confirming the N-CH₃ group).
-
COSY: Trace the proton connectivity around the ring. The H3 proton should show a correlation to the H4 protons, which in turn correlate to the H5 protons, and finally to the H6 protons. This confirms the -CH(N)-CH₂-CH₂-CH₂-N- sequence.
-
HMBC: This is the crucial final step. We look for key long-range correlations that lock the structure in place:
-
N-CH₃ Protons (δ ~3.0) to C2 (Carbonyl, δ ~172): This two-bond correlation proves the methyl group is attached to the amide nitrogen, not the primary amine.
-
N-CH₃ Protons (δ ~3.0) to C6 (δ ~48): This two-bond correlation confirms the N-methylation and closes the ring.
-
H3 Proton (δ ~3.8) to C2 (Carbonyl, δ ~172): This two-bond correlation confirms the position of the amino group is adjacent to the carbonyl, defining the molecule as a 3-amino-piperidin-2-one.
-
By systematically integrating the data from MS, FTIR, ¹H, ¹³C, COSY, HSQC, and HMBC, we can confidently and unambiguously determine the planar structure of 3-Amino-1-methylpiperidin-2-one.
X-ray Crystallography: The Gold Standard
Expertise & Causality: While the spectroscopic methods described provide overwhelming evidence for the structure, single-crystal X-ray diffraction is the ultimate "gold standard" for structure determination.[21][22] It provides an exact three-dimensional map of electron density in the solid state, revealing precise bond lengths, bond angles, and, most importantly, the absolute configuration of chiral centers if the molecule is enantiomerically pure.[23][24][25]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most challenging step is growing a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm).[23] This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: Sophisticated software is used to solve the phase problem and convert the diffraction data into an electron density map, from which the atomic positions are determined and refined.
Interpretation: The output is a definitive 3D model of the molecule. For a chiral sample, such as (R)- or (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, the analysis can determine the absolute stereochemistry, often by calculating the Flack parameter, which should be close to zero for the correct enantiomer.[22] This technique provides the highest possible level of structural proof.
Conclusion
The structure elucidation of this compound is a logical, stepwise process that relies on the synergistic integration of multiple analytical techniques. Mass spectrometry provides the molecular formula, FTIR identifies key functional groups, and a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) pieces together the molecular skeleton and confirms atom connectivity. Each step serves to validate the information gathered previously, creating a robust and self-consistent structural proof. For absolute confirmation of stereochemistry and solid-state conformation, single-crystal X-ray crystallography remains the definitive method. This guide provides the strategic framework and practical insights necessary for researchers to approach the structural characterization of novel small molecules with confidence and scientific rigor.
References
- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). Semantic Scholar.
- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.
- Lee, J., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718.
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574.
- Lee, J., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate.
- Al-Naiema, I. M., & Stone, E. A. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques, 7(11), 3849–3857.
- Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Current opinion in drug discovery & development, 13(2), 153–165.
- King, F. L., et al. (2000). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
- Electrospray ionization. (n.d.). Wikipedia.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme.
- 4-Piperidone. (n.d.). Grokipedia.
- Gáliková, J., & Jones, P. G. (2010). X-Ray Crystallography of Chemical Compounds. The open crystallography journal, 3, 1–10.
- 4-Piperidone. (n.d.). Wikipedia.
- Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 661.
- Lawrence, S. E., & Moynihan, H. A. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in molecular biology (Clifton, N.J.), 1140, 131–143.
- Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. (2015). ResearchGate.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Al-Hussain, S. A., & Al-Salahi, R. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(49), 31835–31861.
- (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. (n.d.). MySkinRecipes.
- (S)-3-Amino-1-methylpiperidin-2-one-HCl. (n.d.). Echo BioSystems.
- Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie (International ed. in English), 59(37), 15875–15880.
- Arulraj, R., & Thenmozhi, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- HSQC and HMBC. (n.d.). NMR Core Facility, Columbia University.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The top 200 drugs of 2012. Journal of chemical education, 91(8), 1114-1127.
- Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure.
- Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2013). ResearchGate.
- 3-Amino-2-piperidone. (n.d.). PubChem.
- Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). (n.d.). Human Metabolome Database.
- 3-Amino-2-piperidone (ECMDB24041). (2015, September 8). E. coli Metabolome Database.
Sources
- 1. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 12. azooptics.com [azooptics.com]
- 13. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 15. jchps.com [jchps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. researchgate.net [researchgate.net]
- 21. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Amino-1-methylpiperidin-2-one Hydrochloride
A Keystone Intermediate for Pharmaceutical Innovation
This guide provides a comprehensive overview of the synthesis of 3-Amino-1-methylpiperidin-2-one hydrochloride, a crucial building block in the development of novel therapeutics. We will delve into a scientifically robust synthesis pathway, elucidating the underlying chemical principles and providing a detailed experimental protocol suitable for researchers and professionals in drug development.
Introduction: The Significance of this compound
3-Amino-1-methylpiperidin-2-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in a wide array of biologically active molecules and approved drugs. The specific substitution pattern of an amino group at the 3-position and a methyl group on the ring nitrogen of the 2-piperidone core creates a chiral center, making this molecule a valuable synthon for stereospecific drug design. Notably, derivatives of 3-aminopiperidin-2-one have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists, which are a promising class of drugs for the treatment of migraines[1]. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps.
A Strategically Designed Synthesis Pathway
The synthesis of this compound can be approached through various routes. This guide will focus on a well-documented and scalable pathway that begins with a protected amino acid precursor. This method offers excellent control over stereochemistry and proceeds through logical, high-yielding transformations.
The overall synthetic strategy is depicted in the workflow diagram below:
Figure 1: A conceptual workflow for the synthesis of this compound.
Core Synthesis Protocol: From Protected Precursor to Final Product
This section details the experimental procedure for the synthesis of this compound, starting from the commercially available 3-(Boc-amino)-2-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is strategically employed to prevent unwanted side reactions at the amino group during the N-methylation step.
Part 1: N-Methylation of 3-(Boc-amino)-2-piperidone
The introduction of the methyl group onto the piperidone nitrogen is a critical step. While various methylating agents can be used, a common and effective method involves reductive amination using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(Boc-amino)-2-piperidone (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (1.2 equivalents).
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the careful addition of an acid (e.g., 1M HCl) until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-Methyl-3-(Boc-amino)piperidin-2-one.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 1-Methyl-3-(Boc-amino)piperidin-2-one (1 equivalent) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane, 2-3 equivalents) dropwise at 0 °C.
-
Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to afford the final product, this compound.
Table 1: Summary of Key Reaction Parameters
| Step | Reactants | Reagents & Solvents | Key Parameters |
| N-Methylation | 3-(Boc-amino)-2-piperidone | Formaldehyde, Sodium cyanoborohydride, Methanol | 0 °C to Room Temperature, 12-16 hours |
| Deprotection | 1-Methyl-3-(Boc-amino)piperidin-2-one | HCl in Dioxane, Methanol/Ethyl Acetate | 0 °C to Room Temperature, 2-4 hours |
Alternative Synthetic Approaches: A Broader Perspective
While the presented pathway is robust, other synthetic strategies have been explored. For instance, enzymatic cascades utilizing variants of galactose oxidase and imine reductase have been employed for the synthesis of protected 3-aminopiperidine derivatives from amino alcohols[2][3]. This biocatalytic approach offers the advantages of high stereoselectivity and environmentally benign reaction conditions.
Another established method involves the cyclization of ornithine or lysine derivatives. For example, (R)-3-aminopiperidin-2-one hydrochloride can be prepared from (R)-methyl-2,5-diaminopentanoate dihydrochloride through a cyclization reaction[4]. This precursor is, in turn, synthesized from (R)-2,5-diaminopentanoic acid hydrochloride[4]. These routes are particularly valuable for accessing specific enantiomers of the target molecule.
Conclusion and Future Outlook
The synthesis of this compound is a well-defined process that is crucial for the advancement of pharmaceutical research and development. The pathway detailed in this guide provides a reliable and scalable method for obtaining this key intermediate. As the demand for enantiomerically pure and functionally diverse drug candidates continues to grow, the development of even more efficient and sustainable synthetic methodologies, including biocatalytic routes, will remain an active area of investigation. The versatility of the 3-aminopiperidin-2-one scaffold ensures its continued importance as a privileged structure in the design of future therapeutics.
References
- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Royal Society of Chemistry.
- ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]
- ResearchGate.
- MySkinRecipes. (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. [Link]
- Echo BioSystems. (S)-3-Amino-1-methylpiperidin-2-one-HCl. [Link]
- PubMed. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. [Link]
Sources
- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Guide
Introduction
3-Amino-1-methylpiperidin-2-one hydrochloride is a substituted cyclic amide, a derivative of piperidine, which holds potential interest for researchers in medicinal chemistry and drug development due to its structural motifs. The presence of a chiral center, a lactam ring, and an amino group suggests its utility as a scaffold in the synthesis of novel bioactive molecules. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and comparative analysis with related structures.
Molecular Structure and Functional Groups
The structure of this compound comprises a six-membered piperidinone ring, an amino group at the C3 position, and a methyl group attached to the nitrogen atom of the lactam. The hydrochloride salt form indicates that the primary amino group is protonated.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Expected ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 1H | H-3 |
| ~3.2 - 3.4 | m | 2H | H-6 |
| ~3.0 | s | 3H | N-CH₃ |
| ~2.2 - 2.4 | m | 2H | H-4 |
| ~1.9 - 2.1 | m | 2H | H-5 |
Interpretation and Experimental Rationale:
The spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in the piperidine ring. The use of a high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion. Deuterated water (D₂O) is a suitable solvent due to the salt nature of the compound; the exchangeable protons of the ammonium group (-NH₃⁺) will exchange with deuterium and will likely not be observed.
-
H-3: The proton at the chiral center (C3) is expected to be a multiplet due to coupling with the adjacent methylene protons at C4. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group and the protonated amino group.
-
H-6: The methylene protons adjacent to the lactam nitrogen are expected to be diastereotopic and will likely appear as a complex multiplet.
-
N-CH₃: The N-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing effect of the lactam carbonyl.
-
H-4 and H-5: The remaining methylene protons on the piperidine ring will appear as complex multiplets in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these protons.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (C2) |
| ~55 | C3 |
| ~50 | C6 |
| ~35 | N-CH₃ |
| ~25 | C4 |
| ~20 | C5 |
Interpretation and Experimental Rationale:
A proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
-
C2 (Carbonyl): The lactam carbonyl carbon is expected to have the most downfield chemical shift due to its sp² hybridization and the strong deshielding effect of the oxygen atom.
-
C3: The chiral carbon attached to the ammonium group will be significantly deshielded.
-
C6: The carbon adjacent to the lactam nitrogen will also be deshielded.
-
N-CH₃: The N-methyl carbon will appear in the aliphatic region.
-
C4 and C5: The remaining methylene carbons of the piperidine ring will have the most upfield chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Broad, Strong | N-H stretching (of -NH₃⁺) |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (amide I band of lactam) |
| ~1600 | Medium | N-H bending (asymmetric) |
| ~1500 | Medium | N-H bending (symmetric) |
Interpretation and Experimental Rationale:
The IR spectrum will be dominated by absorptions from the protonated amine and the lactam carbonyl group.
-
N-H Stretching: The protonated primary amine (-NH₃⁺) will exhibit a very broad and strong absorption band in the high-wavenumber region, often overlapping with C-H stretching bands. This is characteristic of ammonium salts.
-
C=O Stretching: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group in a six-membered lactam ring (amide I band). The exact position can be influenced by hydrogen bonding.
-
N-H Bending: The bending vibrations of the -NH₃⁺ group are expected to appear in the 1600-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred method due to the compound's polarity and salt nature.
Expected Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 129.10 | [M+H]⁺ (protonated molecule of the free base) |
| 151.08 | [M+Na]⁺ (sodium adduct of the free base) |
Interpretation and Experimental Rationale:
In positive ion mode ESI-MS, the observed mass will correspond to the free base form of the molecule. The hydrochloride is not covalently bonded and will not be observed.
-
[M+H]⁺: The most abundant ion is expected to be the protonated molecule of the free base (C₆H₁₂N₂O), with a calculated m/z of 129.10.
-
Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve initial cleavage of the piperidine ring. Common fragmentation pathways for cyclic amines include the loss of small neutral molecules.[1] For this compound, potential fragmentations could involve the loss of CO, NH₃, or cleavage of the piperidine ring.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of D₂O.
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Solvent suppression may be necessary to attenuate the residual HOD signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to aid in definitive structural assignment.
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample compartment.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS), often coupled to a liquid chromatography system (LC-MS).
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion of interest.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. The predicted data and interpretations in this guide offer a robust framework for researchers to verify the structure and purity of this compound. While this guide is based on established spectroscopic principles, it is imperative to acquire and analyze experimental data for definitive confirmation.
References
- Whitman College. GCMS Section 6.
- MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
- PubChem. 3-Amino-1-(2-methylcycloheptyl)piperidin-2-one. [Link]
- PubChem. 3-Methylpiperidin-2-one. [Link]
- PubChem. N-Methyl-2-piperidone. [Link]
- ECMDB. 3-Amino-2-piperidone. [Link]
- Human Metabolome Database. Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). [Link]
- PubChem. 3-Amino-2-piperidone. [Link]
- NIST WebBook. 2-Piperidinone. [Link]
- ResearchGate. Synthesis, Spectroscopic Characterization, and in Silico Evaluation of 3-Methyl-6-Amino-1,2,4-Triazine as a Potential Antidiabetic Agent. [Link]
- MDPI.
- Unibo. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]
- PubChemLite. 3-methylpiperidin-2-one (C6H11NO). [Link]
- Echo BioSystems. (S)-3-Amino-1-methylpiperidin-2-one-HCl. [Link]
- NIST WebBook. 3-Aminoacetophenone. [Link]
- Amerigo Scientific. (S)-3-Amino-2-piperidone hydrochloride (95%). [Link]
- Human Metabolome Database. Showing metabocard for 2-Piperidinone (HMDB0011749). [Link]
- ACS Publications. Infrared special studies on lactams as cis-trans models for the peptide bond. [Link]
- ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... [Link]
- PubMed. FTIR study of five complex beta-lactam molecules. [Link]
- ScienceDirect. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
- Canadian Science Publishing.
- ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]
- FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]
- ResearchGate.
- NIH. Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. [Link]
- YouTube. PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)
- ResearchGate. 4-Piperidone — A Synthon for Spiro-Heterocycles. [Link]
- ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
- Books - NCBI. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]
- Chemistry LibreTexts. 6.
- PubChemLite. 3-amino-1-(2-methylpiperidin-1-yl)propan-1-one hydrochloride. [Link]
- SpectraBase. (2-Amino-3-methylphenyl)(piperidin-1-yl)methanone. [Link]
Sources
3-Amino-1-methylpiperidin-2-one hydrochloride solubility profile
An In-Depth Technical Guide to Characterizing the Solubility Profile of 3-Amino-1-methylpiperidin-2-one Hydrochloride
Introduction & Executive Summary
This compound is a heterocyclic compound featuring a lactam ring, a primary amine, and a methyl group, presented as a hydrochloride salt.[1][2] Such structures are of significant interest to researchers and drug development professionals as they often serve as key building blocks in the synthesis of novel pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle—from reaction kinetics in synthesis and purification efficiency to formulation strategies and ultimately, in vivo bioavailability.
This technical guide provides a comprehensive framework for systematically characterizing the solubility profile of this compound. Eschewing a simple data sheet, this document, written from the perspective of a Senior Application Scientist, details the requisite experimental protocols and explains the scientific rationale behind each methodological choice. It is designed to empower researchers to generate a robust and reliable solubility dataset, essential for informed decision-making in chemical and pharmaceutical development. We will cover foundational solvent screening, the critical influence of pH on aqueous solubility, thermodynamic considerations, and the analytical techniques required for accurate quantification.
Physicochemical Properties & Solubility Hypothesis
A foundational understanding of the molecule's structure is paramount to predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃ClN₂O | [1][2][3] |
| Molecular Weight | 164.63 g/mol | [1][2][3] |
| Physical Form | Solid, crystalline powder | [1][4] |
| CAS Number | 1422130-18-4 (racemate) |[5] |
Structural Analysis and Hypothesis: The solubility of this compound is governed by the interplay of its functional groups:
-
Primary Amine (-NH₂) & Lactam Carbonyl (C=O): These groups are polar and capable of acting as hydrogen bond donors and acceptors, respectively. This strongly suggests favorable interactions with polar solvents.
-
Hydrochloride Salt (-NH₂·HCl): The compound is a salt of a weak base (the amine) and a strong acid. In aqueous solutions, it will dissociate into a protonated, positively charged species and a chloride ion. This ionic character is expected to confer significant solubility in water and other highly polar, protic solvents.
-
Methyl Group (-CH₃) & Piperidine Ring: These components contribute some nonpolar character to the molecule, which may enhance solubility in less polar organic solvents compared to a non-alkylated analogue.
Hypothesis: Based on this analysis, this compound is predicted to be highly soluble in polar protic solvents like water, methanol, and ethanol. Its solubility is expected to decrease in solvents of intermediate polarity (e.g., isopropanol, acetonitrile) and be poor in nonpolar aprotic solvents (e.g., hexane, toluene). The aqueous solubility will be highly dependent on pH.
Foundational Solubility Assessment: Solvent Screening
The initial step in characterizing solubility is a systematic screen across a range of common laboratory solvents. This provides a broad overview of the compound's behavior and informs solvent selection for synthesis, purification, and formulation. The industry-standard shake-flask method is employed to determine equilibrium solubility.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This technique is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of a saturated solution's concentration.
-
Equilibration Time (24-48 hours): A sufficient incubation period is critical to ensure that the dissolution process has reached a plateau. Shorter times may underestimate the true solubility.
-
Temperature Control (25°C): Solubility is temperature-dependent. Conducting the initial screen at a standardized ambient temperature ensures data consistency and comparability.
-
Quantification: Visual assessment is insufficient. A validated analytical method, such as HPLC, is required to accurately determine the concentration of the dissolved compound in the supernatant.
Protocol 3.1: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment set to 25°C. Agitate for 24 to 48 hours.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.
-
Analysis: Analyze the diluted sample using a validated analytical method (see Section 6.0) to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL, accounting for the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Method.
Table 2: Solubility Data Log for this compound
| Solvent | Type | Polarity Index | Quantitative Solubility (mg/mL) |
|---|---|---|---|
| Water | Polar Protic | 10.2 | To be determined |
| Methanol | Polar Protic | 5.1 | To be determined |
| Ethanol | Polar Protic | 4.3 | To be determined |
| Isopropanol | Polar Protic | 3.9 | To be determined |
| Acetonitrile | Polar Aprotic | 5.8 | To be determined |
| Dichloromethane | Aprotic | 3.1 | To be determined |
| Ethyl Acetate | Aprotic | 4.4 | To be determined |
| Toluene | Nonpolar | 2.4 | To be determined |
| Hexane | Nonpolar | 0.1 | To be determined |
The Impact of pH on Aqueous Solubility
For an ionizable compound like this compound, aqueous solubility is intimately linked to the pH of the medium. The primary amine group can exist in a protonated (cationic, -NH₃⁺) or free base (-NH₂) form. The hydrochloride salt ensures that in neutral water, the protonated form dominates, leading to high solubility. As the pH increases and surpasses the pKa of the primary amine, the equilibrium will shift towards the less soluble, neutral free base form, likely causing a sharp decrease in solubility.
Protocol 4.1: pH-Solubility Profile Generation
-
Buffer Preparation: Prepare a series of biocompatible buffers spanning a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Solubility Determination: Perform the shake-flask method (Protocol 3.1) using each buffer as the solvent.
-
pH Verification: After equilibration, measure and record the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.
-
Data Analysis: Plot the determined solubility (mg/mL) on a logarithmic scale against the final measured pH.
Caption: Relationship between pH, pKa, and molecular form.
Thermodynamic Solubility: The Effect of Temperature
Investigating solubility at different temperatures provides insight into the thermodynamics of the dissolution process. For most solids, dissolution is an endothermic process, meaning solubility increases with temperature. This information is vital for designing crystallization processes and predicting stability during storage at various temperatures.
Protocol 5.1: Temperature-Dependent Solubility Study
-
Select Solvent: Choose a key solvent of interest (e.g., water or a relevant process solvent).
-
Set Temperatures: Identify at least three relevant temperatures for the study. For pharmaceutical applications, these are often:
-
4°C (refrigerated conditions)
-
25°C (ambient conditions)
-
37°C (physiological conditions)
-
-
Equilibration: Perform the shake-flask method (Protocol 3.1) in temperature-controlled incubators or water baths set to the chosen temperatures.
-
Analysis: Plot the resulting solubility data as a function of temperature to visualize the relationship.
Analytical Methodologies for Quantification
Accurate and reliable quantification of the dissolved analyte is the cornerstone of any solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust technique for this purpose.
Causality Behind Method Choice:
-
Specificity: HPLC excels at separating the analyte of interest from any potential impurities or degradants, ensuring that only the target compound is quantified.
-
Sensitivity & Linearity: A well-developed HPLC method provides a wide linear range with high sensitivity, allowing for the accurate measurement of concentrations from very low to very high.
-
Validation: The method must be validated to ensure its accuracy, precision, and robustness, lending trustworthiness to the solubility data generated.
Protocol 6.1: High-Performance Liquid Chromatography (HPLC-UV) Method Development
-
Column Selection: A reversed-phase C18 column is a suitable starting point for this polar compound.
-
Mobile Phase: Based on related compounds, a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent like methanol or acetonitrile is recommended.[6][7]
-
Detection: The lactam chromophore will likely have a UV absorbance in the low range (e.g., 200-220 nm). A photodiode array (PDA) detector is ideal for identifying the wavelength of maximum absorbance.
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.999.
-
Sample Measurement: Inject the diluted supernatant samples and use the calibration curve to determine their concentration.
Summary & Best Practices
Characterizing the solubility of this compound is a multi-faceted process that requires careful experimental design and precise analytical execution.
-
Start Broad: Begin with a comprehensive solvent screen at ambient temperature to map the general solubility landscape.
-
Focus on pH: For this ionizable compound, a pH-solubility profile in aqueous media is arguably the most critical dataset for predicting its behavior in biological systems and guiding formulation.
-
Consider Temperature: Assess solubility at relevant physiological and storage temperatures to understand the thermodynamics of dissolution and inform process chemistry.
-
Validate Your Analytics: The integrity of your entire dataset relies on a robust, validated quantification method. HPLC-UV is the recommended technique.
-
Observe Physical Form: During experiments, note any changes in the solid phase (e.g., crystal habit), which could indicate the formation of a different polymorph or solvate, a phenomenon that can significantly impact solubility.
By following the protocols and understanding the rationale outlined in this guide, researchers can generate a thorough and reliable solubility profile for this compound, enabling its effective application in research and development.
References
- Echo BioSystems. (S)-3-Amino-1-methylpiperidin-2-one-HCl. [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- ChemBK. 5-AMino-1-Methylpiperidin-2-one hydrochloride. [Link]
- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
Sources
- 1. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]
- 5. This compound | 1422130-18-4 [m.chemicalbook.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Technical Guide to the Stability, Storage, and Handling of 3-Amino-1-methylpiperidin-2-one Hydrochloride
An In-depth Technical Guide
Abstract: 3-Amino-1-methylpiperidin-2-one hydrochloride is a chiral piperidone derivative increasingly utilized as a key building block in medicinal chemistry and drug development. Its structure, containing a reactive lactam ring and a primary amine, presents unique stability challenges that are critical to understand for ensuring experimental reproducibility and the integrity of synthesized target molecules. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines its potential degradation pathways, and establishes a set of best practices for its storage and handling. Furthermore, it details a systematic framework for conducting forced degradation studies, enabling researchers to proactively assess stability under various stress conditions and develop robust, stability-indicating analytical methods.
Introduction to this compound
3-Amino-1-methylpiperidin-2-one is a substituted δ-lactam, a class of heterocyclic compounds that are integral to many biologically active molecules.[1][2] As a chiral intermediate, it is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for efficacy and safety.[3] The hydrochloride salt form is typically supplied to improve solubility and handling characteristics.
Despite its utility, a survey of commercial suppliers reveals inconsistent storage recommendations, ranging from room temperature to -80°C. This ambiguity can lead to suboptimal storage, potentially compromising the compound's purity over time and introducing unknown variables into sensitive experiments. This guide aims to resolve these inconsistencies by grounding storage and handling protocols in the fundamental chemical principles governing the molecule's stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-1-methylpiperidin-2-one hydrochloride | [4][5] |
| CAS Number | 1951424-91-1 ((R)-enantiomer) | [4][5][6] |
| Molecular Formula | C₆H₁₃ClN₂O | [4][6][7] |
| Molecular Weight | 164.63 g/mol | [6][7] |
| Appearance | Off-white to white solid/lyophilized powder | [4][8] |
| Key Functional Groups | δ-Lactam (cyclic amide), Primary Amine, N-Methyl Amide | [1] |
Inherent Stability and Potential Degradation Pathways
The stability of this compound is dictated by the reactivity of its functional groups. Understanding these provides a predictive framework for its degradation.
-
Lactam Hydrolysis: The core piperidin-2-one structure contains a cyclic amide (lactam). Lactam rings are susceptible to hydrolysis, which results in ring-opening to form the corresponding amino acid.[9] This reaction can be catalyzed by both acidic and basic conditions. The presence of absorbed moisture, particularly given the hygroscopic nature of many hydrochloride salts, can facilitate this degradation pathway even under nominally neutral conditions.[10]
-
Oxidation: The primary amino group (-NH₂) at the 3-position is a potential site for oxidation. Oxidative degradation can lead to a variety of products and is often accelerated by the presence of trace metals, light, and atmospheric oxygen.[11][12]
The following diagrams illustrate the compound's structure and its primary degradation vulnerabilities.
Caption: Chemical structure of the parent compound.
Caption: Primary potential degradation pathways.
Recommended Storage and Handling Procedures
Given the conflicting information from various suppliers and the chemical vulnerabilities of the molecule, a conservative and scientifically-backed approach to storage is required.
Table 2: Summary of Supplier-Recommended Storage Conditions
| Supplier/Source | Recommended Storage Temperature | Notes |
| Cusabio | -20°C to -80°C (long-term); 4°C (short-term) | Lyophilized form, avoid freeze-thaw cycles.[13] |
| Echo BioSystems | -20°C | Aliquoting recommended.[8] |
| ChemScene | 2-8°C | Sealed and dry.[5] |
| Advanced ChemBlocks | Room Temperature | [4] |
| ChemScene (similar compound) | -20°C | Sealed, away from moisture.[14] |
Consolidated Storage Recommendation:
For maximal long-term stability (> 1 month), this compound should be stored at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container.
-
Rationale: Low temperature (-20°C) significantly slows the rate of all potential degradation reactions. An inert atmosphere minimizes the risk of oxidation. A tightly sealed container is crucial to prevent the ingress of moisture, which can accelerate hydrolysis, especially for a hygroscopic salt.[10]
Short-Term Storage & Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Work Environment: Handle the compound in a well-ventilated area or a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[15][16]
-
Dispensing: Use clean, dry spatulas for dispensing. Avoid generating dust.[16]
-
Aliquoting: For frequent use, it is highly advisable to aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the primary container is opened, reducing exposure to air and moisture and avoiding repeated freeze-thaw cycles.[13]
-
Resealing: After dispensing, purge the container headspace with an inert gas before tightly resealing.
-
Daily Storage: For material that will be used within a week, storage at 2-8°C is acceptable, provided it is properly sealed and protected from moisture.[5]
Experimental Framework for Stability Assessment
To definitively characterize the stability of this compound and develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[12] These studies intentionally expose the drug substance to harsh conditions to accelerate degradation, identify potential degradants, and establish degradation pathways.[17][18]
Caption: Workflow for a forced degradation study.
Experimental Protocols for Forced Degradation
The following are generalized protocols. The concentration of the stressor and duration of exposure should be adjusted to achieve a target degradation of 5-20%.
A. Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or methanol).
-
Acid Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Base Stress: To a separate aliquot, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Control: Prepare a control sample by adding an equal volume of purified water.
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Neutralization & Analysis: At specified time points, withdraw samples. Neutralize the acid- and base-stressed samples before analysis by a stability-indicating HPLC method.
-
Causality: Using elevated temperature accelerates the hydrolysis reaction, allowing for observable degradation within a practical timeframe. The control sample helps differentiate degradation from simple thermal effects.
-
B. Oxidative Degradation
-
Preparation: To an aliquot of the 1 mg/mL stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Control: Prepare a control sample with purified water.
-
Incubation: Keep the samples at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
-
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress that the compound might encounter through atmospheric oxygen exposure over its shelf life.[9]
-
C. Thermal Degradation
-
Preparation: Place a sample of the solid compound in a controlled-temperature oven (e.g., 60-80°C). Prepare a parallel sample in solution (1 mg/mL).
-
Incubation: Expose the samples for an extended period (e.g., 1-2 weeks).
-
Analysis: For the solid sample, dissolve it in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.
-
Causality: This test assesses the intrinsic thermal stability of the molecule in both the solid state and in solution, which can differ significantly.
-
D. Photostability Testing
-
Preparation: Expose a sample of the solid compound and a solution sample (1 mg/mL) to a calibrated light source that provides both UV and visible output, as specified by ICH guideline Q1B.
-
Control: Prepare parallel "dark" control samples by wrapping them in aluminum foil.
-
Exposure: Place all samples in the photostability chamber for a specified duration.
-
Analysis: Analyze all samples by HPLC.
-
Causality: This test is critical for determining if the compound requires specific protection from light during storage and handling. The dark control isolates light-induced degradation from any thermal effects within the chamber.[11]
-
Conclusion
While this compound is a valuable synthetic intermediate, its inherent chemical functionalities necessitate careful storage and handling to preserve its integrity. The primary risks to its stability are hydrolysis of the lactam ring and oxidation of the primary amine, both of which are mitigated by cold, dry, and inert storage conditions. For researchers and drug development professionals, adhering to the recommended protocol of storing the compound at -20°C under an inert atmosphere is the most robust strategy to ensure long-term purity. Furthermore, conducting forced degradation studies is a critical exercise for any laboratory intending to use this compound in GMP or regulated environments, as it provides the foundational data for developing validated, stability-indicating analytical methods and understanding potential impurity profiles.
References
- Cusabio. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one-HCl.
- United Bio-Chemical Inc. (n.d.). Safety Data Sheet.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Gawande, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- Echo BioSystems. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one-HCl.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- National Institutes of Health (NIH). (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- PubChem. (n.d.). 3-Amino-2-piperidone.
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Amino-2-piperidone (HMDB0000323).
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- PubMed. (n.d.). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity.
- MySkinRecipes. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one hydrochloride.
Sources
- 1. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Amino-2-piperidone (HMDB0000323) [hmdb.ca]
- 3. (S)-3-Amino-1-methylpiperidin-2-one hydrochloride [myskinrecipes.com]
- 4. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride 95% | CAS: 1951424-91-1 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 7. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 8. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. chemscene.com [chemscene.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. peptide.com [peptide.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Topic: (R)-3-Amino-1-methylpiperidin-2-one hydrochloride vs. (S)-enantiomer: A Stereochemical Exploration in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. This guide delves into the stereochemical nuances of the enantiomeric pair, (R)- and (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. While direct comparative studies on these specific molecules are not extensively published, this paper synthesizes information from analogous structures, particularly within the class of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, to provide a comprehensive analysis. We will explore stereoselective synthesis strategies, analytical methods for chiral purity assessment, and the profound implications of stereochemistry on pharmacological activity, offering a framework for researchers working with this and related chiral scaffolds.
Introduction: The Imperative of Chirality in Drug Design
In biological systems, molecular recognition is exquisitely specific. Receptors, enzymes, and other biological targets are themselves chiral, creating a diastereomeric interaction with chiral drug molecules. This can lead to significant differences in pharmacokinetics and pharmacodynamics between two enantiomers.[1] The classic, albeit tragic, example of thalidomide underscores this principle. While the (R)-enantiomer of its active pharmacophore, 3-aminopiperidine-2,6-dione, provides sedative effects, the (S)-enantiomer is a potent teratogen. This historical case solidified the necessity for the stereochemically pure development of chiral drugs.[2]
The enantiomer that exhibits the desired therapeutic effect is termed the eutomer , while the less active or toxic enantiomer is the distomer . The ratio of their activities is known as the eudysmic ratio . The goal of modern drug development is often to isolate the eutomer, leading to a more targeted pharmacological profile, a potentially wider therapeutic window, and a reduced risk of off-target effects or toxicity caused by the distomer.[3]
This guide focuses on the N-methylated lactam derivatives, (R)- and (S)-3-Amino-1-methylpiperidin-2-one, important chiral building blocks in medicinal chemistry.
Physicochemical Properties and Stereochemistry
The core structure is a piperidin-2-one (a δ-lactam) ring with a chiral center at the C3 position, distinguished by the spatial orientation of the amino group.
| Property | (R)-3-Amino-1-methylpiperidin-2-one HCl | (S)-3-Amino-1-methylpiperidin-2-one HCl |
| Molecular Formula | C₆H₁₃ClN₂O | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol | 164.63 g/mol |
| Appearance | Solid / Lyophilized powder | Solid / Lyophilized powder[4] |
| Chiral Center | C3 (R-configuration) | C3 (S-configuration) |
| Synonyms | (R)-3-amino-1-methyl-2-piperidone HCl | (S)-3-amino-1-methyl-2-piperidone HCl |
Stereoselective Synthesis Strategies
Achieving high enantiomeric purity is paramount. Several strategies can be employed to synthesize the individual (R) and (S) enantiomers, often starting from readily available chiral pool materials like amino acids.
Conceptual Synthetic Workflow
The general approach involves starting with a chiral precursor that sets the stereochemistry, followed by cyclization to form the piperidinone ring and subsequent N-methylation.
Caption: General workflow for stereoselective synthesis.
Representative Protocol: Synthesis of (R)-Enantiomer from D-Lysine
This protocol is a conceptual adaptation based on established methods for creating chiral piperidines from amino acids.[5]
Step 1: Protection and Lactamization of D-Lysine
-
Start with D-Lysine hydrochloride. Protect the α-amino group with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate).
-
Protect the ε-amino group with an orthogonal protecting group, like Cbz (benzyl chloroformate).
-
Activate the carboxylic acid (e.g., using DCC/NHS) and induce intramolecular cyclization to form the N-Cbz protected (R)-3-(Boc-amino)piperidin-2-one.
Step 2: N-Methylation
-
The lactam nitrogen is typically not reactive enough for direct methylation. A more plausible route involves synthesizing the target from a precursor like (R)-3-(Boc-amino)piperidine.
-
A documented procedure for a related compound involves reductive amination.[6] Dissolve (R)-tert-butyl piperidin-3-ylcarbamate in methanol.
-
Add aqueous formaldehyde at 0 °C, followed by the portion-wise addition of a reducing agent like sodium cyanoborohydride.
-
Stir the reaction overnight at room temperature.
-
Work up the reaction via extraction to yield the N-methylated, Boc-protected intermediate.
Step 3: Formation of the Lactam and Deprotection Note: The direct N-methylation of the lactam is challenging. A more likely industrial route involves synthesizing the N-methyl lactam ring from an acyclic precursor already containing the N-methyl group.
Alternative Step 2 & 3: Building the N-Methyl Lactam
-
Start with a suitable D-ornithine or D-lysine derivative where the terminal amine is already methylated.
-
Perform a series of steps to elaborate the carbon chain and induce cyclization to directly form (R)-3-Amino-1-methylpiperidin-2-one, likely with the 3-amino group protected.
-
Finally, remove the protecting group from the 3-amino position using acidic conditions (e.g., HCl in dioxane) to yield the desired (R)-3-Amino-1-methylpiperidin-2-one hydrochloride.[6]
Analytical Techniques for Chiral Discrimination
Confirming the enantiomeric purity (or enantiomeric excess, %ee) of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and powerful technique.[7][8]
Chiral HPLC Method Development
Since the target molecule lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary to enhance sensitivity and improve chromatographic separation.[9]
Protocol: Pre-column Derivatization and Chiral HPLC Analysis
-
Derivatization: Dissolve a known quantity of the (R/S)-3-Amino-1-methylpiperidin-2-one HCl sample in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride and deprotonate the primary amine.
-
Add a derivatizing agent with a strong chromophore, such as p-toluenesulfonyl chloride (TsCl) or benzoyl chloride, and allow the reaction to proceed.[9][10][11] This forms a sulfonamide or amide, respectively, which is readily detectable by UV.
-
Quench the reaction and prepare the sample for HPLC injection.
-
HPLC Conditions:
-
Column: A polysaccharide-based CSP, such as Chiralpak AD-H or a similar amylose or cellulose-based column, is highly effective for separating enantiomers.[9]
-
Mobile Phase: A polar organic mobile phase (e.g., ethanol or isopropanol with a small amount of an amine modifier like diethylamine) is typically used in "polar mode".[9]
-
Detection: UV detector set to a wavelength appropriate for the chosen derivative (e.g., ~228-254 nm).[9][10]
-
Flow Rate & Temperature: Typically around 0.5-1.0 mL/min at a controlled temperature (e.g., 30 °C).[10]
-
-
Analysis: The two enantiomers will exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess. A successful separation should show a resolution factor (Rs) greater than 2.0 between the two peaks.
Pharmacological Implications: A Tale of Two Enantiomers
While direct pharmacological data comparing the (R) and (S) enantiomers of 3-Amino-1-methylpiperidin-2-one is scarce, compelling inferences can be drawn from recent research on structurally related compounds that act as CGRP receptor antagonists for the treatment of migraine.[12][13][14]
The Critical Role of C3 Stereochemistry
In a series of novel 3-amino-piperidin-2-one-based CGRP antagonists, researchers discovered that the stereochemistry of the molecule was a critical determinant of receptor affinity.[13][14] Specifically, a series of modifications that included the inversion of stereocenters led to surprising and significant improvements in the affinity for the CGRP receptor.[13]
In a related study on macrocyclic CGRP antagonists, reversing the stereochemistry of a key spiro center forced the molecule to adopt a completely different and unprecedented binding mode at the receptor, yet it maintained comparable potency to its diastereomer.[12] This highlights that stereochemical changes can have profound and sometimes unpredictable effects on ligand-receptor interactions.
Caption: Stereospecific binding of enantiomers to a chiral receptor.
Hypothesized Differences
Based on these principles and findings, we can hypothesize the following for (R)- vs. (S)-3-Amino-1-methylpiperidin-2-one:
-
Binding Affinity: It is highly probable that one enantiomer will bind with significantly higher affinity to a given biological target than the other. The CGRP antagonist studies suggest that the 3-amino-piperidin-2-one scaffold is sensitive to stereochemical changes, and therefore a high eudysmic ratio is expected.[13]
-
Pharmacological Activity: One enantiomer will likely be the eutomer, responsible for the primary therapeutic action, while the other may be a less potent agonist/antagonist or could interact with different off-targets, potentially contributing to side effects.
-
Metabolism and Pharmacokinetics: Enantiomers can be metabolized at different rates by enzymes (e.g., Cytochrome P450s), leading to different plasma concentrations and duration of action.[3] This stereoselectivity can also apply to drug transporters, affecting absorption and distribution.[15]
Conclusion and Future Perspectives
The analysis of (R)- and (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, informed by data from analogous structures, underscores the non-negotiable importance of stereochemistry in drug development. The evidence strongly suggests that the two enantiomers will behave as distinct pharmacological entities. For any research program utilizing this scaffold, the following are critical:
-
Enantioselective Synthesis: Development of a robust, scalable synthesis to access each enantiomer in high purity is the essential first step.
-
Rigorous Chiral Analysis: Validated analytical methods, such as chiral HPLC, must be in place to ensure and control the enantiomeric purity of research compounds and final drug candidates.
-
Comprehensive Pharmacological Profiling: Both the (R) and (S) enantiomers must be profiled separately in vitro and in vivo to determine their respective affinities, efficacies, selectivities, and pharmacokinetic properties.
By embracing a stereochemically-driven approach, researchers can unlock the full potential of chiral scaffolds like 3-amino-1-methylpiperidin-2-one, leading to the development of safer, more effective, and more selective medicines.
References
- Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 112, 129944. [Link]
- Fraley, M. E., et al. (2023). Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode. ACS Medicinal Chemistry Letters. [Link]
- Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
- Cook, C. S., et al. (2023). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Pharmacology Research & Perspectives. [Link]
- ResearchGate. (2014). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- ResearchGate. (2021). Stereochemistry And Its Role In Drug Design.
- Phenomenex. (n.d.).
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- PubMed. (2016). Stereoselective Synthesis of (R)-3-Methylthalidomide by Piperidin-2-one Ring Assembly Approach. PubMed. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
- Galbiati, A., et al. (2023).
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
- SlideShare. (2017). stereochemistry and biological activity of drugs. SlideShare. [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- PubMed. (2023).
- PubChem. (n.d.). 3-Methylpiperidin-2-one. PubChem. [Link]
- PubMed Central. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. [Link]
- PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Link]
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
- Longdom. (n.d.). Clinical Pharmacology & Biopharmaceutics - Stereochemistry and Its Role in Drug Design. Longdom. [Link]
- PubMed. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor... PubMed. [Link]
- PubMed. (2008). Benzodiazepine calcitonin gene-related peptide (CGRP) receptor antagonists: optimization of the 4-substituted piperidine. PubMed. [Link]
- Echo BioSystems. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one-HCl. Echo BioSystems. [Link]
- MySkinRecipes. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. MySkinRecipes. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists PMID: 39233187 | MCE [medchemexpress.cn]
- 15. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Amino-1-methylpiperidin-2-one Hydrochloride for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of 3-Amino-1-methylpiperidin-2-one hydrochloride, a chiral building block of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document details the compound's properties, commercial sourcing, quality considerations, and a key synthetic application, grounded in established scientific principles and industry best practices.
Introduction: The Strategic Importance of Chiral Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a wide range of biological receptors and enzymes. When a stereocenter is introduced, as in this compound, the precise control of enantiomeric purity becomes paramount. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in pharmacology, potency, and safety profiles.[1][2][3] Regulatory bodies globally now strongly advocate for the development of single-enantiomer drugs, making access to high-purity chiral building blocks a critical starting point for any drug development program.[3]
This compound serves as a key precursor to valuable chiral amines. Its lactam functionality provides a stable, crystalline handle for purification and storage, while the amine group offers a versatile point for synthetic elaboration. This guide will focus on both the (R) and (S) enantiomers, which are not interchangeable and lead to distinct final products.
Physicochemical Properties and Stereoisomers
It is crucial for researchers to distinguish between the two commercially available enantiomers of this compound, as they are distinct chemical entities with unique identifiers.
| Property | (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | (S)-3-Amino-1-methylpiperidin-2-one hydrochloride |
| Molecular Formula | C₆H₁₃ClN₂O | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol | 164.63 g/mol |
| Appearance | Off-white to white solid | Off-white to white solid |
| CAS Number | 1951424-91-1 | 956109-56-1 |
| Canonical SMILES | CN1CCCC(C1=O)N.Cl | CN1CCCN.Cl |
| InChI Key | HHUWUTGRVZJMSM-NUBCRITNSA-N | HHUWUTGRVZJMSM-JEDNCBNOSA-N |
Data sourced from multiple supplier and database entries.[4][5][6][7]
Commercial Suppliers and Quality Assurance
The selection of a reliable supplier is a critical first step in any research or development campaign. The quality of the starting material directly impacts the success, reproducibility, and scalability of subsequent synthetic steps.
Supplier Comparison
The following table summarizes prominent commercial suppliers for both enantiomers of this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and specifications before use.
Table 1: Commercial Suppliers of (R)-3-Amino-1-methylpiperidin-2-one hydrochloride (CAS: 1951424-91-1)
| Supplier | Product Code | Reported Purity | Available Quantities | Notes |
| Biosynth | BDD42491 | ≥95% | Custom | Offers reference standards.[4] |
| CymitQuimica | 10-F386255 | 95.0% | 250mg, 1g | Distributes for Fluorochem.[5] |
| Advanced ChemBlocks | X188145 | 95% | Custom Quote | Provides HNMR, HPLC, CoA on request. |
| ChemScene | CS-0340530 | ≥97% | Inquire | Provides detailed chemical properties. |
Table 2: Commercial Suppliers of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride (CAS: 956109-56-1)
| Supplier | Product Code | Reported Purity | Available Quantities | Notes |
| Sigma-Aldrich (Synthonix) | SY3H3D67582A | 95% | 100mg, 250mg, 1g | Provides safety and handling information. |
| Echo BioSystems | 95% | Inquire | Supplied as a lyophilized powder.[8] | |
| Shanghai Aladdin Biochemical | 95.0% | 100mg | Major supplier in the Asian market.[9] | |
| Arctom | SY036742 | Inquire | Custom Quote | Provides CoA and SDS on request.[6] |
E-E-A-T in Supplier Selection: A Scientist's Perspective
Expertise & Experience: Do not select a supplier based on price alone. An experienced supplier will provide a comprehensive Certificate of Analysis (CoA) that includes not just purity by a single method (e.g., NMR), but also enantiomeric excess (e.e.) or optical purity determined by a chiral method (e.g., Chiral HPLC). This demonstrates their expertise in handling and characterizing chiral molecules.
Trustworthiness: A trustworthy supplier ensures batch-to-batch consistency. Before committing to a large-scale purchase, it is prudent to order a small sample for in-house validation. The analytical data you generate should closely match the supplier's CoA. Any significant discrepancy is a major red flag.
Authoritative Grounding: Reputable suppliers often have their products cited in peer-reviewed literature or patents. While not a direct guarantee of quality for a specific batch, it indicates that the company's materials have been successfully used by other researchers.
The workflow for qualifying a new supplier should be a self-validating system, as depicted below.
Caption: The reduction of the lactam to the corresponding amine.
Experimental Protocol: Reduction of (R)-3-Amino-1-methylpiperidin-2-one hydrochloride
This protocol is a representative procedure adapted from established methods for LAH reductions of amides and specific patent literature. [10][11][12]Extreme caution must be exercised when working with Lithium Aluminum Hydride, as it reacts violently with water and protic solvents. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon).
Materials and Equipment:
-
(R)-3-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq)
-
Lithium Aluminum Hydride (LAH), powder (approx. 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Oven-dried, three-necked round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet/outlet
-
Dropping funnel
-
Ice-water bath
Procedure:
-
Reaction Setup: In an oven-dried 250 mL three-necked flask under a positive pressure of nitrogen, add Lithium Aluminum Hydride (2.0 eq). Carefully add 50 mL of anhydrous THF to create a slurry.
-
Substrate Addition: Dissolve (R)-3-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq) in 50 mL of anhydrous THF. Transfer this solution to a dropping funnel.
-
Reduction: Cool the LAH slurry to 0 °C using an ice-water bath. Add the substrate solution dropwise from the funnel to the stirred LAH slurry over 30-45 minutes. A vigorous evolution of hydrogen gas will be observed initially. The rate of addition should be controlled to maintain the internal temperature below 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours. The reaction can be monitored by TLC or LC-MS by quenching a small aliquot.
-
Work-up (Fieser Method): This quenching procedure is critical for safety and for generating a granular, filterable aluminum salt precipitate. Cool the reaction mixture back down to 0 °C. Cautiously and slowly add the following reagents sequentially and dropwise while stirring vigorously:
-
'X' mL of Water (where X = grams of LAH used)
-
'X' mL of 15% NaOH solution
-
'3X' mL of Water
-
-
Isolation: Allow the resulting slurry to stir at room temperature for 1 hour or until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF (3 x 25 mL).
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminopiperidine. The product can be further purified by vacuum distillation if necessary.
This detailed protocol provides a robust starting point. The causality behind these steps is clear: the use of anhydrous conditions is essential to prevent violent quenching of the highly reactive LAH. The sequential aqueous work-up is a field-proven method to safely neutralize excess LAH and precipitate aluminum salts in a manageable form, simplifying product isolation.
Conclusion
This compound, in its enantiomerically pure forms, is a high-value building block for modern pharmaceutical development. Its successful application, particularly in the synthesis of potent therapeutics like DPP-IV inhibitors, hinges on the procurement of high-quality material from reputable suppliers. Researchers must employ a rigorous quality assurance workflow, verifying supplier data with in-house analysis to ensure the integrity and reproducibility of their work. The synthetic protocol provided herein for the conversion of this lactam to its corresponding chiral amine offers a practical, field-tested methodology for accessing key intermediates on the path to novel drug candidates.
References
- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2023).
- The importance of chirality in API development. (n.d.). Veranova. [Link]
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
- CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. (2015).
- (S)-3-Amino-1-methylpiperidin-2-one-HCl. (n.d.). Echo BioSystems. [Link]
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Imperial College London. [Link]
- (s)-3-amino-1-methylpiperidin-2-one hydrochloride. (2025). Chemsrc. [Link]
- CAS NO. 956109-56-1 | (S)-3-Amino-1-methyl-2-piperidone Hydrochloride. (n.d.). Arctom. [Link]
- (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. (n.d.). MySkinRecipes. [Link]
- REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. (n.d.). Imperial College London. [Link]
- Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. [Link]
- Reduction with Lithium Aluminium Hydride (LAH). (2024). Reddit. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. API SYNTHESIS INTERNATIONAL: LINAGLIPTIN [apisynthesisint.blogspot.com]
- 4. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 5. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 6. arctomsci.com [arctomsci.com]
- 7. (S)-3-Amino-1-methylpiperidin-2-one hydrochloride [myskinrecipes.com]
- 8. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]
- 9. (S)-3-AMINO-1-METHYLPIPERIDIN-2-ONE HYDROCHLORIDE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
The Ascendant Role of 3-Aminopiperidinones in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidinone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center, a lactam moiety, and a basic amino group, provide a versatile platform for designing molecules with tailored pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-aminopiperidinone derivatives, offering valuable insights for researchers engaged in drug discovery and development.
I. Strategic Synthesis of the 3-Aminopiperidinone Core
The efficient and stereoselective synthesis of the 3-aminopiperidinone nucleus is a critical first step in the exploration of its therapeutic potential. Several synthetic strategies have been developed, each with its own set of advantages and considerations.
Reductive Amination: A Versatile Approach
Reductive amination of a suitable keto-precursor stands as a widely employed and adaptable method for the synthesis of substituted piperidines, which can be precursors to 3-aminopiperidinones.[1][2] This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by reduction to the corresponding amine.[3][4][5]
Experimental Protocol: Reductive Amination for 4-Aminopiperidine Synthesis [6]
-
Reaction Setup: To a solution of an N-substituted 4-piperidone derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired aliphatic amine (1.2 eq.).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in the presence of other functional groups.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.
Causality: The choice of the N-substituent on the piperidone and the nature of the aminating agent are critical in directing the pharmacological profile of the final compound. Sodium triacetoxyborohydride is the preferred reducing agent due to its mildness and tolerance of acidic conditions generated during imine formation.
Cyclization of Amino Acid Precursors: A Stereospecific Route
The intramolecular cyclization of derivatives of di-amino acids, such as ornithine and lysine, provides an elegant and stereospecific route to chiral 3-aminopiperidinones.[7] This strategy leverages the inherent chirality of natural amino acids to produce enantiomerically pure products.
Experimental Protocol: Cyclization of Ornithine to (S)-3-aminopiperidin-2-one [7]
-
Esterification: Convert L-ornithine hydrochloride to its corresponding methyl ester dihydrochloride by reacting it with methanol in the presence of a reagent like thionyl chloride or acetyl chloride.
-
Protection: Protect the α-amino group with a suitable protecting group, for example, a trityl (Tr) group, by reacting the methyl ester with trityl chloride in the presence of a base.
-
Lactamization: Induce intramolecular cyclization of the Nα-protected ornithine methyl ester by treating it with a base such as sodium methoxide in methanol. This step forms the 3-(tritylamino)piperidin-2-one.
-
Deprotection: Remove the trityl protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the desired (S)-3-aminopiperidin-2-one.
-
Purification: Purify the final product by crystallization or column chromatography.
Causality: This method offers excellent stereocontrol, directly yielding the desired enantiomer from the corresponding natural amino acid. The choice of protecting group for the amino acid is crucial to prevent side reactions and ensure efficient cyclization.
Chemoenzymatic Synthesis: The Power of Biocatalysis
Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to afford highly enantioenriched piperidine derivatives.[1][2][8] Enzyme-catalyzed kinetic resolution is a powerful tool for separating racemic mixtures of 3-aminopiperidinone precursors or derivatives.[9][10]
Conceptual Workflow: Enzymatic Kinetic Resolution
Caption: Enzymatic Kinetic Resolution Workflow.
Experimental Protocol: Lipase-Catalyzed Resolution [9]
-
Reaction Setup: Dissolve the racemic N-protected 3-aminopiperidinone derivative in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Enzyme Addition: Add a lipase, such as Candida antarctica lipase B (CALB), to the solution.
-
Acylation: Introduce an acylating agent, for example, an activated ester like p-nitrophenyl acetate.
-
Reaction Monitoring: Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted substrate and the acylated product.
-
Termination and Separation: When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme. Separate the unreacted enantiomer from the acylated product by column chromatography.
-
Deprotection/Hydrolysis: The acylated enantiomer can be deacylated to yield the other enantiomer of the starting material.
Causality: The success of an enzymatic resolution depends on the substrate specificity of the chosen enzyme and the reaction conditions (solvent, temperature, acylating agent). This method allows for the preparation of both enantiomers from a single racemic starting material.
II. Therapeutic Applications of 3-Aminopiperidinone Derivatives
The unique structural features of the 3-aminopiperidinone scaffold have been exploited to develop potent and selective inhibitors of various biological targets, leading to their investigation in a range of therapeutic areas.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A significant application of 3-aminopiperidinone derivatives is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[11][12] DPP-4 is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[13][15]
Mechanism of Action: DPP-4 Inhibition
Caption: Mechanism of DPP-4 Inhibition.
Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibitors: [12]
| Moiety | Position | Structural Feature | Impact on Activity |
| 3-Amino Group | 3 | Primary or secondary amine | Essential for interaction with the S2 pocket of DPP-4. |
| Piperidinone Ring | - | Scaffold | Provides a rigid framework for optimal orientation of substituents. |
| Substituent on N-1 | 1 | Varies | Influences potency, selectivity, and pharmacokinetic properties. |
| Substituent on Amine | 3 | Varies | Can be modified to enhance binding affinity and selectivity. |
Field-Proven Insights: The primary amine of the 3-aminopiperidinone core is crucial for forming a salt bridge with key acidic residues in the S2 sub-pocket of the DPP-4 enzyme. Modifications to the substituent on the piperidinone nitrogen (N-1) are well-tolerated and provide a handle for fine-tuning the pharmacokinetic profile of the molecule.
Antibacterial Agents Targeting Bacterial Gyrase and Topoisomerase IV
Quinolone antibiotics bearing a 3-aminopiperidinyl moiety at the C-7 position have demonstrated potent broad-spectrum antibacterial activity, including against resistant pathogens.[16] These compounds exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.
Structure-Activity Relationship (SAR) of Quinolone Antibiotics: [17][18][19]
-
C-7 Substituent: The 3-aminopiperidinyl group at the C-7 position is critical for potent antibacterial activity. The stereochemistry at the 3- and 4-positions of the piperidine ring can significantly impact potency and spectrum.
-
N-1 Substituent: A cyclopropyl group at the N-1 position of the quinolone core is often associated with enhanced activity against both Gram-positive and Gram-negative bacteria.
-
C-6 Fluoro Group: A fluorine atom at the C-6 position generally increases the potency of the quinolone.
-
C-8 Substituent: Modifications at the C-8 position can influence the pharmacokinetic properties and reduce the potential for phototoxicity.
Table: In Vitro Antibacterial Activity of a Novel Quinolone with a (3S,4R)-4-ethyl-3-aminopiperidinyl Moiety [16]
| Organism | MIC (μg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.008 |
| Staphylococcus aureus (MRSA) | 0.12 |
| Streptococcus pneumoniae (Pen-S) | ≤0.008 |
| Streptococcus pneumoniae (Pen-R) | 0.03 |
| Escherichia coli | 0.015 |
| Pseudomonas aeruginosa | 0.5 |
Causality: The 3-aminopiperidinyl moiety at C-7 interacts with the DNA gyrase-DNA complex, enhancing the inhibitory activity of the quinolone core. The specific stereochemistry and substitution pattern of the piperidine ring are crucial for optimizing these interactions and overcoming resistance mechanisms.
Antifungal Agents Targeting Ergosterol Biosynthesis
Derivatives of 4-aminopiperidine have emerged as a promising class of antifungal agents.[6] These compounds have been shown to inhibit ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[6] Specifically, they have been found to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [open.bu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. philadelphia.edu.jo [philadelphia.edu.jo]
- 18. pharmacy180.com [pharmacy180.com]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of 3-Amino-1-methylpiperidin-2-one Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, heterocyclic scaffolds have garnered significant attention due to their diverse chemical properties and rich three-dimensional architecture, which are conducive to specific interactions with biological targets. This technical guide delves into the multifaceted role of 3-Amino-1-methylpiperidin-2-one hydrochloride, a chiral piperidinone derivative that has emerged as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Its unique structural features, including a lactam ring, a chiral center at the 3-position, and an N-methyl group, provide a versatile platform for the construction of complex molecules with significant therapeutic potential, particularly in the realm of metabolic and neurological disorders. This guide will provide an in-depth analysis of its synthesis, chemical properties, and its pivotal application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by the antidiabetic drug Alogliptin.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a key starting material is fundamental to its effective utilization in multi-step synthetic campaigns. The properties of (R)-3-Amino-1-methylpiperidin-2-one hydrochloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Chirality | Available as (R) and (S) enantiomers | [1][3] |
| SMILES | O=C1N(C)CCC[C@H]1N.[H]Cl | [4] |
The presence of a primary amine and a lactam moiety within the same molecule imparts a unique reactivity profile, making it a valuable synthon for the introduction of the 3-aminopiperidine core into larger molecular frameworks. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.
Synthesis of the Core Scaffold: (R)-3-Aminopiperidin-2-one Hydrochloride
The enantiomerically pure 3-aminopiperidin-2-one core is a critical component for the synthesis of chiral drugs. A common and scalable synthetic route to its precursor, (R)-3-aminopiperidin-2-one hydrochloride, starts from the readily available chiral pool starting material, (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine). This multi-step synthesis is a testament to the strategic application of fundamental organic reactions to achieve a high-value intermediate.[5]
Experimental Protocol: Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride[5]
Step 1: Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride
-
To a stirred suspension of (R)-2,5-diaminopentanoic acid hydrochloride in methanol at 0-10 °C, slowly add acetyl chloride (approximately 2.0 equivalents).
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure to obtain crude (R)-methyl 2,5-diaminopentanoate dihydrochloride.
Step 2: Cyclization to (R)-3-Aminopiperidin-2-one
-
Dissolve the crude (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol and cool the solution to between -10 °C and 0 °C.
-
Slowly add a solution of sodium methoxide in methanol (approximately 2.6 equivalents) to the reaction mixture, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at this temperature for several hours until the cyclization is complete.
-
Filter the reaction mixture to remove any inorganic salts.
Step 3: Formation of the Hydrochloride Salt
-
To the filtrate containing (R)-3-aminopiperidin-2-one, add a solution of hydrochloric acid in methanol (approximately 1.0-1.5 equivalents) while maintaining the temperature between 0 °C and 20 °C.
-
Stir the mixture to allow for the precipitation of (R)-3-aminopiperidin-2-one hydrochloride.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Application in Medicinal Chemistry: The Synthesis of Alogliptin
The primary application of the 3-aminopiperidine scaffold in medicinal chemistry is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These drugs are a cornerstone in the management of type 2 diabetes mellitus.[6] Alogliptin, a potent and selective DPP-4 inhibitor, prominently features the (R)-3-aminopiperidine moiety, which is introduced via the reduction of an intermediate derived from (R)-3-aminopiperidin-2-one hydrochloride.[5][7]
The Role of the 3-Aminopiperidine Moiety in DPP-4 Inhibition
The (R)-3-aminopiperidine core of Alogliptin plays a crucial role in its binding to the active site of the DPP-4 enzyme. The primary amine of the piperidine ring forms a key salt bridge interaction with two glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the enzyme.[8] This interaction is essential for the high affinity and selectivity of the inhibitor. The stereochemistry at the 3-position is critical, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer.[9]
Synthetic Workflow for Alogliptin
The synthesis of Alogliptin is a multi-step process that culminates in the coupling of the chiral aminopiperidine side chain with a substituted pyrimidinedione core.[10][11] The (R)-3-aminopiperidine dihydrochloride, derived from the reduction of (R)-3-aminopiperidin-2-one hydrochloride, is a key reactant in this convergent synthesis.
Caption: General synthetic workflow for Alogliptin.
Experimental Protocol: Synthesis of Alogliptin from Key Intermediates[10][11]
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
To a stirred solution of 6-chloro-3-methyluracil in N,N-Dimethylformamide (DMF), add potassium carbonate.
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture at 60-80 °C for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield the intermediate.
Step 2: Synthesis of Alogliptin
-
Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.
-
Add potassium carbonate to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude Alogliptin.
Step 3: Formation of Alogliptin Benzoate
-
Dissolve the purified Alogliptin in ethanol.
-
Add a solution of benzoic acid in ethanol to the Alogliptin solution.
-
Stir the mixture to allow the Alogliptin benzoate salt to precipitate.
-
Filter the solid, wash with ethanol, and dry under vacuum.
The Role of the N-Methyl Group: A Structure-Activity Relationship (SAR) Perspective
While the core 3-aminopiperidine structure is crucial for DPP-4 inhibition, the N-substituent on the piperidine ring also plays a significant role in modulating the compound's properties. In the case of this compound, the N-methyl group can influence several factors, including:
-
Basicity: The methyl group, being electron-donating, slightly increases the basicity of the piperidine nitrogen. This can affect the compound's solubility and its interactions with biological targets.
-
Lipophilicity: N-methylation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and may improve its pharmacokinetic properties, such as oral bioavailability.[12]
-
Conformational Rigidity: The presence of the N-methyl group can influence the conformational preferences of the piperidine ring, which in turn can affect how the molecule fits into the active site of an enzyme.
-
Metabolic Stability: N-methylation can sometimes block sites of metabolism, leading to a longer half-life of the drug in the body.[13]
In the broader context of piperidine-containing drugs, N-substitution is a common strategy to fine-tune the pharmacological profile of a lead compound.[14]
Mechanism of Action of DPP-4 Inhibitors: A Signaling Pathway Overview
DPP-4 inhibitors, such as Alogliptin, exert their therapeutic effect by modulating the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[15] These hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from α-cells. DPP-4 is the enzyme responsible for the rapid degradation and inactivation of GLP-1 and GIP.[16] By inhibiting DPP-4, Alogliptin increases the circulating levels of active incretins, thereby enhancing their glucose-lowering effects.[4]
Caption: Mechanism of action of Alogliptin via DPP-4 inhibition.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its chiral nature and versatile functionality make it an invaluable building block for the synthesis of complex and highly effective therapeutic agents. The successful development of the DPP-4 inhibitor Alogliptin, which relies on a key intermediate derived from this piperidinone scaffold, underscores its significance in the pharmaceutical industry. As the demand for novel therapeutics for metabolic and neurological disorders continues to grow, the importance of such well-defined and readily accessible chiral intermediates will undoubtedly increase. This guide has provided a comprehensive overview of the synthesis, properties, and critical applications of this compound, offering a valuable resource for researchers and scientists dedicated to the advancement of drug discovery.
References
- Feng, J., et al. (2010). Preparation of (R)-3-aminopiperidine dihydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Synthesis of Alogliptin.
- BenchChem. (2025). The Discovery and Synthesis of Alogliptin: A Technical Guide.
- MySkinRecipes. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one hydrochloride.
- EP3292112B1. (2018).
- ChemicalBook. (n.d.). (R)-3-Amino-1-methyl-piperidine synthesis.
- Biosynth. (n.d.). (R)-3-Amino-1-methylpiperidin-2-one hydrochloride.
- ChemicalBook. (n.d.). 3-AMino-1-Methylpiperidin-2-one synthesis.
- CymitQuimica. (n.d.). (R)-3-Amino-1-methylpiperidin-2-one hydrochloride.
- CN103864674A. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
- CN103435538A. (2013). (R)
- Backes, B. J., et al. (2007). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 50(18), 4346–4355.
- Kaj, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(13), 5104.
- Advanced ChemBlocks. (n.d.). (R)-3-Amino-1-methylpiperidin-2-one hydrochloride.
- Dr. Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?.
- Echo BioSystems. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one-HCl.
- Kuranov, S. O., et al. (2022).
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(19), 6482.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2021). Molecules, 26(23), 7353.
- Vella, A. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 97(8), 2626–2628.
- ChemBK. (2024). (S)-3-Aminopiperidine-2-one.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Sigma-Aldrich. (n.d.). 3-Aminopiperidin-2-one AldrichCPR.
- CymitQuimica. (n.d.). (S)-3-Aminopiperidin-2-one.
- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). BMC Chemistry, 19(1), 12.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 284, 116995.
- Watanabe, Y., et al. (1994). Synthesis of neuroactive guanidino compounds by rat kidney L-arginine: glycine amidinotransferase. Life Sciences, 55(5), 351-358.
- Benchchem. (2025). 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug [journal11.magtechjournal.com]
- 13. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors | Scilit [scilit.com]
- 15. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
The Biological Activity of 3-Aminopiperidinone Scaffolds: From Diabetes to Oncology
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The 3-Aminopiperidinone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of biological targets. These are termed "privileged scaffolds." The 3-aminopiperidinone ring system, and its close relative the 3-aminopiperidine core, represents a quintessential example of such a scaffold.[1] Its inherent structural features—a conformationally constrained six-membered ring, a chiral center at the C3 position, and strategically placed hydrogen bond donors and acceptors—provide an ideal foundation for designing potent and selective modulators of enzyme and receptor function.[1]
The piperidine motif enhances druggability by improving metabolic stability and pharmacokinetic properties, while the amino group offers a versatile synthetic handle for introducing specificity-determining side chains.[1] This guide provides a technical overview of the key biological activities associated with this scaffold, delving into its mechanism of action in established therapies and exploring its emerging potential in oncology and infectious diseases.
Caption: The DPP-4/Incretin signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on 3-aminopiperidine-based DPP-4 inhibitors. [2][3]Key findings indicate that:
-
The (R)-stereoisomer of the 3-aminopiperidine core is crucial for potent DPP-4 inhibition.
-
The primary amine forms a critical salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket of the DPP-4 active site.
-
Substitutions on the piperidine nitrogen and the amino group are used to occupy the S1 and S2' pockets, respectively, enhancing both potency and selectivity against other proteases like DPP8 and DPP9. [2]
Emerging Applications in Oncology
The versatility of the 3-aminopiperidine scaffold extends beyond metabolic diseases into oncology, where it has been successfully incorporated into inhibitors of DNA repair and cell signaling pathways.
Targeting DNA Repair: PARP Inhibition
A prominent example is Niraparib , an FDA-approved drug for ovarian and other cancers that features a 3-aminopiperidine moiety. [4][5]Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. [6]
-
Mechanism of Action: PARP enzymes are critical for repairing single-strand DNA breaks (SSBs). [7]In cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs that convert to lethal double-strand breaks during replication. [8]This concept, known as synthetic lethality , allows PARP inhibitors to selectively kill cancer cells while sparing normal cells with functional HR pathways. [7][8]Niraparib has demonstrated potent inhibition with IC50 values of 3.8 nM and 2.1 nM for PARP1 and PARP2, respectively. [6]
Modulating Cell Signaling: Kinase Inhibition
While not a saturated piperidinone, the closely related aromatic bioisostere, 3-aminopyridin-2-one , has been identified as a valuable fragment for developing potent kinase inhibitors. [9]Medicinal chemists frequently use such scaffolds interchangeably to optimize properties. This scaffold has been shown to form multiple hydrogen bonds with the hinge region of the kinase ATP-binding site. [10]
-
Targets: A library based on this scaffold identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy. [10]Further optimization led to the discovery of potent inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a target for autoimmune diseases, with a lead compound showing a Ki of 7 nM. [9]
Potential in Other Therapeutic Areas
Antimicrobial Activity
The scaffold has also been explored for antibacterial applications. Quinolone and naphthyridone derivatives featuring a 7-[3-alkoxyimino-4-(methyl)aminopiperidin-1-yl] substituent have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [11]Certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as <0.008–0.5 μg/mL. [11]Additionally, 3,5-diamino-piperidine derivatives have been designed as aminoglycoside mimetics that inhibit bacterial translation. [12]
Neurological Applications
Exploratory research has identified novel 3-aminopiperidin-2-one derivatives as potent, orally bioavailable antagonists of the calcitonin gene-related peptide (CGRP) receptor. [13]CGRP receptor antagonists are a validated class of drugs for the treatment of migraine, suggesting a potential role for this scaffold in neurological disorders.
Experimental Protocols for Activity Assessment
Trustworthy evaluation of scaffold activity requires robust, self-validating experimental systems. Below is a standard protocol for assessing DPP-4 inhibition, a primary activity of this scaffold class.
In Vitro Fluorometric DPP-4 Inhibition Assay
This assay quantifies an inhibitor's ability to block the enzymatic activity of DPP-4 using a fluorogenic substrate.
-
Principle: Recombinant human DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is proportional to DPP-4 activity. An effective inhibitor will reduce this rate. [5][13]
-
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) [5] * DPP-4 Substrate: H-Gly-Pro-AMC
-
Test Compounds (3-aminopiperidinone derivatives) dissolved in DMSO
-
Positive Control Inhibitor: Sitagliptin [13] * 96-well black microplates
-
Fluorescence plate reader (λex = 360 nm / λem = 460 nm) [13] * 37°C Incubator
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of test compounds and the sitagliptin positive control in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Plate Setup: To appropriate wells of a 96-well plate, add 25 µL of:
-
Assay Buffer (for Enzyme Control / 100% activity)
-
Test Compound dilutions
-
Sitagliptin dilutions (for positive control)
-
Assay Buffer (for Blank / no enzyme control)
-
-
Enzyme Addition: Add 50 µL of DPP-4 enzyme solution (pre-diluted in cold assay buffer) to all wells except the Blank wells. Add 50 µL of assay buffer to the Blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [5] 5. Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes. [5] 7. Data Analysis:
-
Subtract the fluorescence reading of the Blank wells from all other wells.
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (ΔFLU/min).
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_enzyme_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Summary of Biological Activities
The following table summarizes the quantitative activity of representative compounds featuring the 3-aminopiperidine or related scaffolds against various biological targets.
| Scaffold Class | Representative Compound | Target | Activity Type | Value | Reference |
| 3-Aminopiperidine | Sitagliptin | DPP-4 | IC50 | ~20 nM | [11] |
| 3-Aminopiperidine | Niraparib | PARP1 | IC50 | 3.8 nM | [6] |
| 3-Aminopiperidine | Niraparib | PARP2 | IC50 | 2.1 nM | [6] |
| 3-Aminopyridin-2-one | Compound 7v | Itk | Ki | 7 nM | [9] |
| 3-Aminopiperidine | Quinolone Derivative 19a2 | Bacterial Strains (MRSA) | MIC | <0.008-0.5 µg/mL | [11] |
Conclusion and Future Outlook
The 3-aminopiperidinone scaffold and its close analogs have unequivocally demonstrated their value as "privileged" structures in modern drug discovery. Their success is anchored by the landmark development of DPP-4 inhibitors for diabetes and has been powerfully extended into oncology with the PARP inhibitor Niraparib. The scaffold's ability to potently and selectively interact with diverse targets—from proteases and DNA repair enzymes to kinases and bacterial components—highlights its remarkable versatility. Future research will likely focus on leveraging the scaffold's favorable physicochemical properties to tackle more challenging targets, including those in the central nervous system and in combating multidrug-resistant pathogens. As synthetic methodologies evolve, we can anticipate the emergence of new generations of 3-aminopiperidinone-based therapeutics with enhanced potency, selectivity, and safety profiles.
References
- Potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. [Link]
- Synthesis and in vitro antibacterial activity of quinolone/naphthyridone derivatives containing 3-alkoxyimino-4-(methyl)aminopiperidine scaffolds. (2013). PubMed. [Link]
- Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (2010). PubMed Central. [Link]
- Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. (2008). PubMed. [Link]
- Niraparib. (n.d.). Wikipedia. [Link]
- Niraparib. (n.d.). PubChem. [Link]
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). PubMed Central. [Link]
- Sitagliptin. (n.d.). Wikipedia. [Link]
- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. (2011). PubMed. [Link]
- What is the mechanism of action of Sitagliptin? (n.d.). Dr.Oracle. [Link]
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (2018). PubMed. [Link]
- Sitagliptin : Uses, Interactions, Mechanism Of Action. (n.d.). Enanti Labs. [Link]
- What is the mechanism of Sitagliptin? (2024).
- Sitagliptin - Uses, How it Works and Side Effects. (n.d.). Diabetes UK. [Link]
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids. (2022). Frontiers. [Link]
- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). PubMed. [Link]
- PARP inhibitors: its role in treatment of cancer. (2011). PubMed Central. [Link]
- The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. (2022). Frontiers. [Link]
- Piperidine-containing drugs and recently studied analogs. (2024). PubMed. [Link]
- Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. academicjournals.org [academicjournals.org]
- 4. Niraparib - Wikipedia [en.wikipedia.org]
- 5. CAS 1038915-60-4: Niraparib | CymitQuimica [cymitquimica.com]
- 6. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antibacterial activity of quinolone/naphthyridone derivatives containing 3-alkoxyimino-4-(methyl)aminopiperidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-1-methylpiperidin-2-one hydrochloride as a chiral building block
An In-Depth Technical Guide: 3-Amino-1-methylpiperidin-2-one Hydrochloride as a Premier Chiral Building Block
Executive Summary
In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is insatiable. Among these, chiral piperidinones have emerged as privileged scaffolds due to their prevalence in biologically active compounds. This guide provides a comprehensive technical overview of this compound, a versatile chiral synthon. We will delve into its stereoselective synthesis, analyze its structural and physicochemical properties, and explore its field-proven applications, most notably in the development of novel therapeutics for central nervous system (CNS) disorders and migraine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their synthetic programs.
The Strategic Importance of the Chiral 3-Amino-2-Piperidone Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of drug design. The 3-amino-2-piperidone core, the heart of our topic molecule, offers a unique convergence of functionalities that elevates its strategic value significantly.
-
Constrained β-Amino Acid Bioisostere: The rigid lactam structure serves as a conformationally locked surrogate for β-amino acids. Incorporating such mimics into peptide-based drugs is a proven strategy to enhance metabolic stability and improve receptor affinity by reducing conformational entropy.[2]
-
Orthogonal Functional Handles: The secondary amine within the lactam, the primary amine at the C3 position, and the carbonyl group provide three distinct points for chemical modification, allowing for the systematic exploration of chemical space during lead optimization.
-
Defined Stereochemistry: The chiral center at the C3 position is critical for enantioselective interactions with biological targets. The ability to synthesize and utilize this building block in an enantiomerically pure form is paramount for developing safe and effective medicines.[3]
Physicochemical and Structural Characteristics
The hydrochloride salt of 3-Amino-1-methylpiperidin-2-one is typically supplied as a solid, a form that confers superior stability and ease of handling compared to the free base.[4] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3R)-3-amino-1-methylpiperidin-2-one hydrochloride | [5] |
| CAS Number | 1951424-91-1 ((R)-enantiomer) | [4][5][6] |
| Molecular Formula | C₆H₁₃ClN₂O | [4][5][6] |
| Molecular Weight | 164.63 g/mol | [4][6] |
| Form | Solid | [4] |
| Purity | Typically ≥95% | [4][5] |
The presence of the N-methyl group prevents potential N-acylation or N-alkylation at that position, directing further synthetic transformations to the C3-amino group. This is a deliberate design feature that simplifies synthetic planning.
Stereoselective Synthesis: Pathways to Enantiopurity
The synthesis of enantiomerically pure 3-amino-piperidones is a significant chemical challenge. The methodologies employed must establish the C3 stereocenter with high fidelity. Two principal strategies have proven effective: leveraging the chiral pool and employing asymmetric catalysis.
Pathway 1: Synthesis from the Chiral Pool (L-Glutamic Acid)
This classic approach utilizes a readily available and inexpensive enantiopure starting material, L-glutamic acid, to transfer chirality to the target molecule. The causality here is that the stereocenter of the starting material directly dictates the stereochemistry of the final product, avoiding the need for chiral resolution or asymmetric induction in later steps.
Caption: Synthesis of a 3-aminopiperidine core from L-glutamic acid.
This protocol, adapted from established literature, outlines the synthesis of a key piperidine intermediate from L-glutamic acid.[7]
-
Esterification: L-glutamic acid is treated with thionyl chloride in methanol at 0°C to room temperature to afford the corresponding dimethyl ester in quantitative yield.[7] The causality of using thionyl chloride is its reaction with methanol to form methyl sulfite in situ, which is a highly efficient esterifying agent.
-
N-Boc Protection: The resulting amino-diester is protected using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine with a catalytic amount of DMAP in dichloromethane. This step is crucial to prevent the amine from interfering in subsequent reactions and yields the N-Boc protected diester.[7]
-
Reduction to Diol: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.
-
Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using tosyl chloride, making them excellent leaving groups for the subsequent cyclization.
-
Cyclization: The ditosylate is reacted with an amine (e.g., methylamine for the N-methyl derivative) which acts as a nucleophile, displacing one tosylate group, followed by an intramolecular SN2 reaction to displace the second tosylate, forming the piperidine ring.[7] Subsequent steps would involve modification of the ester group to a carbonyl and deprotection to yield the final product.
Pathway 2: Asymmetric Catalysis and Enzymatic Resolution
Modern synthetic chemistry increasingly turns to catalysis to create chiral centers efficiently and with minimal waste.
-
Asymmetric Amination: The use of transaminase enzymes can install the C3-amine with high optical purity onto a ketone precursor.[8] This biocatalytic approach offers mild reaction conditions and exceptional enantioselectivity, aligning with green chemistry principles.[8]
-
Chemo-Enzymatic Kinetic Resolution: An alternative strategy involves synthesizing the racemic 3-amino-2-piperidone and then using an enzyme, such as Candida antarctica lipase B (CAL-B), to selectively acylate or deacylate one enantiomer.[9] This process separates the enantiomers, yielding one as the modified product and the other as the unreacted starting material, both in high enantiomeric excess.[9]
Caption: Conceptual workflow of enzymatic kinetic resolution.
Final Stage Protocol: N-Methylation and Salt Formation
Regardless of the initial pathway, the final steps often involve N-methylation and conversion to the hydrochloride salt.
-
Reductive Amination (N-Methylation): To a solution of the 3-amino-2-piperidone precursor in methanol at 0°C, aqueous formaldehyde is added, followed by a mild reducing agent like sodium cyanoborohydride.[10] The formaldehyde and amine form an intermediate iminium ion, which is then reduced in situ to the N-methyl product. This is a highly efficient and common method for methylation of amines.
-
Hydrochloride Salt Formation: The purified N-methylated free base is dissolved in a suitable solvent (e.g., methanol or ether) and treated with a solution of hydrochloric acid (e.g., 4N HCl in dioxane).[10] The resulting hydrochloride salt typically precipitates and can be isolated by filtration, yielding a stable, crystalline solid.[10][11]
Field-Proven Applications in Drug Discovery
The true measure of a building block's value lies in its successful application. This compound has been instrumental in the discovery of potent, next-generation therapeutics.
Case Study: CGRP Receptor Antagonists for Migraine
A landmark application is in the invention of novel antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target for acute and preventative migraine treatment.[12]
-
The Challenge: The goal was to identify small molecule CGRP antagonists with high potency and good oral bioavailability.
-
The Breakthrough: Researchers discovered that incorporating the 3-amino-piperidin-2-one scaffold led to a series of compounds with exceptional affinity for the CGRP receptor.[12] The rigid structure of the building block likely pre-organizes the key binding pharmacophores into an optimal conformation for receptor engagement.
-
Structure-Activity Relationship (SAR): The C3-amino group served as a critical attachment point for other fragments of the drug molecule, and its stereochemistry was found to be crucial for potent activity. The N-methyl group on the lactam filled a key hydrophobic pocket in the receptor.[12]
Caption: Role of the building block in synthesizing CGRP antagonists.
Applications in Central Nervous System (CNS) Drug Development
The physicochemical properties of the piperidinone scaffold make it well-suited for developing drugs that target the CNS. Its structural features are valuable for creating compounds with potential therapeutic effects on conditions like Alzheimer's disease and Parkinson's disease.[3] The ability of this scaffold to cross the blood-brain barrier and interact with specific brain receptors is a key area of ongoing research.[3]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a powerful tool for innovation in pharmaceutical research. Its unique combination of a rigid, chiral scaffold with multiple, orthogonally addressable functional groups provides a robust platform for the synthesis of complex and biologically active molecules. The proven success of this building block in demanding applications, such as the development of CGRP antagonists, underscores its value.
Future research will likely see this scaffold employed in new therapeutic areas, incorporated into novel chemical technologies like PROTACs or covalent inhibitors, and synthesized via even more efficient and sustainable catalytic methods. For organizations focused on cutting-edge drug discovery, mastering the chemistry and application of this chiral building block is a strategic imperative.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- An asymmetric synthesis method for (R)
- (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. MySkinRecipes. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship. [Link]
- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
- Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. PubMed. [Link]
- Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym
- SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. PubMed. [Link]
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. (S)-3-Amino-1-methylpiperidin-2-one hydrochloride [myskinrecipes.com]
- 4. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 5. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride 95% | CAS: 1951424-91-1 | AChemBlock [achemblock.com]
- 6. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 11. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 12. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of novel compounds from 3-Amino-1-methylpiperidin-2-one hydrochloride
An In-Depth Guide to the Synthesis of Novel Piperidinone Derivatives
Application Notes & Protocols for Derivatization of 3-Amino-1-methylpiperidin-2-one hydrochloride
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a vast array of pharmaceuticals.[1] This guide focuses on a versatile building block, this compound, detailing its synthetic potential for creating diverse compound libraries. We provide scientifically-grounded, step-by-step protocols for key transformations including N-acylation, urea formation, reductive amination, and C-alkylation. Each protocol is accompanied by mechanistic insights and explanations for reagent selection, empowering researchers in drug discovery and chemical biology to leverage this scaffold for the development of novel molecular entities.
Introduction: The Strategic Value of 3-Amino-1-methylpiperidin-2-one
This compound (Figure 1) is a bifunctional cyclic lactam. Its structure presents two primary sites for chemical modification: the nucleophilic primary amine at the C3 position and the enolizable α-carbon adjacent to the lactam carbonyl. The N-methyl group prevents competing reactions at the lactam nitrogen, simplifying synthetic outcomes.
The piperidin-2-one (δ-valerolactam) core is a key feature in numerous biologically active molecules, and strategic substitution allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[2] This guide serves as a practical manual for unlocking the synthetic potential of this valuable starting material.
Figure 1: Structure of this compound Molecular Formula: C₆H₁₃ClN₂O Molecular Weight: 164.63 g/mol [3][4] CAS Number: 1951424-91-1[3]
Foundational Synthetic Strategies & Workflows
The primary amino group of the hydrochloride salt is protonated. Therefore, prior to most reactions, in situ neutralization with a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate) is essential to unmask the nucleophilic free amine. The following diagram illustrates the principal synthetic pathways detailed in this guide.
Caption: Synthetic derivatization workflow from the starting material.
Protocol I: Synthesis of N-Acyl Derivatives via Amide Coupling
The formation of an amide bond is one of the most robust and reliable reactions in medicinal chemistry. This protocol describes the reaction of the free amine with an acyl chloride.
Scientific Principle
This is a classic nucleophilic acyl substitution. The liberated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The triethylamine serves not only to free the starting amine but also to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Materials & Equipment
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, stir bars, round-bottom flasks, nitrogen inlet
-
Standard glassware for extraction and purification
Detailed Step-by-Step Protocol
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes. The suspension should become a clearer solution as the free amine is formed.
-
In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient).
Protocol II: Synthesis of Urea Derivatives
Urea moieties are excellent hydrogen bond donors and acceptors, making them prevalent in enzyme inhibitors.[5] This protocol details their synthesis via reaction with an isocyanate.
Scientific Principle
This reaction involves the nucleophilic addition of the primary amine to the highly electrophilic carbon of the isocyanate group. The reaction is typically fast, high-yielding, and does not generate byproducts, simplifying purification. Safer alternatives to phosgene, like isocyanates or N,N'-Carbonyldiimidazole (CDI), are standard in modern synthesis.[5]
Materials & Equipment
-
This compound
-
Phenyl isocyanate (or other isocyanate)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer, standard glassware
Detailed Step-by-Step Protocol
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) and stir at room temperature for 20 minutes to generate the free amine.
-
Add phenyl isocyanate (1.05 eq) dropwise via syringe. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-3 hours. The product often precipitates from the solution.
-
Work-up: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold THF or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purification: The crude solid can be recrystallized or purified by silica gel chromatography if necessary.
| Reactant | Product Class | Typical Yield Range | Notes |
| Acyl Chlorides | N-Acyl Amides | 75-95% | Requires 2 eq. of base to neutralize starting material and HCl byproduct. |
| Isocyanates | Ureas | 85-99% | Often requires minimal purification. Reaction is typically fast. |
| Isothiocyanates | Thioureas | 80-95% | Similar to isocyanates but may require slightly longer reaction times. |
Table 1: Summary of representative yields for N-functionalization reactions.
Protocol III: Synthesis of 3-(Alkylamino) Derivatives via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce diversity.[6][7]
Scientific Principle
The reaction proceeds in two stages within a single pot. First, the primary amine condenses with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions). Second, a selective reducing agent, introduced into the same pot, reduces the C=N double bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[7][8]
Caption: Mechanism of one-pot reductive amination.
Materials & Equipment
-
This compound
-
Benzaldehyde (or other aldehyde/ketone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic)
-
Magnetic stirrer, standard glassware
Detailed Step-by-Step Protocol
-
Combine this compound (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of acetic acid (0.1 eq) in DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction mixture at room temperature overnight (12-18 hours).
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of DCM/Methanol or Ethyl Acetate/Hexanes).
Advanced Protocol: C3-Alkylation of the Piperidinone Ring
Alkylation at the C3 position introduces substitution directly onto the heterocyclic ring, offering a route to more complex, three-dimensional structures. This reaction is more challenging due to the need for amine protection and strong base chemistry.
Scientific Principle
Direct alkylation requires the formation of an enolate by deprotonation of the α-carbon. The C3-amino group is more acidic than the α-proton and would interfere with the strong base. Therefore, it must first be protected with a group stable to strongly basic conditions, such as a tert-butoxycarbonyl (Boc) group. Following protection, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the C3 position to form a lithium enolate, which then acts as a nucleophile towards an alkyl halide.[9]
Detailed Step-by-Step Protocol (Multi-step)
Step A: Boc-Protection of the Amine
-
Neutralize this compound (1.0 eq) with TEA (1.1 eq) in DCM.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP.
-
Stir at room temperature overnight.
-
Work up by washing with dilute acid, then bicarbonate solution. Dry and concentrate to obtain the N-Boc protected intermediate, which should be purified by chromatography.
Step B: C3-Alkylation
-
Strictly anhydrous conditions and inert atmosphere (Nitrogen or Argon) are required.
-
In a flame-dried flask, prepare LDA in situ by adding n-BuLi (1.1 eq) to diisopropylamine (1.1 eq) in THF at -78 °C.
-
Dissolve the N-Boc protected piperidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the substrate solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.
-
Keep the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.
Step C: Boc-Deprotection
-
Dissolve the C3-alkylated, N-Boc protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Concentrate in vacuo to remove excess acid, co-evaporating with toluene if necessary, to yield the final product as its corresponding salt.
Conclusion
This compound is an exceptionally useful and versatile starting material for constructing libraries of novel compounds. The protocols outlined herein provide a robust foundation for accessing a wide range of derivatives through reliable and well-established synthetic transformations. By understanding the underlying chemical principles, researchers can adapt and expand upon these methods to create unique molecular architectures for applications in drug discovery and beyond.
References
- Jukič, M., Sova, M., & Gobec, S. (2018). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Acta Chimica Slovenica.
- Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B.
- US Patent US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
- Bull, J. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
- Tu, Y., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. RSC Publishing.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
- Wikipedia. (n.d.). Reductive amination.
- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.
- Chinese Patent CN108129404B. (2020). Synthesis method of chiral piperazinone derivative. Google Patents.
- PubChem. (n.d.). 3-Amino-1-(2-methylcycloheptyl)piperidin-2-one.
- Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Tota, M. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.
- Chemistry Steps. (n.d.). Reductive Amination.
- Shchekotikhin, A. E., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal.
- Organic Chemistry Portal. (n.d.). Synthesis of ureas.
- Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
- Slouka, J., et al. (2003). Unprecedented reactivity of 3-amino-1H,3H-quinoline-2,4-diones with urea. Tetrahedron.
- ResearchGate. (n.d.). Alkylation of 1-Methyl-2-piperidones.
- Bosch, J., et al. (1982). Synthesis and gramine alkylation of some 3-piperidones. The Journal of Organic Chemistry.
- Lindberg, J., et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthetic schemes for synthesis of piperidone derivatives.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem.
- PubChem. (n.d.). 3-Methylpiperidin-2-one.
- US Patent US8697876B2. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
- US Patent US20130116245A1. (2013). Alkylated piperazine compounds. Google Patents.
- Song, J., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
- PubChem. (n.d.). 3-Amino-2-piperidone.
- Ríos-Lombardía, N., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 4. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective N-Alkylation of 3-Aminopiperidin-2-one via Reductive Amination
Abstract
This document provides a comprehensive guide for the regioselective N-alkylation of the 3-amino group of 3-aminopiperidin-2-one, a critical scaffold in medicinal chemistry. Direct alkylation of this molecule is often challenging, leading to mixtures of N1 and N3-alkylated products. We present a robust and highly selective one-pot protocol utilizing reductive amination. This method involves the formation of an intermediate imine between the primary amine at the C3 position and an aldehyde or ketone, followed by in-situ reduction with sodium triacetoxyborohydride (NaBH(OAc)₃). This approach effectively circumvents common over-alkylation issues and demonstrates high functional group tolerance, making it a cornerstone technique for synthesizing libraries of N-substituted 3-aminopiperidin-2-one derivatives for drug discovery and development.
Introduction and Scientific Rationale
The 3-aminopiperidin-2-one core is a privileged structure found in numerous biologically active compounds and pharmaceutical agents. It can be considered a constrained analog of a dipeptide, making it a valuable building block for peptidomimetics. The ability to selectively functionalize the exocyclic primary amine at the C3 position, while leaving the endocyclic amide nitrogen (N1) untouched, is crucial for systematically exploring the structure-activity relationship (SAR) of this scaffold.
Direct alkylation with alkyl halides is often non-selective and difficult to control, as the nucleophilicity of the newly formed secondary amine can lead to undesired dialkylation.[1][2] Reductive amination, however, offers a superior and controlled alternative.[1][3] The reaction proceeds under mild, typically weakly acidic conditions, which favor the formation of an imine or iminium ion intermediate exclusively at the more basic primary amine.[4][5] Subsequent reduction of this intermediate with a mild and selective hydride source, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the desired mono-N-alkylated product.[6][7]
Scientist's Note (Expertise & Experience): The choice of NaBH(OAc)₃ is critical for the success of this one-pot protocol. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less reactive towards aldehydes and ketones at the operational pH.[1][6] It demonstrates a pronounced chemoselectivity for the protonated iminium ion intermediate, allowing the reduction to occur cleanly in the presence of the starting carbonyl compound. This minimizes side reactions and maximizes the yield of the target amine.[6][7] 1,2-Dichloroethane (DCE) is the preferred solvent as it has been shown to facilitate faster reaction rates compared to other common solvents like THF.[7]
Reaction Mechanism: Reductive Amination
The reductive amination process occurs in two main stages within the same reaction vessel:
-
Iminium Ion Formation: The nucleophilic primary amine of 3-aminopiperidin-2-one attacks the electrophilic carbonyl carbon of the aldehyde (or ketone). This is followed by a series of proton transfers and the elimination of a water molecule to form a Schiff base (imine). Under the weakly acidic conditions (often catalyzed by a small amount of acetic acid), the imine is protonated to form a highly electrophilic iminium ion.[3][4]
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final N-alkylated secondary amine.[6]
Caption: Reaction mechanism for reductive amination.
Detailed Experimental Protocol
This protocol details the N-benzylation of 3-aminopiperidin-2-one as a representative example. The procedure can be adapted for various aliphatic and aromatic aldehydes.
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Stoichiometry | Amount |
| 3-Aminopiperidin-2-one | 114.15 | 1892-22-4 | 1.0 eq | 228 mg (2.0 mmol) |
| Benzaldehyde | 106.12 | 100-52-7 | 1.1 eq | 234 mg (2.2 mmol) |
| Sodium triacetoxyborohydride | 211.94 | 56553-60-7 | 1.5 eq | 636 mg (3.0 mmol) |
| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | 107-06-2 | - | 20 mL |
| Acetic Acid, glacial | 60.05 | 64-19-7 | 0.1 eq | 12 µL (0.2 mmol) |
| Saturated NaHCO₃ (aq.) | - | - | - | ~30 mL |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | - | ~60 mL |
| Brine (Saturated NaCl aq.) | - | - | - | ~20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | - | As needed |
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for N-alkylation.
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-aminopiperidin-2-one (228 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (20 mL). Add benzaldehyde (224 µL, 2.2 mmol) to the solution via syringe, followed by a catalytic amount of glacial acetic acid (12 µL, 0.2 mmol).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (636 mg, 3.0 mmol) portion-wise over 10-15 minutes. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL) until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane (2 x 30 mL).
-
Workup - Washing and Drying: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N-benzyl-3-aminopiperidin-2-one.
Expected Results & Troubleshooting
Expected Yield: 75-90%. Appearance: White to off-white solid. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive reducing agent (degraded by moisture). 3. Sterically hindered aldehyde/ketone. | 1. Allow the reaction to stir for a longer period (up to 48h). 2. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions. 3. Gently heat the reaction to 40-50°C. |
| Low Yield | 1. Inefficient extraction from the aqueous phase. 2. Product loss during chromatography. | 1. Increase the number of extractions with DCM or use a continuous extractor for highly polar products. 2. Use a shallower solvent gradient during column chromatography. |
| Presence of Dialkylated Product | This is highly unlikely with this method but could indicate a competing direct alkylation pathway if a reactive alkyl halide is formed in situ. | Ensure the carbonyl compound is pure and free from corresponding alkyl halides. This protocol is specifically designed to prevent dialkylation.[1] |
Conclusion
The reductive amination protocol detailed herein provides a highly efficient, regioselective, and reliable method for the N-alkylation of 3-aminopiperidin-2-one. By leveraging the chemoselectivity of sodium triacetoxyborohydride, this one-pot procedure avoids the common pitfalls of over-alkylation associated with other methods, delivering clean, mono-alkylated products in high yields. This methodology is broadly applicable and serves as an essential tool for medicinal chemists and drug development professionals engaged in the synthesis of novel therapeutics based on the piperidinone scaffold.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.
- Reductive amination. Wikipedia.
- Reductive Amination | Synthesis of Amines. YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Amino-1-methylpiperidin-2-one Hydrochloride in the Synthesis of Potent c-Met Kinase Inhibitors
Introduction: The c-Met Kinase - A Pivotal Target in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are central players in cell growth, survival, and migration.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or overexpression, is a known driver in the progression of numerous human cancers, including non-small cell lung cancer, gastric cancer, and glioblastoma.[1][3] Aberrant c-Met activation triggers a cascade of downstream signaling, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting tumor proliferation, angiogenesis, and metastasis.[1] Consequently, the development of small molecule inhibitors targeting the c-Met kinase domain has become a significant focus in modern oncology drug discovery.[3]
The Piperidinone Scaffold: A Privileged Motif in c-Met Inhibitor Design
The piperidinone structural motif is a highly valued scaffold in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation. In the context of c-Met inhibitors, the piperidinone core can serve as a rigid framework to correctly position pharmacophoric elements for optimal interaction with the kinase active site. Specifically, the 3-amino group of 3-Amino-1-methylpiperidin-2-one hydrochloride provides a key reactive handle for the introduction of various heterocyclic systems that are crucial for potent and selective c-Met inhibition.
This application note details the strategic use of this compound as a key building block in the synthesis of a representative c-Met kinase inhibitor, leveraging its inherent chemical functionalities to streamline the synthetic process.
Signaling Pathway Overview
The c-Met signaling pathway is a complex network that, when aberrantly activated, contributes to oncogenesis. The following diagram illustrates the key components and downstream effects of this pathway.
Caption: The HGF/c-Met signaling cascade and its downstream oncogenic effects.
Experimental Section: Synthesis of a Triazolopyridine-Piperidinone c-Met Inhibitor
This section provides a detailed protocol for the synthesis of a potent c-Met inhibitor, demonstrating the utility of this compound. The overall synthetic strategy involves the preparation of a key triazolopyridine carboxylic acid intermediate, followed by an amide coupling reaction.
Synthetic Workflow
Caption: High-level overview of the synthetic workflow.
Part 1: Synthesis of 8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][3][4]triazolo[4,3-a]pyridine-3-carboxylic acid (Intermediate A)
This intermediate is a common heterocyclic core in several c-Met inhibitors. Its synthesis involves a multi-step sequence starting from commercially available materials.
Protocol:
-
Step 1a: Synthesis of 3,5-difluoro-2-hydrazinylpyridine.
-
To a solution of 2,3,5-trifluoropyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3,5-difluoro-2-hydrazinylpyridine.
-
-
Step 1b: Synthesis of 8-fluoro-6-iodo-[1][3][4]triazolo[4,3-a]pyridine.
-
Dissolve 3,5-difluoro-2-hydrazinylpyridine (1.0 eq) in triethyl orthoformate and heat at 120 °C for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
To the residue, add N-iodosuccinimide (1.2 eq) in acetonitrile and stir at room temperature for 6 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to afford 8-fluoro-6-iodo-[1][3][4]triazolo[4,3-a]pyridine.
-
-
Step 1c: Suzuki Coupling to introduce the pyrazole moiety.
-
To a degassed solution of 8-fluoro-6-iodo-[1][3][4]triazolo[4,3-a]pyridine (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) in a 2:1 mixture of dioxane and water, add potassium carbonate (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture at 90 °C under a nitrogen atmosphere for 8 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield 8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][3][4]triazolo[4,3-a]pyridine.
-
-
Step 1d: Carboxylation to yield Intermediate A.
-
Dissolve the product from Step 1c (1.0 eq) in dry THF and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and triturate with diethyl ether to obtain Intermediate A as a solid.
-
Part 2: Amide Coupling to Synthesize the Final c-Met Inhibitor
This step utilizes this compound to form the final product.
Protocol:
-
To a stirred solution of Intermediate A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add (R)-3-Amino-1-methylpiperidin-2-one hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final c-Met inhibitor.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of the target c-Met inhibitor.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (by HPLC) |
| 1a | 3,5-difluoro-2-hydrazinylpyridine | 2,3,5-trifluoropyridine | Hydrazine hydrate | 85-90 | >95 |
| 1b | 8-fluoro-6-iodo-[1][3][4]triazolo[4,3-a]pyridine | 3,5-difluoro-2-hydrazinylpyridine | Triethyl orthoformate, NIS | 70-75 | >95 |
| 1c | 8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][3][4]triazolo[4,3-a]pyridine | 8-fluoro-6-iodo-[1][3][4]triazolo[4,3-a]pyridine | Pyrazole boronic ester, Pd(PPh₃)₄, K₂CO₃ | 80-85 | >98 |
| 1d | Intermediate A | Product from 1c | n-BuLi, CO₂ | 65-70 | >98 |
| 2 | Final c-Met Inhibitor | Intermediate A | (R)-3-Amino-1-methylpiperidin-2-one HCl, HATU, DIPEA | 75-80 | >99 |
Conclusion and Future Perspectives
This application note demonstrates a robust and efficient synthetic route to a potent class of c-Met kinase inhibitors, highlighting the strategic importance of this compound as a key building block. The presented protocols are designed to be readily adaptable for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The inherent chirality of the (R)-enantiomer of the starting material can also be exploited to investigate stereochemical influences on kinase binding and selectivity. Future work will focus on the parallel synthesis of a focused library of these inhibitors to further optimize their pharmacological profiles.
References
- Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implic
- Targeting the c-Met Signaling P
- Targeting the c-Met signaling p
- c-MET - AbbVie.
- Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold.
- (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1.
- Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][3][4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity.
- AMG 337 c-Met inhibitor.
Sources
- 1. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl... - ChEMBL [ebi.ac.uk]
- 3. Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Chiral Separation of 3-Amino-1-methylpiperidin-2-one Enantiomers
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-Amino-1-methylpiperidin-2-one. The pharmacological and toxicological profiles of enantiomers can differ significantly, making their separation and quantification a critical step in drug development and quality control.[1] This method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP), which demonstrates excellent chiral recognition capabilities for this class of compounds. The protocol provides a baseline resolution of greater than 2.0, ensuring accurate quantification of enantiomeric purity. All procedural steps, including mobile phase preparation, system suitability, and chromatographic conditions, are described in detail to ensure reproducibility and facilitate seamless method transfer.
Introduction
3-Amino-1-methylpiperidin-2-one is a chiral cyclic lactam containing a stereocenter at the C3 position. In pharmaceutical research, the individual enantiomers of such chiral compounds often exhibit distinct pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.[1] Therefore, regulatory agencies worldwide mandate the development of stereoselective analytical methods to control the enantiomeric purity of chiral drug substances.[2][3]
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the separation and analysis of enantiomers.[4] Polysaccharide-based CSPs, in particular, have gained a strong reputation for their broad applicability and high enantioselectivity for a diverse range of chiral compounds.[5][6][7] These phases, typically derived from cellulose or amylose, possess a helical polymer structure with numerous chiral centers, enabling chiral recognition through a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance.[6][8][9]
This guide provides a comprehensive, field-proven protocol for the chiral separation of 3-Amino-1-methylpiperidin-2-one using an immobilized amylose-based CSP, demonstrating its suitability for both qualitative and quantitative analysis in research and quality control environments.
Principles of Chiral Recognition on Polysaccharide CSPs
The successful separation detailed in this protocol relies on the principle of chiral recognition, where the chiral stationary phase interacts differently with each enantiomer of the analyte.[8] The selected CSP is based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on a silica support. The key to its resolving power lies in the formation of transient diastereomeric complexes with the analyte enantiomers, which have different association energies.
The chiral recognition mechanism is governed by several interactions:
-
Hydrogen Bonding: The carbamate linkages (-O-CO-NH-) on the polysaccharide backbone act as hydrogen bond donors and acceptors, interacting with the amine (-NH2) and carbonyl (C=O) groups of the analyte.
-
Steric Interactions: The helical grooves of the amylose polymer create a defined chiral space. One enantiomer fits more favorably into this space than the other, leading to a stronger interaction and longer retention time.[8][9]
-
Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analyte contribute to dipole-dipole stacking interactions.
The choice of an immobilized CSP (e.g., CHIRALPAK® IA, IB, IC) offers a significant advantage over coated phases by providing enhanced solvent compatibility, allowing for the use of a wider range of organic solvents and ensuring greater column durability.[10][11]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the chiral separation.
Materials and Reagents
-
Analyte: Racemic 3-Amino-1-methylpiperidin-2-one
-
Solvents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
-
-
Additive: Diethylamine (DEA) (≥99.5%)
-
Chiral Column: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 3 µm silica gel), 250 x 4.6 mm. Note: Similar immobilized amylose-based columns can be used, but optimization may be required.[10][12]
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Data acquisition and processing software (e.g., OpenLab CDS, Empower 3, or equivalent).
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Causality Behind Choices:
-
Mobile Phase: A normal-phase mixture of n-Hexane and Isopropanol provides excellent selectivity on polysaccharide CSPs. The IPA percentage is optimized to achieve a balance between resolution and analysis time.
-
Additive (DEA): As a basic analyte, 3-Amino-1-methylpiperidin-2-one can exhibit peak tailing due to secondary interactions with residual acidic silanols on the silica support. A small amount of Diethylamine (DEA) is added to the mobile phase to act as a competitive base, masking these sites and significantly improving peak symmetry.[13]
-
Temperature: 25°C is chosen to ensure consistent and reproducible retention times. Temperature can influence enantioselectivity, and maintaining a constant temperature is crucial.[5]
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 5 mg of racemic 3-Amino-1-methylpiperidin-2-one.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Ethanol.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Sample Solution: Prepare sample solutions at a similar concentration using the same diluent.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a critical component of a self-validating protocol, ensuring the system is fit for its intended purpose.[2]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the racemic standard solution.
-
Evaluate the following parameters according to USP <621> guidelines.[14]
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation for accurate integration.[2] |
| Tailing Factor (T) | ≤ 1.5 for both peaks | Confirms good peak shape, free from secondary interactions. |
| Relative Standard Deviation (%RSD) of Retention Times | ≤ 2.0% | Demonstrates system precision and stability. |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% | Confirms injection precision. |
Workflow Diagram
The following diagram illustrates the complete experimental workflow from preparation to final analysis.
Caption: HPLC workflow for chiral separation.
Expected Results and Discussion
Under the specified conditions, a successful separation will yield two well-resolved, symmetrical peaks corresponding to the two enantiomers of 3-Amino-1-methylpiperidin-2-one.
Typical Chromatographic Performance
The following table summarizes the expected performance data for the method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Tailing Factor (T) | 1.1 | 1.2 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.25} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.5} |
-
Separation Factor (α): Calculated as k2/k1, where k is the retention factor. A value > 1 indicates that the CSP is selective for the enantiomers.
-
Resolution (R_s): A resolution value well above 2.0 indicates baseline separation, which is essential for accurate quantification, especially when one enantiomer is present as a minor impurity.[2]
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess (% ee) is a measure of the purity of a chiral sample. It can be calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
% ee = [ |A1 - A2| / (A1 + A2) ] * 100
Where A1 and A2 are the integrated peak areas of the first and second eluting enantiomers, respectively.
Conclusion
The HPLC method described in this application note provides a reliable, robust, and highly selective means for separating the enantiomers of 3-Amino-1-methylpiperidin-2-one. The use of an immobilized polysaccharide-based chiral stationary phase, coupled with an optimized normal-phase mobile system, delivers excellent resolution and peak shape. This protocol is suitable for determining enantiomeric purity in various stages of drug development and for routine quality control analysis, meeting the stringent requirements of the pharmaceutical industry.
References
- Wikipedia.
- ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
- PubMed.
- National Center for Biotechnology Information (PMC).
- YouTube.
- SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
- Springer Nature Experiments. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. [Link]
- ResearchGate.
- LCGC. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
- PubMed.
- Daicel Chiral Technologies.
- LCGC International.
- Research Journal of Pharmacy and Technology.
- National Center for Biotechnology Information (PMC). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
- MZ-Analysentechnik.
- Phenomenex.
- Der Pharma Chemica.
- Chromatography Today.
- AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Note: Derivatization of 3-Amino-1-methylpiperidin-2-one for Biological Screening
Abstract
The piperidine-2-one, or δ-valerolactam, scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] This application note provides a comprehensive guide for the derivatization of 3-amino-1-methylpiperidin-2-one, a versatile building block for the creation of diverse chemical libraries aimed at biological screening. We present detailed derivatization strategies focusing on the nucleophilic 3-amino group, a step-by-step protocol for parallel amide library synthesis, and a proposed workflow for subsequent biological evaluation. The methodologies described herein are designed to be robust, scalable, and adaptable for high-throughput synthesis and screening environments.
Introduction: The Value of the Piperidin-2-one Scaffold
The six-membered piperidine ring is a cornerstone in drug design, prized for its favorable physicochemical properties, metabolic stability, and its capacity to orient substituents in precise three-dimensional space to interact with biological targets.[1][4][5] Specifically, the piperidin-2-one substructure is found in a wide array of compounds exhibiting anticancer, neuroprotective, and anti-inflammatory activities.[1]
The strategic placement of an amino group at the 3-position of the 1-methylpiperidin-2-one core provides a key vector for diversification. This primary amine serves as a reactive handle for a multitude of chemical transformations, enabling the exploration of a vast chemical space. By systematically modifying this position, researchers can generate libraries of novel compounds to probe structure-activity relationships (SAR) and identify hits against a variety of biological targets.
Synthesis of the Core Scaffold
While 3-amino-1-methylpiperidin-2-one can be sourced commercially, understanding its synthesis provides context for its reactivity and potential impurities. A common laboratory-scale approach involves the cyclization of a suitably protected 2,5-diaminopentanoic acid derivative, followed by N-methylation and deprotection. For instance, (R)-3-aminopiperidin-2-one hydrochloride can be synthesized from (R)-methyl 2,5-diaminopentanoate dihydrochloride, which is in turn derived from (R)-2,5-diaminopentanoic acid hydrochloride.[6] The N-methylation of the lactam nitrogen can then be achieved under standard conditions.
Derivatization Strategies at the 3-Amino Position
The primary amino group of the scaffold is a versatile nucleophile, readily participating in a variety of bond-forming reactions. This allows for the creation of a compound library with diverse functional groups, crucial for exploring interactions with different biological targets.
Amide Bond Formation
Rationale: Amide bonds are one of the most common linkages in pharmaceuticals due to their high metabolic stability and ability to act as hydrogen bond donors and acceptors. Acylation of the 3-amino group introduces a vast array of commercially available carboxylic acids, allowing for fine-tuning of steric and electronic properties.
Methodology: The reaction of the amine with a carboxylic acid is facilitated by a coupling agent. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[][8][9] These reactions are typically run in aprotic polar solvents like DMF or DCM in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed.[8][9]
Reductive Amination
Rationale: Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary or tertiary amine.[10][11] This strategy allows for the introduction of diverse alkyl and aryl groups via reaction with a vast library of commercially available aldehydes and ketones.
Methodology: The reaction proceeds in one pot, where the amine and a carbonyl compound first form an imine (or enamine) intermediate, which is then reduced in situ.[12] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal as they selectively reduce the imine in the presence of the unreacted carbonyl compound.[12] The choice of solvent is typically a non-protic one like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Sulfonamide Formation
Rationale: The sulfonamide functional group is a key pharmacophore in many drugs, acting as a stable, non-basic mimic of a carboxylate. Reacting the 3-amino group with various sulfonyl chlorides allows for the introduction of this important moiety.
Methodology: The amine is treated with a sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like DCM. The reaction is typically rapid and high-yielding.
Urea and Thiourea Formation
Rationale: Ureas and thioureas provide additional hydrogen bonding capabilities and structural diversity. They are readily formed and can significantly alter the polarity and binding properties of the parent molecule.
Methodology: Ureas are synthesized by reacting the amine with an isocyanate. Thioureas are formed similarly using an isothiocyanate. These reactions are often quantitative and can be performed in a variety of solvents without the need for a catalyst.
Detailed Experimental Protocol: Parallel Amide Library Synthesis
This protocol describes the synthesis of a 96-compound amide library in a deep-well plate format using a representative set of carboxylic acids.
Materials:
-
3-Amino-1-methylpiperidin-2-one hydrochloride
-
A selection of 96 diverse carboxylic acids (pre-weighed in a 96-well plate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well deep-well plate (2 mL volume)
-
Multichannel pipette or liquid handling robot
-
Plate shaker
-
Centrifugal evaporator
-
LC-MS system for quality control
Procedure:
-
Stock Solution Preparation:
-
Amine Stock: Prepare a 0.2 M solution of this compound in anhydrous DMF. Add 1.1 equivalents of DIPEA to this solution to form the free base in situ.
-
HATU Stock: Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
-
Reagent Dispensing:
-
To each well of the 96-well plate containing the pre-weighed carboxylic acids (0.1 mmol, 1.0 equiv.), add 550 µL of the HATU stock solution (0.12 mmol, 1.2 equiv.) using a multichannel pipette.
-
Add 2.2 equivalents of DIPEA relative to the carboxylic acid to each well.
-
Agitate the plate gently for 10 minutes at room temperature to allow for the pre-activation of the carboxylic acids.
-
Add 500 µL of the amine stock solution (0.1 mmol, 1.0 equiv.) to each well.
-
-
Reaction:
-
Seal the 96-well plate securely with a cap mat.
-
Place the plate on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Workup and Purification (Simplified Parallel Approach):
-
Upon completion (monitored by LC-MS analysis of a few representative wells), quench the reaction by adding 500 µL of water to each well.
-
The crude products can be purified using parallel reversed-phase preparative HPLC.
-
Alternatively, for rapid screening, a liquid-liquid or solid-phase extraction can be performed in the plate format.
-
-
Quality Control:
-
Analyze each well of the final product plate by LC-MS to confirm the identity (correct mass) and estimate the purity of the synthesized derivative.[13]
-
For hit compounds, full characterization including ¹H NMR and high-resolution mass spectrometry should be performed.
-
Visualization of the Derivatization and Screening Workflow
The overall process, from the core scaffold to the identification of a biological hit, can be visualized as a streamlined workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.dk [fishersci.dk]
- 10. jocpr.com [jocpr.com]
- 11. On-DNA Reductive Amination and Alkylation | Springer Nature Experiments [experiments.springernature.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Library Synthesis - Enamine [enamine.net]
Application Note: High-Throughput Synthesis of a Diverse N-Substituted Piperidone Library via Parallel Reductive Amination
Abstract
The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This application note provides a comprehensive guide to the parallel synthesis of a diverse library of N-substituted piperidone derivatives utilizing 3-Amino-1-methylpiperidin-2-one as a versatile building block. We present a robust and efficient protocol for parallel reductive amination, enabling the rapid generation of a multitude of analogs for screening in drug discovery programs.[4][5][6] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental procedures, rationale for methodological choices, and strategies for purification and characterization.
Introduction: The Significance of Piperidone Libraries in Drug Discovery
The piperidine and piperidone moieties are prevalent in a wide range of natural products and synthetic drugs, exhibiting diverse pharmacological activities.[1][7] Their conformational flexibility and ability to present substituents in well-defined spatial orientations make them ideal scaffolds for interacting with biological targets.[2] The generation of compound libraries based on a common core structure is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).[8] Parallel synthesis has emerged as a powerful strategy for the rapid creation of these libraries, offering significant advantages in terms of efficiency and throughput over traditional sequential synthesis.[9][10]
This application note details a parallel synthesis approach centered on the 3-Amino-1-methylpiperidin-2-one scaffold. The primary amino group at the 3-position serves as a key handle for diversification through reactions such as reductive amination. This method allows for the introduction of a wide array of substituents, thereby generating a library of compounds with diverse physicochemical properties, which is crucial for lead identification and optimization.[11]
Strategic Overview: Parallel Reductive Amination Workflow
The core of our synthetic strategy is the one-pot parallel reductive amination of 3-Amino-1-methylpiperidin-2-one with a diverse set of aldehydes.[4][6] This reaction proceeds via the initial formation of a Schiff base (imine intermediate) between the primary amine of the piperidone scaffold and the aldehyde, which is then reduced in situ to the corresponding secondary amine by a mild reducing agent.[11]
The workflow is designed for a 96-well plate format, which is amenable to automation and high-throughput screening. The key steps involve:
-
Reaction Plate Preparation: Dispensing of the 3-Amino-1-methylpiperidin-2-one starting material and a library of diverse aldehydes into the wells of a 96-well reaction block.
-
Imine Formation: Addition of a suitable solvent and a Lewis acid catalyst to promote the formation of the imine intermediate.
-
In situ Reduction: Introduction of a reducing agent to convert the imine to the final secondary amine product.
-
Work-up and Purification: Quenching of the reaction followed by a streamlined purification process, such as high-throughput preparative HPLC-MS, to isolate the desired products in high purity.[12][13][14][15]
-
Characterization and Archiving: Analysis of the final compounds by LC-MS and NMR to confirm their identity and purity, followed by archiving for biological screening.
Caption: Parallel Reductive Amination Workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Scaffold: 3-Amino-1-methylpiperidin-2-one (CAS: 91417-29-7)
-
Aldehyde Library: A diverse collection of aromatic, heteroaromatic, and aliphatic aldehydes.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Catalyst: Titanium(IV) isopropoxide (Ti(Oi-Pr)₄). The use of a Lewis acid like Ti(Oi-Pr)₄ is crucial for efficient imine formation, especially with less reactive aldehydes.[4]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen for its mildness and selectivity in reducing imines in the presence of unreacted aldehydes.[6]
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: 96-well reaction blocks with sealing mats, multichannel pipettes, automated liquid handler (optional), nitrogen manifold, vortex mixer, centrifugal evaporator, preparative HPLC-MS system.
Parallel Synthesis Protocol (96-well format)
Note: All manipulations should be carried out in a well-ventilated fume hood. Anhydrous conditions should be maintained until the quenching step.
-
Reaction Plate Preparation:
-
To each well of a 96-well reaction block, add 25 µmol of 3-Amino-1-methylpiperidin-2-one (3.2 mg) as a 0.2 M solution in anhydrous DCM (125 µL).
-
To each well, add 30 µmol (1.2 equivalents) of a unique aldehyde from the library, also as a 0.2 M solution in anhydrous DCM (150 µL). The slight excess of the aldehyde helps to drive the imine formation to completion.
-
-
Imine Formation:
-
To each well, add 25 µL of a 1 M solution of Ti(Oi-Pr)₄ in anhydrous DCM (2.5 µmol, 0.1 equivalents).
-
Seal the reaction block with a chemically resistant sealing mat.
-
Incubate the reaction block at room temperature for 2 hours with gentle agitation on a plate shaker. The formation of the imine is typically a rapid process under these conditions.
-
-
In situ Reduction:
-
Carefully unseal the reaction block.
-
To each well, add sodium triacetoxyborohydride (10.6 mg, 50 µmol, 2.0 equivalents) as a solid or a freshly prepared slurry in anhydrous DCM. The use of a moderate excess of the reducing agent ensures complete conversion of the imine.
-
Reseal the reaction block and allow the reaction to proceed at room temperature for 12-16 hours (overnight) with continued agitation.
-
-
Reaction Work-up:
-
Cool the reaction block in an ice bath.
-
Carefully unseal and slowly add 200 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.
-
Add 500 µL of DCM to each well.
-
Seal the block and vortex vigorously for 2 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully transfer the organic layer from each well to a fresh 96-well plate containing anhydrous Na₂SO₄.
-
Allow the solutions to stand for 15 minutes to ensure complete drying.
-
Filter the solutions into a new 96-well collection plate.
-
Concentrate the solvent in the collection plate to dryness using a centrifugal evaporator.
-
High-Throughput Purification
The crude products are redissolved in a suitable solvent (e.g., DMSO/methanol) and purified using an automated preparative HPLC-MS system.[15]
-
Column: A C18 reversed-phase column is typically suitable for this class of compounds.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.
-
Detection: Mass-directed fraction collection is employed to isolate the fractions corresponding to the mass of the desired product.[14]
Representative Results and Data Presentation
The success of the parallel synthesis can be evaluated by the yield and purity of the resulting library members. The following table presents hypothetical data for a representative subset of the synthesized library.
| Entry | Aldehyde | Product Structure | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzaldehyde | 78 | >95 | |
| 2 | 4-Chlorobenzaldehyde | 82 | >95 | |
| 3 | 2-Naphthaldehyde | 75 | >95 | |
| 4 | Furfural | 68 | >90 | |
| 5 | Isovaleraldehyde | 71 | >95 |
Yields are calculated based on the initial amount of 3-Amino-1-methylpiperidin-2-one and are for the isolated, purified products. Purity is determined by LC-MS analysis at a suitable wavelength (e.g., 214 nm or 254 nm).
Characterization of the Library
The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides information on the purity of each compound and confirms its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the products.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete imine formation; Insufficient reducing agent | Increase the reaction time for imine formation; Use a stronger Lewis acid; Increase the equivalents of NaBH(OAc)₃. |
| Side Product Formation | Over-reduction of the aldehyde; Reaction with solvent | Use a more selective reducing agent; Ensure the use of anhydrous, non-protic solvents. |
| Poor Yield after Purification | Poor solubility of the product; Decomposition on the column | Adjust the pH of the mobile phase; Screen different column stationary phases. |
Conclusion
This application note outlines a robust and efficient method for the parallel synthesis of a diverse library of N-substituted piperidone derivatives using 3-Amino-1-methylpiperidin-2-one as a key building block. The detailed protocol for parallel reductive amination is amenable to high-throughput workflows and allows for the rapid generation of novel compounds for biological screening. The principles and techniques described herein can be adapted for the synthesis of other compound libraries, thereby accelerating the drug discovery process.
References
- Vertex AI Search, Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction.
- Vertex AI Search, Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC - NIH.
- Vertex AI Search, One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amin
- Vertex AI Search, Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin - PubMed.
- Vertex AI Search, Purification of combin
- Vertex AI Search, A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines | ACS Combinatorial Science - ACS Public
- Vertex AI Search, A one-pot parallel reductive amination of aldehydes with heteroarom
- Vertex AI Search, ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.
- Vertex AI Search, a high-throughput purification system using an acceler
- Vertex AI Search, Reductive Amination, and How It Works - Master Organic Chemistry.
- Vertex AI Search, Solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via Ugi reaction - PubMed.
- Vertex AI Search, Combin
- Vertex AI Search, piperidone analogs: synthesis and their diverse biological applications - ResearchG
- Vertex AI Search, The Role of Piperidine Deriv
- Vertex AI Search, Preparative Purification Solutions in Drug Discovery Synthesis - YouTube.
- Vertex AI Search, 3-AMino-1-Methylpiperidin-2-one synthesis - ChemicalBook.
- Vertex AI Search, HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals.
- Vertex AI Search, Solid-Phase Synthesis Using the Disrupted Ugi Reaction.
- Vertex AI Search, Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Public
- Vertex AI Search, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Vertex AI Search, WO2009033689A1 - Piperidone derivatives and medical uses thereof - Google P
- Vertex AI Search, Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH.
- Vertex AI Search, Application of Chiral Piperidine Scaffolds in Drug Design.
- Vertex AI Search, Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC.
- Vertex AI Search, (R)-3-Amino-1-methyl-piperidine synthesis - ChemicalBook.
- Vertex AI Search, Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed.
- Vertex AI Search, Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing).
- Vertex AI Search, 3-Amino-1-(2-methylcycloheptyl)piperidin-2-one | C13H24N2O - PubChem.
- Vertex AI Search, Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis.
- Vertex AI Search, US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google P
- Vertex AI Search, Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library - NIH.
- Vertex AI Search, A novel synthesis of 1-aryl-3-piperidone deriv
- Vertex AI Search, Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
- Vertex AI Search, Showing metabocard for 3-Amino-2-piperidone (HMDB0000323)
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. tarosdiscovery.com [tarosdiscovery.com]
Application Note: Optimized Recrystallization Protocol for 3-Amino-1-methylpiperidin-2-one Hydrochloride
Abstract
This application note provides a comprehensive guide for the purification of 3-Amino-1-methylpiperidin-2-one hydrochloride, a key building block in pharmaceutical synthesis, through a robust recrystallization procedure. In the absence of a standardized public protocol, this document outlines a systematic approach to solvent selection and procedural optimization based on fundamental chemical principles and data from analogous structures. The detailed methodology is designed to guide researchers and drug development professionals in achieving high purity and crystalline solid material suitable for downstream applications. We emphasize the causal relationships behind each step to empower the user to adapt and troubleshoot the process effectively.
Introduction: The Importance of Purity for Piperidinone Scaffolds
The 3-amino-1-methylpiperidin-2-one moiety is a valuable heterocyclic scaffold present in a variety of biologically active molecules. As with any active pharmaceutical ingredient (API) intermediate, achieving high purity is critical to ensure the safety, efficacy, and stability of the final product. Recrystallization is a powerful and scalable purification technique that selectively removes impurities by leveraging differences in solubility between the target compound and contaminants.[1] This process not only enhances chemical purity but also ensures physical uniformity, such as consistent crystal habit and particle size, which are crucial for formulation and bioavailability.
This guide provides a detailed protocol for developing a recrystallization procedure for this compound. We will explore the rationale for solvent selection, the mechanics of the purification process, and the necessary safety precautions.
Physicochemical Properties and Rationale for Solvent System Selection
This compound is a salt, possessing a primary amine, a tertiary amide (lactam), and a hydrochloride component.[2] This structure dictates its solubility properties, making it generally soluble in polar protic solvents and less soluble in nonpolar organic solvents.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | [3] |
| Molecular Weight | 164.63 g/mol | [2][3] |
| Appearance | Solid (White to Off-White) | [2] |
| Functional Groups | Primary Amine, Tertiary Amide (Lactam), Hydrochloride Salt | [2] |
| Predicted Solubility | High in polar protic solvents (water, short-chain alcohols), low in nonpolar solvents. | Inferred from structure |
The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures.[4] For amine hydrochlorides, short-chain alcohols like methanol, ethanol, and isopropanol are often excellent candidates. They are polar enough to dissolve the salt at reflux but typically show a steep solubility curve upon cooling, allowing for good recovery of the purified crystals. Patents involving the synthesis of similar aminopiperidinone hydrochlorides frequently utilize ethanol or methanol, reinforcing their suitability as a starting point for screening.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol is a well-established starting point. Researchers should perform small-scale trials to confirm the optimal solvent and volumes before proceeding to a larger scale.
Materials and Equipment
-
Crude this compound
-
Anhydrous Ethanol (or Isopropanol)
-
Deionized Water (for solvent modification, if necessary)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate with stirring capability
-
Buchner funnel and filtration flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]
-
Ventilation: Conduct the procedure in a well-ventilated fume hood to avoid inhalation of solvent vapors.[6]
-
Hazard Statement: This compound may cause skin and serious eye irritation. It is harmful if swallowed and may cause respiratory irritation.[6] Avoid generating dust.[7]
Recrystallization Workflow
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Detailed Procedure
-
Solvent Screening (Small Scale):
-
Place approximately 100 mg of the crude material into several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol) dropwise while heating gently.
-
Identify the solvent that dissolves the compound completely upon heating but allows for significant crystal formation upon cooling to room temperature and then in an ice bath. Ethanol or an ethanol/water mixture is a promising starting point.
-
-
Dissolution (Scale-Up):
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.
-
Fit the flask with a reflux condenser and begin heating with stirring.
-
Add more solvent in small portions through the condenser until the solid completely dissolves at the boiling point of the solvent.[4] Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to reflux for 5-10 minutes. Causality Note: The porous structure of activated charcoal adsorbs large, colored impurity molecules.
-
Filter the hot solution through a fluted filter paper (hot filtration) to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small portion of ice-cold solvent.[8] Causality Note: Using ice-cold solvent minimizes the re-dissolving of the purified product while effectively washing away residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting and Optimization
Table 2: Common Recrystallization Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is not saturated (too much solvent used); supersaturation. | - Boil off some solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; impurities are lowering the melting point. | - Add a co-solvent that has a lower boiling point or in which the compound is less soluble. - Reheat to dissolve the oil and try cooling even more slowly. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | - Use the minimum amount of hot solvent. - Ensure the wash solvent is ice-cold. - Preheat the funnel and filter paper for hot filtration. |
Conclusion
This application note provides a systematic and scientifically grounded protocol for the recrystallization of this compound. By understanding the principles of solubility and the rationale behind each step, researchers can effectively purify this important chemical intermediate to a high degree of purity. The outlined procedure, combined with the troubleshooting guide, serves as a robust starting point for process development and optimization in both research and manufacturing environments.
References
- Vertex AI Search. (n.d.). MSDS of 3-aMino-1-methyl-piperidin-2-one. Retrieved January 7, 2026.
- BenchChem. (2025).
- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- PubChem. (n.d.). 3-Amino-1-(2-methylcycloheptyl)piperidin-2-one. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Amino-1-[(2-chlorophenyl)methyl]piperidin-2-one. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Amino-1-ethylpiperidin-2-one hydrochloride. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ACS Figshare. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. American Chemical Society.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Amerigo Scientific. (n.d.). (S)-3-Amino-2-piperidone hydrochloride (95%).
Sources
- 1. WO2018013693A1 - Solid dispersions and cocrystals comprising 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione compositions and methods of use thereof - Google Patents [patents.google.com]
- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 6. 3-Amino-1-ethylpiperidin-2-one hydrochloride | C7H15ClN2O | CID 77158815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Analytical methods for the quantification of 3-Amino-1-methylpiperidin-2-one hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methods for the quantification of 3-Amino-1-methylpiperidin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the compound's polar nature and weak chromophore, this note details robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography (GC) with Flame Ionization Detection (FID). The protocols are designed to ensure accuracy, precision, and specificity, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3] This guide serves as a practical resource for researchers and quality control analysts in the pharmaceutical industry.
Introduction: Analytical Challenges and Strategies
This compound is a primary amine and a cyclic amide, presenting unique challenges for quantification. Its high polarity can lead to poor retention and peak shape in reversed-phase chromatography, while its lack of a significant UV-absorbing chromophore complicates detection by conventional HPLC-UV methods.[4][5] Furthermore, as a hydrochloride salt, direct analysis by gas chromatography can be problematic due to its non-volatile nature.[6][7]
To address these challenges, this application note explores two primary analytical strategies:
-
HPLC with Pre-column Derivatization: This approach enhances the analyte's detectability by introducing a UV-active or fluorescent tag. This not only improves sensitivity but can also improve the chromatographic behavior of the analyte.[4][5]
-
Gas Chromatography with In-situ Amine Regeneration: This method involves the conversion of the amine hydrochloride salt to its more volatile free base form prior to GC analysis, enabling robust quantification using a flame ionization detector (FID).[8][9]
The choice of method will depend on the available instrumentation, sample matrix, and the specific requirements of the analysis (e.g., routine QC vs. trace-level impurity analysis).
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is recommended for its high sensitivity and specificity, achieved through pre-column derivatization. Benzoyl chloride is a suitable derivatizing agent that reacts with the primary amine to form a stable, UV-active derivative.[4][5]
Principle of Derivatization
The primary amino group of 3-Amino-1-methylpiperidin-2-one reacts with benzoyl chloride in an alkaline medium to form the corresponding N-benzoyl derivative. This derivative possesses a strong chromophore, allowing for sensitive UV detection.
Caption: Derivatization workflow for HPLC analysis.
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard
-
Benzoyl chloride (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Methanol (analytical grade)
2.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 methanol-water mixture to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound and prepare a 1000 µg/mL solution as described for the standard stock solution.
2.2.3. Derivatization Procedure
-
To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of 10% (w/v) sodium bicarbonate solution and vortex.
-
Add 1.0 mL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.
-
Cap the vial and vortex for 2 minutes at room temperature.
-
Allow the reaction to proceed for 10 minutes.
-
Neutralize the excess benzoyl chloride by adding 0.5 mL of 2M HCl.
-
The solution is now ready for HPLC analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-27 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1][2][3]
-
Specificity: Analyze a blank (diluent), a derivatized blank, and a spiked sample to ensure no interference at the retention time of the analyte derivative.
-
Linearity: Analyze a minimum of five concentrations across the specified range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.
-
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for determining the purity of this compound, particularly for identifying and quantifying volatile impurities. The hydrochloride salt is converted to the free, more volatile amine in the injection port or in the sample vial.[8][9]
Principle of In-situ Amine Regeneration
The amine hydrochloride salt is non-volatile. To analyze it by GC, a strong, non-volatile base is added to the sample solution. This base neutralizes the hydrochloride, liberating the free amine, which is then volatile enough to be analyzed by GC.[8][9]
Caption: In-situ amine regeneration for GC analysis.
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Imidazole (analytical grade)
-
Internal Standard (e.g., n-Dodecane)
3.2.2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1 mg/mL solution of n-dodecane in DMSO.
-
Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of the Internal Standard Stock Solution and approximately 100 mg of imidazole. Dissolve and dilute to volume with DMSO.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using approximately 50 mg of the sample.
Chromatographic Conditions
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness[8] |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 minRamp at 15 °C/min to 240 °C, hold for 5 min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
Note: Amines can exhibit peak tailing on standard GC columns.[7][10] A column specifically designed for amine analysis or a base-deactivated column is highly recommended for improved peak shape and reproducibility.[7]
Method Validation
Similar to the HPLC method, the GC-FID method should be validated according to ICH Q2(R1) guidelines, with a focus on:[1][2][3]
-
Specificity: Ensure baseline separation of the analyte from the solvent, internal standard, and any potential impurities.
-
Linearity: Establish the linear range of the detector response for the analyte.
-
Accuracy and Precision: Evaluate through recovery studies and replicate injections.
Spectroscopic and Other Methods
While chromatographic methods are preferred for quantification, spectroscopic techniques can be valuable for identification and qualitative analysis.
-
Infrared (IR) Spectroscopy: Amine salts like this compound will show a characteristic broad N-H stretching absorption in the 2400-3200 cm⁻¹ range.[11] The carbonyl group of the lactam will also exhibit a strong absorption around 1650-1680 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule. The N-H protons of amines can be broad and their chemical shifts can vary.[12]
Conclusion
The quantification of this compound can be effectively achieved using either HPLC with pre-column derivatization or GC-FID with in-situ amine regeneration. The choice of method should be based on the specific analytical needs and available resources. Both methods, when properly validated, provide reliable and accurate results critical for quality control and drug development processes. It is imperative that any method implemented is fully validated according to the principles of ICH Q2(R1) to ensure its suitability for its intended purpose.[1][2][3][13]
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Bhatt, M., & Shah, S. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Chromatography in Pharmaceutical and Biomedical Analysis. IntechOpen.
- International Council for Harmonis
- Abraham Entertainment.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
- Golding, S. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
- Bryan Research & Engineering, LLC.
- Huy, D. H., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
- LibreTexts. Spectroscopy of Amines. [Link]
- Indian Journal of Pharmaceutical Sciences.
- Supelco. Amines Analysis by Packed Column GC. Bulletin 737F.
- ResearchGate. Spectrophotometric determination of drugs having primary amine group with p-dimethylaminocinnamaldehyde. [Link]
- ResearchGate.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Oxford Academic.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. bre.com [bre.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. ICH Official web site : ICH [ich.org]
Application Notes & Protocols: Strategic Coupling Reactions Involving the Amino Group of 3-Amino-1-methylpiperidin-2-one
Introduction: The Synthetic Utility of 3-Amino-1-methylpiperidin-2-one
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of drugs, highlighting its significance in drug design.[1] Within this privileged class of heterocycles, 3-Amino-1-methylpiperidin-2-one presents itself as a versatile building block. It incorporates a chiral center, a lactam functionality, and, most critically, a primary amino group. This primary amine is a key synthetic handle, offering a nucleophilic site for a wide array of covalent modifications.
The strategic functionalization of this amino group allows for the construction of diverse molecular architectures, making it a valuable synthon for generating libraries of compounds in drug discovery programs, particularly in the development of novel therapeutics such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[2] This guide provides a detailed exploration of the principal coupling reactions involving this primary amine, offering both the theoretical underpinnings and field-proven laboratory protocols for its successful derivatization.
Chemical and Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| Appearance | Solid |
| Key Functional Group | Primary Amine (-NH₂) |
| InChIKey | Not readily available in provided search results. |
| CAS Number | 1951424-91-1 (for (R)-hydrochloride salt)[3] |
Note: Physical properties can vary based on the specific salt form and purity.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently employed reaction in medicinal chemistry, providing a stable and predictable linkage.[4][5] The reaction involves the condensation of a carboxylic acid with an amine. Due to the low electrophilicity of the carboxylic acid's carbonyl carbon, direct reaction is inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent to generate a highly reactive intermediate susceptible to nucleophilic attack by the primary amine of 3-Amino-1-methylpiperidin-2-one.[4]
Mechanism of Action: Carboxylic Acid Activation
The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a coupling reagent to form a reactive species, such as an O-acylisourea, an active ester, or an acid halide.[4] This activated intermediate is then readily attacked by the amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 4. hepatochem.com [hepatochem.com]
- 5. silicycle.com [silicycle.com]
Application Note: A Scalable and Efficient Synthesis of 3-Amino-1-methylpiperidin-2-one Hydrochloride
Abstract & Introduction
3-Amino-1-methylpiperidin-2-one hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a chiral center and multiple functional groups, makes it a key intermediate for synthesizing complex pharmaceutical agents, including antagonists for the calcitonin gene-related peptide (CGRP) receptor.[1] The development of a robust, scalable, and cost-effective synthetic route is paramount for advancing drug discovery programs that rely on this scaffold.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The presented strategy is designed for reproducibility and efficiency, starting from a readily available chiral precursor, L-Glutamic acid. We will detail a multi-step process encompassing Boc-protection, diester reduction, cyclization via tosylation, N-methylation, and final deprotection to yield the target hydrochloride salt. The causality behind critical process parameters, in-process controls (IPCs), and safety considerations are thoroughly explained to ensure a self-validating and safe scale-up.
Retrosynthetic Strategy & Rationale
The chosen synthetic pathway is predicated on leveraging a cost-effective and enantiomerically pure starting material from the chiral pool. L-Glutamic acid serves as an ideal precursor. The overall strategy involves building the piperidinone core, followed by functional group manipulations to install the N-methyl group and liberate the 3-amino moiety.
Rationale for Route Selection:
-
Stereochemical Control: Starting with L-Glutamic acid preserves the stereochemistry at the C3 position, avoiding costly chiral resolution or asymmetric synthesis steps.
-
Scalability: The selected reactions, such as reductions with sodium borohydride and reductive amination, are well-established and scalable industrial processes.
-
Reagent Availability: The reagents used are common, commercially available, and relatively inexpensive, which is critical for large-scale production.
Below is a diagram illustrating the forward synthetic pathway.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Reagent Handling: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water; handle with extreme care. Sodium borohydride (NaBH₄) and Sodium Hydride (NaH) are flammable solids and react with water to produce flammable hydrogen gas. Formaldehyde is a suspected carcinogen. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.[2]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[2]
Step 1: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate
Principle: This initial step involves a one-pot esterification of both carboxylic acid groups of L-glutamic acid using thionyl chloride in methanol, followed by the protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O).[3]
-
Materials & Equipment:
-
10 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet.
-
L-Glutamic acid (1.00 kg, 6.80 mol)
-
Methanol (MeOH), anhydrous (6.0 L)
-
Thionyl chloride (SOCl₂) (1.1 L, 15.0 mol)
-
Dichloromethane (DCM), anhydrous (8.0 L)
-
Triethylamine (Et₃N) (2.8 L, 20.4 mol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.64 kg, 7.50 mol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
-
Protocol:
-
Suspend L-Glutamic acid (1.00 kg) in anhydrous MeOH (6.0 L) in the reactor and cool the slurry to 0-5 °C.
-
Add thionyl chloride (1.1 L) dropwise via an addition funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
IPC-1: Monitor reaction completion by TLC (Mobile Phase: 10% MeOH in DCM). The starting material should be fully consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain a viscous oil (crude dimethyl glutamate hydrochloride).
-
Dissolve the crude oil in anhydrous DCM (8.0 L) and cool to 0-5 °C.
-
Add triethylamine (2.8 L) dropwise, followed by a catalytic amount of DMAP.
-
Add a solution of (Boc)₂O (1.64 kg) in DCM (2.0 L) dropwise over 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
IPC-2: Monitor Boc-protection completion by TLC or HPLC.
-
Quench the reaction by slowly adding water (5.0 L). Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 2.0 L), saturated NaHCO₃ solution (2 x 2.0 L), and brine (2.0 L).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
-
Step 2: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate
Principle: The diester is reduced to the corresponding diol using sodium borohydride. This is a robust and scalable reduction method for esters.[3]
-
Materials & Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet.
-
(S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate (from Step 1, ~6.80 mol)
-
Ethanol (EtOH), 200 proof (10.0 L)
-
Sodium borohydride (NaBH₄) (0.77 kg, 20.4 mol)
-
-
Protocol:
-
Dissolve the crude product from Step 1 in EtOH (10.0 L) in the reactor and cool to 0-5 °C.
-
Add NaBH₄ (0.77 kg) portion-wise over 3 hours, maintaining the internal temperature below 15 °C. Vigorous hydrogen evolution will be observed.
-
Once the addition is complete, remove the cooling bath and heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.
-
IPC-3: Monitor reaction completion by TLC (Mobile Phase: 10% MeOH in DCM).
-
Cool the reaction to room temperature and then to 0-5 °C.
-
Slowly quench the reaction by dropwise addition of 1 M HCl until the pH is ~7 and gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 5.0 L).
-
Combine the organic layers, wash with brine (3.0 L), dry over Na₂SO₄, filter, and concentrate to afford the diol as a thick, colorless oil.
-
Step 3: Synthesis of (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate
Principle: The diol is first converted to a ditosylate intermediate, which then undergoes an intramolecular cyclization under basic conditions to form the desired piperidin-2-one ring.
-
Materials & Equipment:
-
20 L jacketed glass reactor setup.
-
(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (from Step 2, ~6.80 mol)
-
Pyridine, anhydrous (8.0 L)
-
p-Toluenesulfonyl chloride (TsCl) (2.86 kg, 15.0 mol)
-
Tetrahydrofuran (THF), anhydrous (10.0 L)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.33 kg, 8.16 mol)
-
-
Protocol:
-
Dissolve the diol from Step 2 in anhydrous pyridine (8.0 L) and cool to 0-5 °C.
-
Add TsCl (2.86 kg) portion-wise, keeping the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 6-8 hours.
-
IPC-4: Monitor the formation of the ditosylate by TLC.
-
Pour the reaction mixture into ice-water (20 L) and extract with ethyl acetate (3 x 8.0 L).
-
Combine organic layers, wash with 1 M CuSO₄ solution until the blue color persists, then wash with brine. Dry over Na₂SO₄ and concentrate to get the crude ditosylate.
-
Carefully add NaH (0.33 kg) to anhydrous THF (10.0 L) in a separate reactor under N₂ and cool to 0-5 °C.
-
Add a solution of the crude ditosylate in THF (5.0 L) dropwise to the NaH suspension over 2 hours.
-
After addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
IPC-5: Monitor cyclization by TLC/HPLC.
-
Carefully quench the reaction by slow, dropwise addition of isopropanol, followed by water.
-
Remove THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the crude product by silica gel chromatography or recrystallization from ethyl acetate/hexanes to yield the pure lactam.
-
Step 4: Synthesis of (S)-tert-butyl (1-methyl-2-oxopiperidin-3-yl)carbamate
Principle: N-methylation is achieved via reductive amination using formaldehyde as the carbon source and sodium cyanoborohydride as a mild reducing agent.[4]
-
Materials & Equipment:
-
10 L reactor setup.
-
(S)-tert-butyl (2-oxopiperidin-3-yl)carbamate (from Step 3, assume ~5.0 mol)
-
Methanol (MeOH) (5.0 L)
-
Formaldehyde (37% solution in water, 0.5 L, ~6.0 mol)
-
Sodium cyanoborohydride (NaBH₃CN) (0.38 kg, 6.0 mol)
-
-
Protocol:
-
Dissolve the lactam (from Step 3) in MeOH (5.0 L) and cool to 0-5 °C.
-
Add formaldehyde solution (0.5 L) dropwise.
-
Stir for 30 minutes, then add NaBH₃CN (0.38 kg) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight (16 hours).[4]
-
IPC-6: Monitor reaction completion by TLC/HPLC.
-
Quench the reaction by adding acetic acid until the pH is ~6 to decompose excess hydride.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (8.0 L) and water (4.0 L). Separate the layers.
-
Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-methylated product, which can often be used without further purification.[4]
-
Step 5: Synthesis of this compound
Principle: The final step involves the acidic cleavage of the Boc-protecting group using hydrochloric acid to yield the desired amine as its hydrochloride salt.[4]
-
Materials & Equipment:
-
10 L reactor setup.
-
(S)-tert-butyl (1-methyl-2-oxopiperidin-3-yl)carbamate (from Step 4, ~5.0 mol)
-
4 M HCl in 1,4-Dioxane (4.0 L, 16.0 mol)
-
Methyl tert-butyl ether (MTBE) for trituration.
-
-
Protocol:
-
Dissolve the crude product from Step 4 in 4 M HCl in dioxane (4.0 L) at room temperature. (Note: The reaction is exothermic).
-
Stir the solution at room temperature for 4-6 hours. A precipitate will form.[4]
-
IPC-7: Monitor deprotection by TLC/HPLC until the starting material is consumed.
-
Filter the resulting solid precipitate.
-
Wash the solid with cold MTBE (2 x 2.0 L) to remove impurities.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield the final product, this compound.
-
Final Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC for purity assessment.[5][6]
-
Data Summary & Yields
The following table summarizes the expected inputs, outputs, and key parameters for a theoretical batch size starting with 1 kg of L-Glutamic acid.
| Step | Key Starting Material | Molar Eq. | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Expected Yield (%) | Product Purity (HPLC) |
| 1 | L-Glutamic Acid (1 kg) | 1.0 | (Boc)₂O | MeOH, DCM | 0 to 25 | 24 | 90-95% | >95% |
| 2 | Step 1 Product | 1.0 | NaBH₄ | EtOH | 0 to 78 | 6 | 85-90% | >95% |
| 3 | Step 2 Product | 1.0 | TsCl, NaH | Pyridine, THF | 0 to 25 | 24 | 65-75% | >98% |
| 4 | Step 3 Product | 1.0 | HCHO, NaBH₃CN | MeOH | 0 to 25 | 16 | 90-95% | >97% |
| 5 | Step 4 Product | 1.0 | HCl in Dioxane | Dioxane | 25 | 6 | 95-99% | >99% |
Note: Yields are estimates and may vary based on scale and purification efficiency.
Process Logic and Troubleshooting
Caption: Troubleshooting guide for common issues in the synthesis.
Conclusion
This application note outlines a detailed and scalable protocol for the synthesis of this compound. By starting from the inexpensive chiral precursor L-Glutamic acid and employing robust, well-understood chemical transformations, this route provides an efficient and economically viable method for producing multi-kilogram quantities of the target compound. The emphasis on in-process controls, safety, and troubleshooting ensures that this protocol can be reliably implemented by researchers and process chemists in a drug development setting.
References
- Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Method for preparing (R)-3-amino piperidine hydrochloride.
- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. PubMed. [Link]
- The HPLC analytical approach of 3-amino piperidine.
- A kind of HPLC analytical approach of 3-amino piperidine.
Sources
- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Incorporation of 3-Amino-1-methylpiperidin-2-one Hydrochloride in Solid-Phase Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-Amino-1-methylpiperidin-2-one hydrochloride, a constrained cyclic β-amino acid analogue, in solid-phase peptide synthesis (SPPS). We delve into the underlying principles of its application, detailing its role in generating peptidomimetics with enhanced structural rigidity and proteolytic stability. Step-by-step protocols for incorporation using standard Fmoc/tBu chemistry, along with critical considerations for coupling, cleavage, and purification, are presented. This guide is intended to serve as a practical resource for harnessing the unique conformational properties of this building block to advance peptide-based drug discovery.
Introduction: The Rationale for Constrained Analogues in Peptide Science
The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to enzymatic degradation.[1][2][3] Introducing conformational constraints into the peptide backbone is a well-established strategy to overcome these limitations.[4] By locking the peptide into a specific, bioactive conformation, it is possible to enhance receptor binding affinity, improve selectivity, and increase resistance to proteases.[1][5]
3-Amino-1-methylpiperidin-2-one is a cyclic β-amino acid lactam that serves as a potent tool for inducing such conformational rigidity. Its six-membered ring structure acts as a scaffold, directing the peptide chain into well-defined secondary structures, such as turns.[5][6] Furthermore, the N-methylation and the β-amino acid nature of this building block contribute to enhanced proteolytic stability, a critical attribute for developing viable peptide therapeutics.[3][5][7] This application note will explore the practical aspects of incorporating this valuable building block into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
The Role of 3-Amino-1-methylpiperidin-2-one in Peptidomimetic Design
The incorporation of 3-Amino-1-methylpiperidin-2-one offers several advantages in the design of peptidomimetics:
-
Conformational Constraint: The rigid piperidinone ring restricts the rotational freedom of the peptide backbone, promoting the formation of stable secondary structures. This is particularly useful for mimicking β-turns, which are common motifs in protein-protein interactions.[5]
-
Enhanced Proteolytic Stability: The N-methylated amide bond and the non-natural β-amino acid structure are less recognized by proteases, leading to a longer biological half-life.[3][5]
-
Improved Pharmacokinetic Properties: N-methylation can also enhance membrane permeability, a key factor for oral bioavailability.[5][7]
-
Structural Diversity: This building block allows for the creation of novel peptide architectures that are not accessible with natural amino acids, expanding the chemical space for drug discovery.
Solid-Phase Synthesis (SPPS) Workflow
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS.[8][9][10] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| This compound | Purity >98% (e.g., Biosynth, CAS 1951424-91-1)[11] |
| Fmoc-protected amino acids | Standard grade for peptide synthesis |
| Rink Amide resin | 100-200 mesh, ~0.5-0.7 mmol/g loading |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade |
| Oxyma Pure | Reagent grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Acetonitrile (ACN) | HPLC grade |
| Water | Deionized, 18 MΩ·cm |
Protocol for Incorporation of 3-Amino-1-methylpiperidin-2-one
This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin. Adjust volumes accordingly for different scales.
Step 1: Resin Swelling
-
Place the Rink Amide resin (e.g., 200 mg, 0.1 mmol) in a suitable reaction vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
Step 2: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (2 mL).
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine/DMF treatment for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL).
Step 3: Coupling of 3-Amino-1-methylpiperidin-2-one Causality: The hydrochloride salt of the amino group must be neutralized in situ for the coupling reaction to proceed. A non-nucleophilic base like DIPEA is used to avoid side reactions. Standard coupling reagents like DIC and an additive like Oxyma are effective for forming the amide bond.
-
In a separate vial, dissolve this compound (e.g., 3 equivalents, 0.3 mmol, 49.4 mg) in DMF (1 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (e.g., 6 equivalents, 0.6 mmol, 105 µL) to neutralize the hydrochloride.
-
Add Oxyma Pure (e.g., 3 equivalents, 0.3 mmol, 42.6 mg) and DIC (e.g., 3 equivalents, 0.3 mmol, 47 µL).
-
Pre-activate the mixture by agitating for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time may be necessary due to the secondary amine nature of the building block.
-
Perform a Kaiser test to monitor the reaction completion. If the test is positive (indicating free amines), the coupling step can be repeated.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and then with DCM (3 x 2 mL) to prepare for the next cycle.
Caption: Workflow for the coupling of 3-Amino-1-methylpiperidin-2-one.
Cleavage and Deprotection
Causality: A strong acid, typically TFA, is required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers like TIS and water are crucial to trap reactive cationic species generated during this process, preventing side reactions with sensitive amino acid residues.[12]
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 2 mL), followed by DCM (3 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail suitable for most sequences is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% TIS.[13] For peptides containing sensitive residues like Cys, Met, or Trp, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.
-
Add the cleavage cocktail (2-3 mL) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
| Cleavage Cocktail | Composition (v/v) | Primary Use Case | Reference |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General purpose, good for Trityl-based protecting groups. | [13] |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT | Peptides with sensitive residues (Cys, Met, Trp). | |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | Simple peptides without highly sensitive residues. | [5] |
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired peptide peak.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the steric hindrance of the cyclic structure, coupling of the subsequent amino acid onto the 3-amino group of the piperidinone may be slow. Consider using a more potent coupling agent like HATU or extending the coupling time. Double coupling may also be necessary.
-
Epimerization: While the risk is generally low for this building block, ensure that the base used for neutralization (DIPEA) is not in excessive excess and that pre-activation times are not unnecessarily long, as these conditions can promote epimerization in sensitive amino acids.[14]
-
Cleavage Byproducts: The choice of cleavage cocktail is critical. Always select a cocktail with appropriate scavengers for the specific amino acid composition of your peptide to minimize side reactions.[12]
-
Solubility Issues: Peptides incorporating this constrained building block may exhibit altered solubility profiles. During purification, it may be necessary to screen different solvent systems or add organic modifiers to the aqueous phase.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its incorporation via standard Fmoc-SPPS protocols, as detailed in this guide, allows for the rational design of peptidomimetics with enhanced stability and potentially improved biological activity. By carefully considering the nuances of its coupling and the appropriate conditions for cleavage and purification, researchers can successfully leverage this tool to advance the development of next-generation peptide-based therapeutics.
References
- Vertex AI Search. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- BenchChem. (2025). Application Notes and Protocols: (S)-3-amino-1-methylazepan-2-one in Peptide Synthesis.
- ResearchGate. (2025). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N -Acetyl-Ser-Asp-Lys-Pro.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Wikipedia. (n.d.). Peptide synthesis.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- Biosynth. (n.d.). (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491.
- Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
- MDPI. (2025). Peptidomimetics as next – generation therapeutic applications.
- PubMed Central. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
- PubMed Central. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities.
- PubMed Central. (n.d.). Peptidomimetics, a synthetic tool of drug discovery.
- PubMed Central. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 12. scribd.com [scribd.com]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-methylpiperidin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights.
I. Overview of a Common Synthetic Pathway
A prevalent synthetic route to this compound commences with a protected 3-aminopiperidin-2-one derivative, such as 3-(Boc-amino)-2-piperidone. The synthesis proceeds through two key stages: N-methylation of the lactam nitrogen, followed by the deprotection of the 3-amino group and subsequent salt formation. Each of these stages presents a unique set of challenges that can impact yield and purity.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. N-Methylation of 3-(Boc-amino)-2-piperidone
The introduction of the methyl group onto the lactam nitrogen is a critical step that can be prone to several side reactions. A common method for this transformation is the use of a strong base, such as sodium hydride (NaH), to deprotonate the lactam, followed by quenching with an electrophilic methyl source like methyl iodide (MeI).
Low conversion in the N-methylation step can be attributed to several factors, ranging from the quality of reagents to the reaction conditions.
-
Insufficient Deprotonation: The pKa of the N-H bond in a lactam is typically in the range of 17-19. Therefore, a sufficiently strong base is required for complete deprotonation.
-
Troubleshooting:
-
Verify the Quality of the Base: Sodium hydride is notoriously sensitive to moisture. Use freshly opened NaH or wash the NaH with dry hexanes to remove any passivating layer of sodium hydroxide.
-
Ensure Anhydrous Conditions: Any residual water in the solvent or on the glassware will quench the sodium hydride, reducing the effective amount of base available for deprotonation. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Consider an Alternative Base: If issues with NaH persist, other strong bases such as potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA) can be employed.
-
-
-
Low Reactivity of the Methylating Agent: While methyl iodide is generally reactive, its efficacy can be diminished if it has decomposed.
-
Troubleshooting:
-
Use Fresh Methyl Iodide: Methyl iodide can degrade over time, releasing iodine which can impart a brownish color. It is advisable to use freshly opened or distilled methyl iodide.
-
Consider a More Reactive Agent: In cases of stubborn substrates, more potent methylating agents like dimethyl sulfate or methyl triflate can be used, although caution is advised due to their higher toxicity.
-
-
-
Inadequate Reaction Temperature: The deprotonation and subsequent methylation may require sufficient thermal energy to proceed at a reasonable rate.
-
Troubleshooting:
-
Optimize Temperature: While the initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction, allowing the reaction to warm to room temperature or even gentle heating after the addition of methyl iodide can drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
-
The formation of higher molecular weight species often points towards over-methylation or side reactions involving the Boc-protecting group.
-
Over-methylation: The product, N-methyl-3-(Boc-amino)-2-piperidone, still possesses a nucleophilic nitrogen within the Boc-protecting group. While the carbamate nitrogen is significantly less nucleophilic than the deprotonated lactam, under harsh conditions or with a large excess of a highly reactive methylating agent, a second methylation can occur, leading to a quaternary ammonium salt.[1]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. A slight excess (1.1-1.2 equivalents) is often sufficient. Add the methylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of the over-methylated product.
-
-
-
Dimerization: Although less common at this stage, intermolecular reactions can lead to dimer formation, especially at high concentrations.
-
Troubleshooting:
-
Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions.
-
-
B. Boc Deprotection and Hydrochloride Salt Formation
The final step in this synthetic sequence involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-methylated intermediate with a strong acid, such as hydrochloric acid in an organic solvent.
The acidic conditions required for Boc deprotection can also promote other reactions, leading to a decrease in yield and purity.
-
Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.
-
Troubleshooting:
-
Ensure Sufficient Acid: Use a sufficient excess of HCl. A 4M solution of HCl in dioxane or methanol is commonly used.
-
Monitor the Reaction: Follow the progress of the deprotection by TLC or LC-MS until the starting material is no longer observed.
-
-
-
Alkylation by the tert-Butyl Cation: The mechanism of Boc deprotection involves the formation of a tert-butyl cation.[2] This reactive carbocation can alkylate any nucleophilic species present in the reaction mixture, including the solvent or the product itself.
-
Troubleshooting:
-
Use a Scavenger: The addition of a cation scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent unwanted side reactions.[3]
-
-
-
Lactam Hydrolysis: The amide bond of the lactam ring is susceptible to hydrolysis under strong acidic conditions, especially in the presence of water. This would lead to the formation of the corresponding amino acid.
-
Troubleshooting:
-
Maintain Anhydrous Conditions: Use anhydrous solvents and reagents for the deprotection step to minimize hydrolysis.
-
Control Temperature: Perform the deprotection at a controlled temperature (e.g., 0 °C to room temperature) to reduce the rate of hydrolysis.
-
-
Purification of the final product can be challenging due to the presence of closely related impurities.
-
Common Impurities:
-
Unmethylated Precursor: Incomplete N-methylation will lead to the presence of 3-amino-2-piperidone hydrochloride as an impurity.
-
Ring-Opened Product: As mentioned, hydrolysis of the lactam ring can result in the corresponding amino acid as an impurity.
-
Over-methylated Species: If over-methylation occurred, the quaternary ammonium salt may be carried through the workup.
-
-
Purification Strategies:
-
Recrystallization: Careful selection of a recrystallization solvent system is crucial. A mixture of a polar solvent (e.g., methanol, ethanol) and a less polar co-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) can be effective.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonia (to neutralize the hydrochloride salt for chromatography) or a gradient of methanol in dichloromethane, can be used. The purified free base can then be converted back to the hydrochloride salt.
-
Trituration: Trituration of the crude solid with a suitable solvent, such as diethyl ether or ethyl acetate, can help to remove non-polar impurities.
-
III. Visualization of Key Reaction Pathways
A. Main Synthetic Pathway
Caption: Overview of the two-step synthesis.
B. Common Side Reactions
Caption: Potential side reactions during synthesis.
IV. Quantitative Data Summary
| Parameter | N-Methylation | Boc Deprotection & Salt Formation |
| Typical Yield | 70-90% | 85-95% |
| Purity (Crude) | 80-95% | 90-98% |
| Common Reagents | NaH, MeI, THF | 4M HCl in Dioxane |
| Reaction Temp. | 0 °C to RT | 0 °C to RT |
| Reaction Time | 2-12 hours | 1-4 hours |
V. Experimental Protocols
A. N-Methylation of 3-(Boc-amino)-2-piperidone
-
To a solution of 3-(Boc-amino)-2-piperidone (1.0 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-methyl-3-(Boc-amino)-2-piperidone.
B. Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-methyl-3-(Boc-amino)-2-piperidone (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
To this solution, add a 4M solution of HCl in dioxane (3-5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, the hydrochloride salt may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or ethyl acetate to remove non-polar impurities.
-
Filter the solid and wash with cold diethyl ether to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/isopropanol) to obtain the pure product.
VI. References
-
(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (n.d.). National Institutes of Health.[Link]
-
How can we do the deprotection of boc-amino acids using hcl ? (2016). ResearchGate.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.[Link]
-
N-Methylation of amides, lactams, and ureas. (n.d.). The Journal of Organic Chemistry.[Link]
-
Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. (n.d.). National Institutes of Health.[Link]
-
Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). ACS Figshare.[Link]
-
A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.). Google Patents.
-
Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. (2024). PubMed.[Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing).[Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.[Link]
-
Scheme 5. Reduction of N,N′-dimethylamides, an N-methyl lactam, and an N-aryl aldimine. (n.d.). ResearchGate.[Link]
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.[Link]
-
Quaternary Ammonium Salts Used as Solid Methylating Agents. (2022). ChemistryViews.[Link]
-
3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. (n.d.). PubMed.[Link]
-
Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. (n.d.). MDPI.[Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). National Institutes of Health.[Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]
-
Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. (n.d.). National Institutes of Health.[Link]
-
O‐methylation using tetramethylammonium hydroxide by Rahmani.[4]. (n.d.). ResearchGate.[Link]
-
Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
-
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. (n.d.). ResearchGate.[Link]
-
9.14: Biological Methylating Reagents. (2014). Chemistry LibreTexts.[Link]
-
N-Methylation of Boc amino acids. (2017). Lokey Lab Protocols - Wikidot.[Link]
-
Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography. (n.d.). PubMed.[Link]
Sources
Technical Support Center: Purification of 3-Amino-1-methylpiperidin-2-one hydrochloride
Welcome to the technical support center for the purification of 3-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction: Understanding the Purification Challenges
This compound is a polar, water-soluble molecule, often synthesized through multi-step reaction sequences. Its purification is frequently complicated by the presence of structurally similar byproducts, unreacted starting materials, and residual reagents. The hydrochloride salt form, while aiding in crystallinity, also influences its solubility profile, requiring careful selection of purification techniques. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude this compound is an oil or a sticky solid and won't crystallize. What should I do?
This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation.
Answer:
Your primary goal is to remove these "crystallization inhibitors." Here’s a systematic approach:
-
Solvent Trituration: This is the first and simplest method to try.
-
Rationale: Impurities are often more soluble in certain organic solvents than your desired product. Trituration washes away these impurities, leaving behind a more pure, solid product.
-
Protocol:
-
Place your crude material in a flask.
-
Add a small amount of a solvent in which your product is expected to have low solubility (e.g., diethyl ether, ethyl acetate, or a mixture of dichloromethane and hexanes).
-
Stir or sonicate the mixture vigorously. The goal is to break up the oil or sticky solid into a fine suspension.
-
Filter the resulting solid and wash with a small amount of the cold solvent.
-
Dry the solid under vacuum.
-
-
-
Liquid-Liquid Extraction: If trituration fails, an extractive workup can remove acidic or basic impurities.
-
Rationale: This technique separates compounds based on their differential solubility in immiscible liquid phases and their acid-base properties.
-
Protocol:
-
Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Subsequently, wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Conversion to Free Base and Back to Salt:
-
Rationale: Converting the hydrochloride salt to the free base can allow for purification via normal-phase column chromatography, which is often more effective at separating organic impurities.
-
Protocol:
-
Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the free base into an organic solvent like dichloromethane.
-
Dry the organic layer, concentrate, and purify the free base by column chromatography.
-
Once the pure free base is isolated, dissolve it in a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) to precipitate the pure hydrochloride salt.
-
-
FAQ 2: I'm seeing multiple spots on my TLC, even after initial purification attempts. How do I choose the right purification strategy?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. The ideal purification strategy depends on the nature of these impurities.
Answer:
To select the best method, you must first understand the potential byproducts from your synthesis.
Potential Byproducts and Their Removal:
| Potential Byproduct | Origin | Suggested Purification Strategy |
| Unreacted Starting Materials (e.g., N-methyl-glutamic acid derivatives) | Incomplete reaction | Recrystallization, Column Chromatography |
| Over-alkylated products | Side reaction in reductive amination | Column Chromatography |
| Phthalimide-related byproducts (e.g., phthalic acid, phthalhydrazide) | Gabriel Synthesis | Acid-base extraction, Recrystallization |
| Hydroxylamine or Azo compounds | Incomplete reduction of a nitro-precursor | Column Chromatography, Treatment with a reducing agent during workup |
| Enantiomeric impurity | Non-stereoselective synthesis or racemization | Chiral HPLC, Diastereomeric salt resolution |
Workflow for Method Selection:
Caption: Decision workflow for purification method selection.
FAQ 3: My compound streaks badly on a standard silica gel column. How can I improve the separation?
Streaking of basic compounds like amines on silica gel is a common problem due to strong interactions with the acidic silanol groups on the silica surface.
Answer:
You can mitigate this issue by modifying your chromatography conditions:
-
Use a Mobile Phase Additive:
-
Rationale: Adding a small amount of a basic modifier to your eluent will neutralize the acidic sites on the silica gel, preventing your amine product from sticking and streaking.
-
Protocol: Add 0.5-2% of triethylamine (Et₃N) or ammonia (as a solution in methanol) to your mobile phase.
-
-
Switch to a Different Stationary Phase:
-
Rationale: Stationary phases with different surface properties can provide better separation for polar, basic compounds.
-
Options:
-
Alumina (basic or neutral): Less acidic than silica and often a good choice for basic compounds.
-
Amine-functionalized silica: Specifically designed for the purification of basic compounds.
-
Reversed-phase silica (C18): If your compound and impurities have different hydrophobicities.
-
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Rationale: HILIC is an excellent technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[1]
-
Mobile Phase: Typically a high concentration of an organic solvent (like acetonitrile) with a small amount of an aqueous buffer.
-
FAQ 4: What is a good recrystallization solvent system for this compound?
Finding the right solvent system is key to successful recrystallization.
Answer:
A good recrystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. For a polar salt like this compound, you will likely need a polar solvent system.
Recommended Solvent Systems to Screen:
| Solvent 1 (Good Solvent) | Solvent 2 (Anti-Solvent) | Rationale |
| Methanol | Diethyl Ether | The product dissolves in hot methanol and precipitates upon the addition of diethyl ether. |
| Ethanol | Ethyl Acetate | Similar to the methanol/ether system, offering different solubility characteristics. |
| Water | Isopropanol or Acetone | Use a minimal amount of hot water to dissolve the product, then slowly add the anti-solvent until turbidity is observed, then cool. |
| Isopropanol | Heptane | A good option for moderately polar compounds. |
Recrystallization Protocol:
Sources
Technical Support Center: Synthesis of 3-Amino-1-methylpiperidin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring your success at the bench.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can often be traced back to a few critical steps: incomplete initial cyclization, inefficient N-methylation, or losses during purification.
Causality and Solutions:
-
Inefficient Cyclization: The formation of the piperidin-2-one ring is fundamental. If starting from a linear precursor like a derivative of 2,5-diaminopentanoic acid, the cyclization is an intramolecular condensation. The efficiency of this step is highly dependent on the base and solvent system used. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Recommendation: Use a metal alkoxide like sodium methoxide (NaOMe) in an alcohol solvent such as methanol. This combination promotes efficient cyclization. The reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting material before proceeding to workup.[1]
-
-
Suboptimal Reductive Amination for N-methylation: The introduction of the N-methyl group is commonly achieved via reductive amination using formaldehyde as the carbon source and a selective reducing agent. The choice of reducing agent is critical to avoid side reactions.
-
Problem: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the lactam carbonyl group. Furthermore, NaBH₄ is unstable at the weakly acidic pH required for iminium ion formation.[2]
-
Solution: Use a milder, acid-stable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective and selective for imines and iminium ions over other carbonyls.[3] Sodium cyanoborohydride (NaBH₃CN) is another classic choice that works well at a controlled pH of around 6-7, but it is highly toxic.[2][3]
-
-
Losses During Workup and Purification: The hydrochloride salt is highly water-soluble. Excessive aqueous washes or improper crystallization techniques can lead to significant product loss.
-
Recommendation: After quenching the reaction, minimize the volume of aqueous washes. When forming the hydrochloride salt, use a solution of HCl in an organic solvent (e.g., HCl in dioxane or isopropanol) and add it to a solution of the free base in a solvent where the salt is poorly soluble, such as diethyl ether or MTBE, to induce precipitation.[4][5]
-
Q2: I am observing significant side-product formation, particularly during the N-methylation step. How can I identify and minimize these impurities?
Side-product formation in reductive amination is typically due to over-alkylation or reactions with impurities in the starting materials.
Causality and Solutions:
-
Over-alkylation (Eschweiler-Clarke conditions): While the Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic method for N-methylation, it can sometimes lead to the formation of tertiary amines or other byproducts if not carefully controlled. A more controlled modern approach is preferable.
-
The Iminium Ion Intermediate: The key to successful reductive amination is the controlled formation of the iminium ion from the primary amine and formaldehyde, followed by its immediate reduction. If the reducing agent is not present or is added too slowly, the iminium ion can react with another molecule of the starting amine.
Caption: A generalized protection strategy workflow.
Q3: What are the critical safety precautions for this synthesis?
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. It can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and quench reactions carefully with an oxidizing agent like bleach before disposal. [3]* Lithium Aluminum Hydride (LiAlH₄): If used for lactam reduction (to synthesize the corresponding piperidine), LiAlH₄ is extremely reactive with water and protic solvents. It must be handled under a strictly inert and anhydrous atmosphere. [4]* Thionyl Chloride (SOCl₂): Often used for esterification of amino acids, it is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases.
Part 3: Example Experimental Protocol
This protocol describes a representative synthesis starting from commercially available (R)-3-(Boc-amino)piperidine, which is first N-methylated and then reduced, followed by cyclization and salt formation. This is a conceptual adaptation based on several published procedures. [5] Step 1: N-Methylation of (R)-3-(Boc-amino)piperidine
-
To a stirred solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0 °C, add 37% aqueous formaldehyde (5.7 mL, 0.075 mol).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium cyanoborohydride (4.7 g, 0.075 mol) portion-wise, ensuring the temperature remains below 10 °C. [5]4. Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-methylated product, which is used directly in the next step.
Step 2: Deprotection and Cyclization to (R)-3-Amino-1-methylpiperidin-2-one (This step is illustrative, as the provided starting material is already cyclic. A more accurate route starts from a linear precursor like (R)-methyl 2,5-diaminopentanoate dihydrochloride as described by Vertex Pharmaceuticals.) [4] Adapted Protocol for Salt Formation (Assuming Free Base is Obtained):
-
The crude 3-Amino-1-methylpiperidin-2-one free base is purified via column chromatography (Silica gel, DCM:MeOH gradient).
-
The purified free base (e.g., 5.0 g) is dissolved in ice-cold methanol (30 mL).
-
A 4N HCl solution in dioxane (1.1 equivalents) is added dropwise with stirring. [5]4. The mixture is stirred at room temperature for 6 hours.
-
The solvent is concentrated in vacuo, and the residue is triturated with diethyl ether.
-
The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to give the title compound as a solid.
Part 4: References
-
Preparation of (r)-3-aminopiperidine dihydrochloride. (2010). Google Patents.
-
Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N -Acetyl-Ser-Asp-Lys-Pro. (2009). ResearchGate. [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022). Organic Process Research & Development. [Link]
-
Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. (2020). ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). Open Research@CSIR-NIScPR. [Link]
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands. National Institutes of Health (NIH). [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research. [Link]
-
(S)-3-Amino-1-methylpiperidin-2-one-HCl. Cusabio. [Link]
-
New synthetic route for the preparation of 3-amino-piperidine compounds. (2014). Google Patents.
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. [Link]
-
Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.
-
A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019). Google Patents.
-
(R)-3-amino piperidine hydrochloride preparation method. Patsnap.
-
(S)-3-Amino-2-piperidone hydrochloride (95%). Amerigo Scientific. [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A. [Link]
-
Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Interactive 3D Chemistry Animations. ChemTube3D. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Racemization in Chiral 3-Aminopiperidinone Synthesis
Welcome to the Technical Support Center for the synthesis of chiral 3-aminopiperidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in these valuable synthetic intermediates. Chiral 3-aminopiperidinones are crucial building blocks for a variety of pharmacologically active compounds, and preventing racemization is paramount to achieving the desired therapeutic efficacy.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental challenges that can lead to a loss of enantiomeric purity during the synthesis of 3-aminopiperidinones.
Question 1: Why am I observing a low enantiomeric excess (ee) in my final 3-aminopiperidinone product after a reductive amination of a piperidinone precursor?
Answer:
Low enantiomeric excess following a reductive amination often points to issues with the stereocontrol of the reaction or racemization of the product under the reaction or workup conditions. Several factors could be at play:
-
Mechanism of Racemization: The primary mechanism for racemization at the C3 position is often base-catalyzed enolization. The proton at the C3 position is acidic and can be abstracted by a base, leading to a planar enolate intermediate which can then be reprotonated from either face, resulting in a mixture of enantiomers.[1][2]
-
Influence of Reaction Conditions:
-
Base: The choice and stoichiometry of the base used are critical. Strong, sterically hindered bases are generally preferred to minimize side reactions. However, even milder bases can cause epimerization if the reaction is run for extended periods or at elevated temperatures.[2][3]
-
Temperature: Higher reaction temperatures can provide the activation energy needed for epimerization. It is crucial to maintain the recommended temperature for the specific asymmetric method being employed.[4]
-
Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.
-
Troubleshooting Protocol:
-
Re-evaluate Your Asymmetric Method:
-
Enzymatic Reductive Amination: Consider using ω-transaminases, which have shown excellent enantioselectivity (often >98% ee) in the amination of prochiral 1-Boc-3-piperidone.[4] These biocatalytic methods often operate under mild pH and temperature conditions, minimizing the risk of racemization.[4][5][6]
-
Chiral Auxiliaries: If using a chiral auxiliary approach, ensure the auxiliary is of high optical purity and that the conditions for its attachment and the subsequent diastereoselective reaction are optimized.[7][8][9][10]
-
-
Optimize Reaction Conditions:
-
Base Selection: If a base is necessary, screen weaker, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum effective amount.[3]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Solvent Screening: Experiment with a range of aprotic solvents to identify one that minimizes racemization.
-
-
Workup and Purification:
-
Acidic Quench: Quench the reaction with a mild acidic solution to neutralize any remaining base and protonate the enolate.
-
Avoid Basic Chromatography: During purification by column chromatography, avoid using basic eluents (e.g., triethylamine in hexane/ethyl acetate) if the product is susceptible to racemization. A neutral or slightly acidic mobile phase is preferable.
-
Question 2: My chiral 3-aminopiperidinone product shows high ee initially, but this decreases significantly after N-deprotection. How can I prevent this?
Answer:
Loss of enantiomeric excess during N-deprotection is a common problem, particularly when the protecting group requires harsh acidic or basic conditions for removal. The stereocenter at C3 is often labile under these conditions.
-
Acid-Catalyzed Racemization: Strong acids can catalyze enolization, similar to bases, leading to racemization.
-
Base-Catalyzed Racemization: As discussed previously, basic conditions are a primary cause of racemization at the C3 position.[2][11]
Strategies for Preventing Racemization During Deprotection:
| Protecting Group | Deprotection Reagent | Potential for Racemization | Recommended Protocol & Mitigation |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Moderate to High | Protocol: Dissolve the N-Boc-3-aminopiperidinone in DCM and cool to 0°C. Add TFA dropwise and monitor the reaction by TLC. Upon completion, immediately quench with a mild base (e.g., saturated NaHCO₃ solution) and extract the product. Mitigation: Use the minimum amount of TFA required and keep the reaction time as short as possible. Lower temperatures are crucial.[12] |
| Cbz (Carboxybenzyl) | H₂/Pd-C | Low | Protocol: Dissolve the N-Cbz-3-aminopiperidinone in a suitable solvent (e.g., methanol, ethanol). Add the Pd-C catalyst and subject the mixture to a hydrogen atmosphere (typically 1 atm). Mitigation: This method is generally mild and poses a low risk of racemization. Ensure the catalyst is fresh and the reaction is run to completion. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine in DMF | High | Protocol: Use a solution of 20% piperidine in DMF. Mitigation: To minimize racemization, consider adding a racemization suppressant like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[13] Keep the reaction time to a minimum. |
Experimental Workflow for Deprotection with Minimal Racemization (Boc Group Example):
Caption: Workflow for Boc deprotection with minimized racemization.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the synthesis of chiral 3-aminopiperidinones.
What are the most common mechanisms of racemization in 3-aminopiperidinone synthesis?
The two primary mechanisms of racemization are:
-
Enolization: This is the most prevalent mechanism, especially for the stereocenter at the C3 position. The presence of an adjacent carbonyl group makes the α-proton acidic. Abstraction of this proton by a base (or catalysis by an acid) forms a planar achiral enol or enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic mixture.[1][2]
-
Oxazolone (Azlactone) Formation: During peptide coupling reactions where a 3-aminopiperidinone is being elongated, the activated carboxyl group can cyclize to form an oxazol-5(4H)-one intermediate. The α-proton of this intermediate is highly acidic and readily abstracted, leading to rapid racemization.[1][2]
Caption: Primary mechanisms of racemization in 3-aminopiperidinone synthesis.
Which asymmetric synthesis strategies are most effective for producing enantiopure 3-aminopiperidinones?
Several highly effective strategies are employed:
-
Biocatalysis with ω-Transaminases: This method involves the direct asymmetric amination of a prochiral piperidinone using an enzyme. It is often highly enantioselective, operates under mild conditions, and is considered a green chemistry approach.[4][5][6] Several commercially available immobilized transaminases can produce either the (R) or (S) enantiomer with excellent yield and enantiomeric excess (>99% ee).[4]
-
Synthesis from Chiral Precursors: Starting from readily available chiral building blocks, such as amino acids (e.g., L-aspartic acid, L-glutamic acid), can be an effective way to introduce the desired stereochemistry.[14]
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction.[8] After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones and Oppolzer's camphorsultam are examples of effective chiral auxiliaries.[8][9][10]
How can I accurately determine the enantiomeric excess (ee) of my 3-aminopiperidinone product?
The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating the enantiomers of your compound. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (like n-heptane or hexane) and a polar modifier (like isopropanol or ethanol), that provides good separation of the enantiomeric peaks. A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape for basic compounds.[5]
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase. If the amino group is free, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary for detection and can sometimes improve separation.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
III. References
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]
-
An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. [Link]
-
An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Google Patents.
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry. [Link]
-
Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. National Institutes of Health. [Link]
-
(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. National Institutes of Health. [Link]
-
Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
-
Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
-
Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. National Institutes of Health. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [Link]
-
Preparation of enantiomeric pure NH-piperidine. General reaction... ResearchGate. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. scispace.com [scispace.com]
- 6. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-Methylation of 3-Aminopiperidin-2-one
<
This guide provides in-depth troubleshooting for the N-methylation of 3-aminopiperidin-2-one, a common synthetic step in pharmaceutical and chemical research. The unique structure of this molecule, featuring a primary amine adjacent to a lactam, presents specific challenges that require careful consideration of reaction conditions to achieve high yield and purity. This document is structured to address common issues encountered by researchers and offers practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: My N-methylation reaction of 3-aminopiperidin-2-one is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue stemming from several factors related to reagent activity and reaction conditions.
-
Insufficiently Reactive Methylating Agent: Standard methylating agents like methyl iodide or dimethyl sulfate should be effective. If you are using a less reactive agent, consider switching.
-
Inappropriate Base: The primary amine on the 3-aminopiperidin-2-one requires a sufficiently strong base for deprotonation. If you are using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and has been stored under anhydrous conditions.
-
Low Reaction Temperature: Some N-methylation reactions require thermal energy to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the heat while monitoring the reaction progress by TLC or LC-MS.
-
Catalyst Inactivity (if applicable): If you are employing a catalytic method, such as reductive amination, the catalyst may be poisoned or inactive. For instance, in a reductive amination using a palladium catalyst, ensure the catalyst has not been exposed to air or moisture, which can lead to deactivation.[1]
Q2: I am observing significant amounts of a di-methylated product, N,N-dimethyl-3-aminopiperidin-2-one. How can I favor mono-methylation?
A2: The formation of the di-methylated product is a common side reaction, especially with highly reactive methylating agents. The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second methylation event.
-
Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use no more than 1.0 to 1.1 equivalents. Adding the methylating agent dropwise over a period of time can also help to maintain a low concentration and favor mono-methylation.
-
Eschweiler-Clarke Reaction: Consider using the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid. This reductive amination method is known to selectively produce tertiary amines from primary amines without the formation of quaternary ammonium salts.[2][3][4][5] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.
-
Use of Protecting Groups: A more robust, albeit longer, route is to use a protecting group strategy. You can protect the primary amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), perform the methylation on the lactam nitrogen (if desired and possible under the conditions), and then deprotect the primary amine to yield the mono-methylated product. Alternatively, after protecting the primary amine, you can perform a different N-alkylation and then deprotect.
Q3: My primary challenge is the purification of the desired N-methyl-3-aminopiperidin-2-one from the reaction mixture. What are the best practices for purification?
A3: Purification can be challenging due to the polar nature of the starting material, product, and byproducts.
-
Aqueous Workup: A carefully planned aqueous workup can be very effective. If you have unreacted starting material, you can often remove it by washing the organic layer with a dilute acid solution. The desired product, being a secondary amine, may also be extracted into the acidic aqueous layer. Basifying this aqueous layer and extracting with an organic solvent can then isolate your product.
-
Column Chromatography: If an aqueous workup is insufficient, column chromatography is the next step. Due to the polarity of the compounds, a polar mobile phase will be required. A common system is dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent the product from streaking on the silica gel.
-
Reverse-Phase Chromatography: For very polar compounds that are difficult to separate by normal-phase chromatography, reverse-phase chromatography can be a powerful alternative.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the N-methylation of 3-aminopiperidin-2-one.
Caption: Troubleshooting workflow for N-methylation.
Key Reaction Parameters
The success of the N-methylation reaction is highly dependent on the careful selection of reagents and conditions. The table below summarizes key parameters and their expected impact.
| Parameter | Recommended Choice | Rationale & Potential Issues |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | High reactivity ensures conversion. Less reactive agents may require harsher conditions. |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases are required to deprotonate the primary amine without competing in the methylation reaction. Weaker bases may result in low conversion. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvents are necessary to avoid reaction with the strong base and methylating agent. |
| Temperature | 0 °C to Room Temperature (initially) | The reaction is often exothermic. Starting at a lower temperature and allowing it to warm can help control the reaction rate and minimize side products. Gentle heating may be required to drive the reaction to completion. |
| Stoichiometry | 1.0 - 1.1 equivalents of methylating agent | A slight excess can ensure full conversion of the starting material, but a large excess will promote di-methylation. |
Recommended Protocol: Eschweiler-Clarke N-Methylation
This protocol provides a reliable method for the mono-N-methylation of 3-aminopiperidin-2-one, which inherently avoids the over-methylation side product.[2][3]
Materials:
-
3-Aminopiperidin-2-one
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of 3-aminopiperidin-2-one (1.0 eq) in a round-bottom flask, add formic acid (2.5 eq).
-
Add a 37% aqueous solution of formaldehyde (2.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution to a pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude N-methyl-3-aminopiperidin-2-one.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Reaction Pathway
The Eschweiler-Clarke reaction follows a distinct mechanism that ensures mono-methylation.
Sources
- 1. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
Technical Support Center: Identification of Impurities in 3-Amino-1-methylpiperidin-2-one Hydrochloride
Welcome to the technical support center for the analysis of 3-Amino-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of impurity identification. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound, providing insights grounded in established analytical principles and regulatory expectations.
Q1: What are the potential sources and types of impurities I should expect in my this compound samples?
A1: Impurities in any active pharmaceutical ingredient (API) like this compound can originate from various stages of its lifecycle. Understanding these sources is the first step in developing a robust analytical control strategy. According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into three categories.[1][2]
-
Organic Impurities: These are the most common and structurally similar to the API. They can be:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as derivatives of glutamic acid or other piperidone precursors.
-
By-products: Formed from side reactions during the synthesis. For this molecule, this could include isomers, over-methylated products, or products from incomplete cyclization.
-
Degradation Products: Formed during manufacturing, storage, or handling.[3] The lactam and amine functionalities in the molecule are susceptible to hydrolysis, especially under acidic or basic conditions. Oxidation is another potential degradation pathway.
-
-
Inorganic Impurities: These include reagents, ligands, and catalysts used in the synthesis, as well as heavy metals or other elemental impurities.[1][4] Their control is guided by ICH Q3D.[5]
-
Residual Solvents: Solvents used during synthesis or purification that are not fully removed.[1] Common solvents like methanol, ethanol, or acetonitrile could be present. Their limits are defined by ICH Q3C.[5]
A summary of potential organic impurities is presented below:
| Impurity Type | Potential Source | Typical Analytical Approach |
| Starting Materials | Incomplete reaction | HPLC-UV, LC-MS, GC-MS |
| Synthetic Intermediates | Incomplete reaction | HPLC-UV, LC-MS, GC-MS |
| By-products (e.g., isomers) | Side reactions during synthesis | Chiral HPLC, LC-MS |
| Degradation Products | Hydrolysis, oxidation, photolysis | Stability-indicating HPLC, LC-MS/MS |
Q2: What is the recommended initial analytical approach for detecting impurities?
A2: The most common and powerful initial technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), specifically a reversed-phase HPLC (RP-HPLC) method with UV detection.[6][7] This method is ideal because it separates compounds based on their polarity, effectively resolving the API from most potential impurities.
The rationale for starting with RP-HPLC is:
-
Versatility: It can separate a wide range of organic molecules.
-
Sensitivity & Quantification: Modern HPLC systems with UV detectors can accurately detect and quantify impurities down to very low levels (typically below 0.05%).[8]
-
Robustness: It is a well-established and reliable technique for routine quality control.[9]
A good starting point is a gradient method using a C18 column, which provides excellent retention for moderately polar compounds like this compound.
Q3: An unknown peak has appeared in my HPLC chromatogram. What is the standard workflow for identifying it?
A3: Identifying an unknown impurity is a systematic process that moves from detection to structural elucidation. The complexity of the workflow depends on the level of the impurity and the regulatory requirements. The process involves a combination of chromatographic and spectroscopic techniques.[6][10]
The workflow is designed to gather increasingly specific information at each step: initial detection (HPLC), molecular weight determination (MS), and finally, detailed structural confirmation (MS/MS and NMR).
Caption: General workflow for the identification of an unknown pharmaceutical impurity.
Q4: What specific roles do mass spectrometry (LC-MS, GC-MS) play in this process?
A4: Mass spectrometry (MS) is indispensable for impurity identification because it provides direct information about the molecular weight of an unknown compound.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique.[10] It couples the separation power of HPLC with the detection power of MS. Its primary roles are:
-
Molecular Weight Determination: Provides the mass-to-charge ratio (m/z) of the impurity, which is crucial for determining its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition (molecular formula).[13]
-
Structural Clues via Fragmentation (MS/MS): In tandem MS (MS/MS), the impurity ion is fragmented, and the masses of the fragments are measured. This fragmentation pattern is like a fingerprint, providing critical clues about the molecule's structure.[11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for impurities that are volatile or can be made volatile through derivatization.[6][14] Its primary roles are:
-
Analysis of Residual Solvents: The gold standard for identifying and quantifying residual solvents.
-
Analysis of Volatile Organic Impurities: Useful for detecting volatile starting materials or by-products that may not be suitable for LC-MS.
-
Q5: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?
A5: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic compounds and is considered the gold standard.[15][16] It is typically employed when:
-
Structure Cannot Be Confirmed by MS: If the MS and MS/MS data are ambiguous or consistent with multiple possible isomers.
-
Definitive Proof is Required: For regulatory submissions, definitive structural proof is often required for any impurity above the qualification threshold.
-
Stereochemistry Needs to be Determined: NMR techniques like NOESY can determine the relative stereochemistry of a molecule, which is something MS cannot do.[15]
To perform NMR, the impurity must first be isolated in sufficient quantity and purity (typically via preparative HPLC). A suite of experiments (1H, 13C, COSY, HSQC, HMBC) is then used to piece together the complete molecular structure.[17][18]
Part 2: Troubleshooting and Protocols
This section provides practical, step-by-step guides for key experiments and troubleshooting common issues.
Troubleshooting Guide: Poor Peak Shape or Resolution in HPLC
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols; column overload; mismatched solvent strength between sample and mobile phase. | Ensure mobile phase pH is appropriate for the analyte (for an amine, a slightly acidic pH like 3-4 is often ideal). Reduce sample concentration. Dissolve the sample in the initial mobile phase. |
| Peak Fronting | Column overload; poor column packing. | Dilute the sample. Replace the column if the problem persists with multiple analytes. |
| Split Peaks | Clogged frit or partially blocked column; column void. | Filter all samples and mobile phases. Reverse-flush the column (check manufacturer's instructions). If a void is suspected, replace the column. |
| Poor Resolution | Inadequate separation between peaks. | Optimize the gradient slope (make it shallower for better separation). Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Adjust mobile phase pH or organic solvent type (e.g., switch from acetonitrile to methanol). |
Protocol 1: Generic Gradient RP-HPLC Method for Impurity Profiling
This protocol provides a robust starting point for developing a stability-indicating method for this compound.
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 210 nm (or Diode Array Detector scanning 200-400 nm)
-
Injection Volume: 5 µL
-
Sample Diluent: Mobile Phase A / Water
2. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 50 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 5 |
| 35.0 | 5 |
3. System Suitability:
-
Prepare a solution containing the API and a known impurity (if available).
-
Tailing Factor: Should be between 0.8 and 1.5 for the API peak.
-
Theoretical Plates: >2000 for the API peak.
-
Resolution: >2.0 between the API and the known impurity or closest eluting peak.
Causality: A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable time.[19] Formic acid is used as a mobile phase modifier to improve peak shape for the basic amine group and to provide protons for good ionization in subsequent LC-MS analysis.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is critical for identifying likely degradation products and demonstrating the specificity of your analytical method (i.e., that it is "stability-indicating").[3][20]
Objective: To generate ~5-20% degradation of the API under various stress conditions.
1. Sample Preparation:
-
Prepare stock solutions of 3-Amino-1-methylpiperidin-2-one HCl at ~1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Heat at 60 °C.
-
Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Keep at room temperature (lactams can be very base-labile).
-
Oxidation: Add 3% H₂O₂ to the stock solution. Keep at room temperature.
-
Thermal: Store the solid API in an oven at 80 °C.
-
Photolytic: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).
3. Controls:
-
For each condition, prepare a "blank" (stress agent without API) and a "control" (API solution without stress agent, stored at ambient temperature).
4. Time Points:
-
Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) using the HPLC method.
5. Analysis:
-
Monitor for the appearance of new peaks and a decrease in the main API peak area.
-
Calculate "mass balance" to ensure all degradation products are accounted for.
Caption: Workflow for a typical forced degradation study.
References
- LabExperts. (n.d.). Identification of impurities in pharmaceutical products.
- Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
- Cato Research. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide.
- European Medicines Agency. (n.d.). Quality: impurities.
- Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control.
- Netpharmalab. (n.d.). Identification and quantification of unknown impurities (LC-MS y GC-MS).
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Journal of Chemical and Pharmaceutical Research. (2021). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Pharmaffiliates. (2025). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Singh, S., & Handa, T. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 71-88.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. jocpr.com [jocpr.com]
- 10. labexperts.com.pl [labexperts.com.pl]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. netpharmalab.es [netpharmalab.es]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. veeprho.com [veeprho.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. rroij.com [rroij.com]
- 20. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Coupling Reactions with 3-Amino-1-methylpiperidin-2-one
Introduction
Welcome to the technical support center for 3-Amino-1-methylpiperidin-2-one. This unique chiral building block, featuring a secondary amine on a lactam ring, presents specific challenges and opportunities in coupling reactions. Its steric environment and electronic properties necessitate careful optimization of reaction conditions to achieve high yields and purity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the two most common coupling strategies: amide bond formation and reductive amination.
Part A: Amide Bond Formation (Acylation)
The formation of an amide bond by coupling a carboxylic acid with the 3-amino group is a primary application for this reagent. However, the secondary amine's position on the piperidinone ring can lead to steric hindrance, slowing down the reaction rate and often resulting in low yields with standard coupling agents.[1][2]
Troubleshooting Guide: Amide Coupling Reactions
Issue 1: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (amine and/or carboxylic acid) after the expected reaction time.
-
Possible Cause 1: Ineffective Carboxylic Acid Activation. Standard coupling reagents like DCC or EDC alone may not be potent enough to overcome the steric barrier presented by the substrate.[1] The formation of the active ester intermediate may be too slow or incomplete.[3]
-
Solution:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salts such as HATU , HBTU , or HCTU are significantly more effective as they form highly reactive OAt or OBt esters.[1][3] HATU is often the superior choice for difficult couplings.[3] Phosphonium salts like PyBOP or PyAOP are also excellent alternatives.[1][2]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 15-30 minutes before adding the 3-Amino-1-methylpiperidin-2-one.[3] This ensures the active ester is fully formed prior to the introduction of the amine.
-
Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a very effective strategy.[1]
-
-
-
Possible Cause 2: Steric Hindrance & Suboptimal Reaction Conditions. The inherent steric bulk around the nitrogen atom can significantly slow the reaction rate.[2][4]
-
Solution:
-
Increase Reaction Time: Monitor the reaction over a longer period (e.g., 12-24 hours) instead of the standard 1-4 hours.[1]
-
Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy. Use this approach with caution, as it can increase the risk of racemization.[1]
-
Optimize Solvent: The choice of solvent is critical. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be beneficial for difficult couplings.[1] Dichloromethane (DCM) is also a common choice.
-
-
Issue 2: Significant Side Product Formation (e.g., Racemization)
-
Symptom: NMR or chiral HPLC analysis of the product shows diastereomeric impurities.
-
Possible Cause: Racemization of the Carboxylic Acid. Over-activation of the carboxylic acid, especially in the presence of a strong base or at elevated temperatures, can lead to the loss of stereochemical integrity at the α-carbon.[2]
-
Solution:
-
Use Racemization-Suppressing Additives: Ensure your coupling reagent system includes additives like 1-Hydroxybenzotriazole (HOBt) or, preferably, OxymaPure or 6-Cl-HOBt, which are known to suppress racemization more effectively.[3] HATU and HCTU already incorporate such moieties.
-
Control Base Stoichiometry and Type: Use the minimum required amount of base (typically 2.0 equivalents of DIPEA). If racemization persists, consider switching to a weaker base such as N-methylmorpholine (NMM).[2]
-
Lower the Reaction Temperature: Run the reaction at 0 °C or room temperature and avoid heating unless necessary for conversion.[3]
-
-
Amide Coupling FAQs
-
Q1: Which coupling reagent should I try first?
-
Q2: My carboxylic acid is also sterically hindered. What should I do?
-
A2: When both coupling partners are sterically demanding, the challenge is amplified. In this case, pre-activating the acid to an acyl fluoride is a highly recommended strategy.[1][5] Alternatively, using a phosphonium salt like PyAOP , which is particularly effective for coupling N-methyl amino acids and hindered fragments, can be beneficial.[3][5]
-
-
Q3: How do I purify my final product?
-
A3: The workup typically involves an aqueous quench followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer sequentially with dilute acid (e.g., 5% HCl) to remove excess base, then with saturated sodium bicarbonate to remove unreacted acid and additives, and finally with brine is a standard procedure.[6] The crude product is then typically purified by column chromatography on silica gel.
-
Data & Protocols: Amide Bond Formation
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Full Name | Base Required | Key Advantages & Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, NMM | High efficiency for hindered amines, fast reactions, low racemization.[3][7] Often the best first choice. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, NMM | More reactive than HBTU, very effective for difficult sequences.[1] Good solubility. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA, NMM | Non-toxic byproducts compared to BOP.[5] Lower racemization levels. Effective for hindered systems.[2] |
| EDC/Oxyma | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Ethyl cyanohydroxyiminoacetate | DIPEA, NMM | Water-soluble byproducts are easily removed. OxymaPure is a superior, non-explosive alternative to HOBt.[3] Good for general use but may be less effective for highly hindered cases. |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | DIPEA, Collidine | Used to generate acyl fluorides in situ for extremely hindered couplings.[1][5] |
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Add HATU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.[3]
-
Add a solution of 3-Amino-1-methylpiperidin-2-one (1.05 equivalents) in a small amount of the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typical reaction time: 2-24 hours).
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Amide Coupling Troubleshooting
Caption: Troubleshooting flowchart for low yield.
Part B: C-N Bond Formation via Reductive Amination
Reductive amination is a powerful method for forming an amine bond between 3-Amino-1-methylpiperidin-2-one and an aldehyde or ketone.[8] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced by a mild hydride reagent to yield the N-alkylated product.[9][10]
Troubleshooting Guide: Reductive Amination
Issue 1: Incomplete Reaction / Low Yield
-
Symptom: LC-MS analysis shows significant amounts of unreacted amine and/or carbonyl compound.
-
Possible Cause 1: Inefficient Imine/Iminium Formation. The equilibrium between the starting materials and the imine intermediate must favor the imine for the reduction to proceed efficiently.[8]
-
Solution:
-
Control pH: The reaction is typically most effective under weakly acidic conditions (pH 5-6). Adding a catalytic amount of acetic acid can accelerate imine formation.[11]
-
Remove Water: The formation of the imine releases water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction can drive the equilibrium forward.
-
-
-
Possible Cause 2: Ineffective Reducing Agent. The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion but not so strong that it reduces the starting carbonyl compound at a competitive rate.
-
Solution:
-
Use a Mild, Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild, tolerant of slightly acidic conditions, and does not readily reduce aldehydes or ketones.[9]
-
Alternative Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is also very effective but is toxic.[9] Standard NaBH₄ can be used, but it is often less selective and may require careful pH control.[9]
-
-
Issue 2: Formation of a Bis-Alkylated Product
-
Symptom: Mass spectrometry indicates a product with a mass corresponding to the addition of two molecules of the carbonyl partner.
-
Possible Cause: Reaction with the Lactam Nitrogen. While less likely under standard reductive amination conditions, highly reactive electrophiles could potentially interact with the lactam nitrogen. However, the more common issue is over-alkylation if a primary amine were used; this is not a concern with the secondary amine of the substrate. The primary concern is ensuring the reaction occurs at the intended 3-amino position.
-
Solution: This is generally not an issue for this specific substrate, as the 3-amino group is a secondary amine and cannot be further alkylated via this mechanism. The lactam nitrogen is tertiary and generally unreactive.
-
Reductive Amination FAQs
-
Q1: Can I perform this reaction in one pot?
-
Q2: What is the best solvent for reductive amination?
-
A2: Dichloroethane (DCE), Dichloromethane (DCM), or Tetrahydrofuran (THF) are excellent choices. Methanol can also be used, but may sometimes participate in the reaction (e.g., acetal formation with the aldehyde).[11]
-
-
Q3: My aldehyde is sensitive to acid. What should I do?
-
A3: You can often run the reaction without the addition of an acid catalyst, especially with a reagent like NaBH(OAc)₃, which releases acetic acid as it reacts, providing the necessary catalysis in situ.[9]
-
Protocol & Visualization: Reductive Amination
Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a stirred solution of the aldehyde or ketone (1.0 equivalent) and 3-Amino-1-methylpiperidin-2-one (1.1 equivalents) in anhydrous Dichloroethane (DCE), add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10 minutes. Note: The reaction may bubble slightly.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: One-pot reductive amination workflow.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines.
- Chemtube3d. (2023). Reductive Amination. [Video]. YouTube.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Khan Academy. (2013). Steric hindrance. [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Removal of unreacted starting materials in 3-aminopiperidinone synthesis
Technical Support Center: Synthesis of 3-Aminopiperidinone Derivatives
A Guide to Post-Reaction Purification and Removal of Unreacted Starting Materials
Welcome to the technical support center for the synthesis and purification of 3-aminopiperidinone derivatives. These scaffolds are critical building blocks in modern drug discovery, and achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth, experience-driven answers to common challenges encountered during the removal of unreacted starting materials after synthesis.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My crude reaction mixture from a reductive amination contains the desired 3-aminopiperidinone product but also significant amounts of unreacted N-Boc-4-piperidone. What is the most efficient initial purification strategy?
Answer:
This is a classic purification challenge where you need to separate a basic product (the amine) from a neutral starting material (the ketone). The most effective and scalable initial strategy is a liquid-liquid acid-base extraction. This method leverages the difference in the acid-base properties of the two compounds.
Causality and Scientific Principle:
Your desired product, a secondary or tertiary amine, is basic and will be protonated in the presence of an acid to form a water-soluble ammonium salt. In contrast, the unreacted N-Boc-4-piperidone is a neutral organic molecule that will remain in the organic phase. This differential partitioning allows for a clean separation.[1]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). It is recommended to perform this wash 2-3 times to ensure complete extraction of the amine.
-
Phase Separation:
-
Organic Phase: This layer contains the unreacted N-Boc-4-piperidone and other neutral byproducts. It can be set aside.
-
Aqueous Phase: This layer now contains your desired 3-aminopiperidinone product as its hydrochloride salt.
-
-
Basification: Cool the combined aqueous phases in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.
-
Product Extraction: Extract the aqueous layer 3-4 times with fresh portions of DCM or EtOAc to recover your purified product.
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-aminopiperidinone.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for separating a basic amine product from a neutral ketone starting material.
Question 2: My reaction used an excess of a primary amine (e.g., benzylamine) as a starting material. How can I remove it without resorting to column chromatography?
Answer:
Removing excess primary amines is a common issue, especially when they are used to drive a reaction to completion. While chromatography is an option, a more efficient and often cleaner method is to use a scavenger resin . These are polymer-supported reagents designed to react selectively with and immobilize specific types of molecules.[2][3]
Causality and Scientific Principle:
Scavenger resins offer a significant advantage over liquid-liquid extraction because the purification process is reduced to simple filtration.[4] For removing a nucleophilic primary amine, an electrophilic resin is required. The resin is functionalized with groups like isocyanate or benzaldehyde, which covalently bind to the primary amine.[5][6] Your desired product, often a secondary or tertiary amine, is typically more sterically hindered and less reactive, allowing it to remain in solution.
| Scavenger Resin Type | Functional Group | Reaction with Primary Amine | Use Case |
| PS-Isocyanate | -N=C=O | Forms a urea linkage | Highly effective for primary and secondary amines. |
| PS-Benzaldehyde | -CHO | Forms an imine, which can be reduced in situ if needed | Selective for primary amines over secondary amines.[5] |
| PS-Acid Chloride | -COCl | Forms an amide linkage | Reacts with primary and secondary amines. |
Experimental Protocol: Amine Scavenging with PS-Isocyanate Resin
-
Resin Selection: Choose a scavenger resin appropriate for your amine. PS-Isocyanate is a robust choice for most primary amines.
-
Stoichiometry: Use a 2-4 fold excess of the scavenger resin relative to the amount of unreacted primary amine.
-
Reaction: After the main synthesis is complete, add the scavenger resin directly to the crude reaction mixture (dissolved in a suitable solvent like DCM or THF).
-
Agitation: Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the disappearance of the starting amine by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin (which now has the unwanted amine bound to it).
-
Workup: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes.
-
Isolation: Concentrate the solution under reduced pressure to obtain your product, now free of the excess primary amine.
Workflow Diagram: Purification via Scavenger Resin
Caption: General workflow for removing an excess reagent using a scavenger resin.
Question 3: My 3-aminopiperidinone product is highly polar and streaks badly on a standard silica gel column. How can I achieve good chromatographic separation?
Answer:
This is a very common problem when purifying amines. The streaking (or "tailing") you observe is caused by strong, non-ideal interactions between the basic amine and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7] This leads to poor resolution and low recovery. Fortunately, there are several effective strategies to overcome this.
Causality and Scientific Principle:
The lone pair on the nitrogen of your amine product forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica surface. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak. The solution is to mitigate this interaction.
Decision Tree: Choosing a Chromatography Strategy
Caption: Decision tree for troubleshooting the purification of polar basic amines.
Detailed Protocols:
-
Option A: Mobile Phase Modification: This is often the quickest and easiest fix. Before loading your sample, flush the silica gel column with your chosen eluent system (e.g., 95:5 DCM:MeOH) containing a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide.[7] This base will occupy the acidic sites on the silica, allowing your product to pass through with minimal interaction.
-
Protocol: Prepare your eluent (e.g., 1 L of 5% MeOH in DCM). Add 10 mL of TEA (1% v/v). Use this modified eluent to equilibrate the column and run the separation.
-
-
Option B: Change Stationary Phase: If mobile phase modification is insufficient, using a different stationary phase is the next logical step.
-
Amine-functionalized silica (NH2-silica): This is an excellent choice as it provides a weakly basic surface that repels basic compounds, preventing tailing.[8]
-
Basic Alumina: This can also be effective, but its activity can sometimes lead to compound degradation. Neutral alumina is a milder alternative.
-
-
Option C: Reversed-Phase Chromatography: For very polar compounds, reversed-phase flash chromatography can be highly effective. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water). Running at a high pH (e.g., with 0.1% TEA or ammonium bicarbonate) ensures your amine is in its neutral, free-base form, which increases its retention on the C18 column and often leads to excellent separation.[7]
References
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. URL
- Selvanayagam, S., et al. (2020). Synthesis and crystallization procedure of piperidin-4-ones and its derivatives.
- Organic Chemistry Tutor. (n.d.).
- Gazzola, S., et al. (2017). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E, 73(Pt 6), 868-872. URL
- SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. BenchChem. URL
- Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. URL
- Baudel, B. A., et al. (n.d.). Scavenger resin and processes for the use thereof.
- Biotage. (2023).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. URL
- Biotage. (2023).
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. URL
- Wikipedia. (n.d.). Scavenger resin. Wikipedia. URL
- AAPPTEC. (n.d.). Resins with Functional Groups as Scavengers. AAPPTEC. URL
- Sigma-Aldrich. (n.d.).
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 5. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Preventing dimerization of 3-aminopyridinone derivatives during synthesis
Welcome to the technical support center for the synthesis of 3-aminopyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical scaffold. Here, we will address a common and often frustrating challenge in the synthesis of these compounds: the formation of unwanted dimers. By understanding the potential mechanisms of dimerization and implementing the strategies outlined below, you can significantly improve the yield and purity of your target molecules.
The Challenge: Unwanted Dimerization
The 3-aminopyridinone core is a valuable pharmacophore in modern drug discovery. However, its synthesis can be hampered by the formation of dimeric byproducts, which can be difficult to separate from the desired product and can significantly lower yields. This guide provides in-depth troubleshooting advice and detailed protocols to help you prevent dimerization and streamline your synthetic workflow.
Understanding the Enemy: Plausible Dimerization Mechanisms
While the specific dimerization of every 3-aminopyridinone derivative is unique to its substitution pattern and reaction conditions, two primary mechanistic pathways are the most likely culprits: oxidative coupling and Michael addition.
Oxidative Dimerization
In the presence of oxygen or other oxidizing agents, 3-aminopyridinone derivatives can undergo oxidative coupling. This is particularly relevant for reactions that are not performed under an inert atmosphere or when using certain reagents that can promote oxidation. A study on the closely related 3-aminothieno[2,3-b]pyridine system demonstrated that oxidative dimerization can occur, suggesting that similar pathways may be at play with 3-aminopyridinone derivatives[1].
Two plausible mechanisms for oxidative dimerization are:
-
Radical-based coupling: A single-electron transfer (SET) from the aminopyridinone generates a radical cation, which can then dimerize and subsequently be oxidized to form a stable dimeric species.
-
Electrophilic aromatic substitution-type mechanism: Oxidation of one molecule can generate a reactive electrophilic species that is then attacked by a second, nucleophilic aminopyridinone molecule.
Caption: Plausible oxidative dimerization pathway.
Michael Addition Dimerization
The pyridinone ring system contains an α,β-unsaturated carbonyl moiety, making it a potential Michael acceptor. The amino group of a second 3-aminopyridinone molecule can act as a Michael donor, leading to the formation of a covalent dimer. This is more likely to occur under basic conditions, which can deprotonate the amino group and increase its nucleophilicity. The Michael addition is a well-established reaction class for pyridone systems[2][3].
Caption: Plausible Michael addition dimerization pathway.
Troubleshooting Guide: Preventing Dimerization
This section is formatted as a series of questions you might ask during your synthesis, followed by detailed answers and actionable advice.
Q1: My reaction mixture is turning dark brown/black, and I'm seeing a significant amount of a high molecular weight byproduct by LC-MS that corresponds to a dimer. What is likely happening?
A dark reaction color is often an indication of oxidative processes. The likely culprit is oxidative dimerization, especially if your reaction is open to the air.
Solutions:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Using standard Schlenk line techniques.
-
Purging your reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) before adding your reagents.
-
Maintaining a positive pressure of inert gas throughout the reaction.
-
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, but this should be tested on a small scale first to ensure it doesn't interfere with your desired reaction.
Q2: I'm running my reaction under basic conditions and observing significant dimer formation, even under an inert atmosphere. What could be the cause?
Under basic conditions, the amino group of your 3-aminopyridinone is more nucleophilic, making Michael addition a more probable side reaction.
Solutions:
-
Protect the Amino Group: The most effective way to prevent the amino group from participating in unwanted reactions is to protect it. The choice of protecting group is critical and depends on the overall synthetic strategy.[4][5] See the "Protecting Group Strategies" section below for a detailed comparison.
-
Control Stoichiometry of Base: Use the minimum amount of base necessary to promote the desired reaction. A large excess of base can increase the rate of Michael addition.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often slow down the rate of the undesired Michael addition more than the desired reaction, thus improving selectivity.
Q3: I'm performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on my 3-aminopyridinone derivative, and I'm getting a mixture of the desired product and a dimer. How can I improve this?
Cross-coupling reactions often use palladium catalysts and basic conditions, which can create an environment conducive to both oxidative dimerization (via redox cycling of the catalyst) and Michael addition.
Solutions:
-
Ligand Choice: The choice of ligand for your palladium catalyst can significantly influence the reaction outcome. Some ligands can accelerate the desired reductive elimination step, minimizing the lifetime of reactive intermediates that could lead to dimerization. Experiment with different ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find the optimal one for your system.
-
Protecting Groups: As mentioned before, protecting the amino group is a highly effective strategy. A well-chosen protecting group will be stable to the cross-coupling conditions but can be removed later in the synthesis.
-
Careful Reagent Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive species and minimize side reactions.
Protecting Group Strategies
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For 3-aminopyridinone derivatives, protecting the exocyclic amino group is often essential to prevent dimerization and other side reactions.[4][5]
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl) | Widely used, excellent for many applications. |
| Benzyloxycarbonyl | Cbz | Stable to acid, base | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Useful when acid-labile groups are present. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acid, hydrogenolysis | Base (e.g., piperidine in DMF) | Orthogonal to Boc and Cbz protection. |
Step-by-Step Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.
-
Assemble Apparatus: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and a gas inlet/outlet) while it is still warm.
-
Purge with Inert Gas: Connect the apparatus to a Schlenk line or a balloon filled with inert gas (argon or nitrogen). Evacuate the apparatus under vacuum and then backfill with the inert gas. Repeat this cycle three times.
-
Add Reagents: Add your solid reagents to the reaction flask under a positive flow of inert gas.
-
Add Solvents: Add degassed solvents via a cannula or a syringe.
-
Run Reaction: Maintain a positive pressure of inert gas throughout the reaction by using a balloon or a bubbler.
Protocol 2: Boc Protection of a 3-Aminopyridinone Derivative
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
Dissolve Substrate: Dissolve your 3-aminopyridinone derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.
-
Warm to Room Temperature: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected 3-aminopyridinone.
Frequently Asked Questions (FAQs)
Q: Can I protect the pyridinone nitrogen to prevent dimerization?
A: Yes, protecting the pyridinone nitrogen (as a lactam) is another strategy to consider, although it is often less straightforward than protecting the exocyclic amino group. Protection of the ring nitrogen can alter the electronics of the ring system, potentially reducing its susceptibility to both oxidative and Michael addition pathways. Common protecting groups for lactams include benzyl (Bn) or p-methoxybenzyl (PMB) groups.
Q: Are there any analytical techniques that are particularly useful for detecting and characterizing dimers?
A: High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular formula of the suspected dimer. 2D NMR techniques, such as COSY and HMBC, can be used to elucidate the structure of the dimer and determine the points of connectivity between the two monomer units.
Q: Could the choice of solvent influence the rate of dimerization?
A: Absolutely. Polar aprotic solvents like DMF and DMSO can sometimes promote oxidative pathways, especially if they are not properly purified and degassed. Protic solvents might participate in hydrogen bonding and could influence the nucleophilicity of the amino group. It is always advisable to screen a few different solvent systems during your initial reaction optimization.
By carefully considering the potential for dimerization and implementing the preventative strategies outlined in this guide, you can significantly improve the success of your 3-aminopyridinone syntheses.
References
- Mitin, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(13), 9143–9154.
- Stentzel, M. R., & Klumpp, D. A. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. The Journal of Organic Chemistry, 85(19), 12740–12746.
- Reddy, T. R., et al. (2017). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. RSC Advances, 7(59), 37265-37269.
- Tachikawa, H., & Fukuzumi, T. (2011). Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. Physical Chemistry Chemical Physics, 13(13), 5881-5887.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Serafin, K., et al. (2019). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers, 6(19), 3469-3474.
- Stentzel, M. R., & Klumpp, D. A. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. PubMed, 32883082.
- Organic Chemistry Portal. Michael Addition.
- Hyde, A. M., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Peptide Science, 106(4), 495-503.
Sources
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Michael Addition [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
Managing exothermic reactions in large-scale 3-aminopyridinone synthesis
Technical Support Center: 3-Aminopyridinone Synthesis
A Senior Application Scientist's Guide to Managing Exothermic Reactions in Large-Scale Production
Welcome to the Technical Support Center for 3-Aminopyridinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of scaling up the synthesis of 3-aminopyridinone and related compounds. The focus of this resource is the proactive management and emergency response to exothermic events, which are critical for ensuring safety, process stability, and product quality at an industrial scale.
Section 1: Understanding the Core Thermal Hazard
This section addresses the fundamental questions regarding the source and nature of exothermicity in the synthesis of 3-aminopyridinone, particularly via the Hofmann rearrangement pathway, a common method for preparing the related 3-aminopyridine precursor.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which step in the synthesis of 3-aminopyridinone is the primary source of the exothermic hazard?
A1: The most significant exothermic event typically occurs during the Hofmann rearrangement of a nicotinamide precursor. This reaction involves the formation of an intermediate N-bromoamide, followed by its rearrangement and decarboxylation to yield the amine. While the reaction may require initial heating to proceed at a reasonable rate (e.g., to 70°C), the rearrangement step itself can release a substantial amount of energy.[1][2] The rate of heat generation can increase exponentially with temperature, creating a high potential for a thermal runaway if not properly controlled.[3]
Q2: What is a thermal runaway, and why is it a critical concern in large-scale synthesis?
A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. It begins when the heat produced by the reaction exceeds the rate of heat removal by the cooling system.[3] This surplus heat raises the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to an even faster rate of heat production. This positive feedback loop can cause a rapid, uncontrollable increase in temperature and pressure, potentially resulting in reactor failure, explosion, and the release of toxic materials.[4][5][6] At a large scale, the risk is magnified because the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7]
Q3: How can I assess the thermal risk of my specific 3-aminopyridinone synthesis protocol?
A3: A thorough thermal hazard assessment is crucial before any scale-up. This typically involves:
-
Reaction Calorimetry (RC1): This technique measures the rate of heat evolution throughout the reaction on a small scale. It provides critical data on the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise. This data is essential for calculating the required cooling capacity for the large-scale reactor.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of the exothermic decomposition of reactants, intermediates, and products, helping to define the maximum safe operating temperature. While no specific calorimetric studies for 3-aminopyridinone were found in the initial search, the principles of these studies are universally applicable for assessing thermal hazards.[8]
Section 2: Proactive Thermal Management and Control
Effective management of reaction exotherms begins with proper process design and equipment selection. This section provides guidance on preventing thermal events before they occur.
Troubleshooting Guide: Preventing Thermal Runaways from the Outset
Q4: How should I configure my reactor setup for a large-scale, exothermic 3-aminopyridinone synthesis?
A4: Your reactor and cooling system are your primary lines of defense. The choice of equipment is critical for maintaining strict temperature control.
-
Reactor Type: Jacketed glass or stainless steel reactors are standard. The jacket allows for the circulation of a thermal fluid to remove heat from the reaction mass.[9][10] For highly energetic reactions, specialized systems may be necessary.
-
Cooling Systems: The cooling system must be robust enough to handle the maximum expected heat output from the reaction. Inadequate cooling is a primary cause of thermal runaways.
Table 1: Comparison of Reactor Cooling Technologies
| Cooling Method | Operating Temperature | Advantages | Disadvantages | Best Suited For |
| Jacketed Cooling (Water/Glycol) | -20°C to 150°C | Common, reliable, good for moderate exotherms.[9] | Limited cooling capacity for highly exothermic reactions. | Standard batch processes with well-characterized, moderate exotherms. |
| Internal Cooling Coils | Varies with coolant | Provides additional surface area for heat transfer directly within the reaction mass; effective for viscous mixtures.[9][11] | Can be difficult to clean; may interfere with mixing. | Large reactors where jacket cooling alone is insufficient. |
| Cryogenic Cooling (Liquid N₂) | Down to -100°C or lower | Rapid, high-capacity cooling for powerful exotherms.[12] | Higher operational cost; risk of localized freezing without proper injection technology.[12] | Highly energetic or temperature-sensitive reactions requiring very low temperatures. |
| Flow Reactors | Varies | Excellent heat transfer due to high surface-area-to-volume ratio; inherently safer for managing exotherms.[3][13] | Requires specialized equipment; may not be suitable for all reaction types (e.g., those with solids). | High-risk exothermic reactions; continuous manufacturing processes. |
Q5: My reaction has a known induction period. How does this affect my safety strategy?
A5: An induction period, where the reaction does not start immediately upon reagent addition, is a significant safety risk.[14] During this time, unreacted reagents can accumulate. When the reaction finally initiates, the combined energy release from the accumulated mass can overwhelm the cooling system, causing a catastrophic thermal runaway.
Mitigation Protocol for Reactions with Induction Periods:
-
Ensure Initiation: Confirm that the reaction has started (e.g., via a slight, controlled temperature rise or online process analytical technology) before proceeding with the bulk of the reagent addition.
-
Controlled Addition: Add a small initial charge of the limiting reagent and wait for initiation.
-
"Seed" the Reaction: If applicable, consider adding a small amount of a previously successful reaction mixture to eliminate the induction period.
-
Limit Accumulation: Program your dosing system to add reagent only within a specific temperature window, indicating the reaction is proceeding as expected.
Q6: What is the safest way to add reagents in a large-scale exothermic reaction?
A6: The rate of heat generation is directly proportional to the rate of reagent addition. Therefore, controlling the addition rate is paramount.
-
Semi-Batch Operation: This is the most common strategy. One or more reagents are added continuously or in portions to the main reactor over an extended period.[7] The addition rate must be slow enough that the cooling system can comfortably remove the generated heat, maintaining a stable internal temperature.
-
Automated Dosing: Use a programmable logic control (PLC) or an automated lab reactor system to control the addition rate.[7] Link the dosing pump to the internal temperature probe. The system can be programmed to automatically stop the addition if the temperature exceeds a predefined safety limit.
Workflow: Safe Setup for Exothermic Batch Reaction
Caption: A decision-making flowchart for operators during a thermal excursion.
References
- Achieve Chem. (2025). What Are The Best Methods For Cooling A Chemical Glass Reactor? Achieve Chem. [Link]
- Valmet. (2016). Cooling down a reactor for process reliability. Valmet. [Link]
- Praxair. (n.d.). Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling. Praxair, a Linde company. [Link]
- Welltech Cooling Systems. (2025).
- Sigma Thermal. (n.d.).
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
- Wikipedia. (n.d.). 3-Aminopyridine. Wikipedia. [Link]
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]
- MDPI. (2021). Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys. MDPI. [Link]
- UL Research Institutes. (2021). What Is Thermal Runaway? UL Research Institutes. [Link]
- UL Research Institutes. (2021). What Causes Thermal Runaway? UL Research Institutes. [Link]
- Gasmet Technologies. (n.d.).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. What Is Thermal Runaway? - UL Research Institutes [ul.org]
- 5. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 6. gasmet.com [gasmet.com]
- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 8. Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. achievechem.com [achievechem.com]
- 10. sigmathermal.com [sigmathermal.com]
- 11. Cooling down a reactor for process reliability [valmet.com]
- 12. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [praxair.co.in]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Complexities of Aminopyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyridine derivatives. The unique electronic properties of the aminopyridine scaffold, which make it a privileged structure in medicinal chemistry, also present a distinct set of challenges in synthetic work-ups.[1][2][3] This guide is designed to provide field-proven insights and actionable troubleshooting strategies to navigate these complexities, ensuring the success of your experimental workflows.
The core challenge in aminopyridine chemistry stems from the presence of two distinct nitrogen atoms: the endocyclic pyridine ring nitrogen and the exocyclic amino group. Their competing basicity and nucleophilicity, coupled with their ability to coordinate with metal catalysts, can lead to issues with reactivity, selectivity, and catalyst inhibition. This guide will address these issues in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions that are crucial for planning reactions involving aminopyridine derivatives.
Q1: I'm planning a reaction. Which nitrogen on my aminopyridine is the primary site of reactivity (basicity vs. nucleophilicity)?
A1: The answer depends on both the isomer (2-, 3-, or 4-aminopyridine) and the specific reaction conditions.
-
Basicity: Basicity relates to the ability to accept a proton. Generally, the ring nitrogen is more basic than the exocyclic amino group because its lone pair resides in an sp² hybrid orbital and does not participate in aromaticity. However, the position of the amino group significantly influences the basicity of the ring nitrogen through resonance effects.
-
4-Aminopyridine is significantly more basic (pKa of conjugate acid ≈ 9.17) than pyridine (pKa ≈ 5.5).[4] This is because the exocyclic amino group can donate its lone pair into the ring via resonance, increasing the electron density on the ring nitrogen and stabilizing the corresponding pyridinium cation.
-
2-Aminopyridine is less basic (pKa ≈ 6.86) than the 4-isomer.[4] While it also benefits from electron donation, factors like intramolecular hydrogen bonding and steric hindrance can slightly reduce the availability of the ring nitrogen's lone pair.[4]
-
3-Aminopyridine is only slightly more basic (pKa ≈ 6.0) than pyridine. The amino group is in a meta-position, so its electron-donating resonance effect does not increase electron density at the ring nitrogen.[4]
-
-
Nucleophilicity: Nucleophilicity is a kinetic phenomenon describing the rate at which a species attacks an electrophilic carbon. While strongly correlated with basicity, it's not identical.[5]
-
In alkylation reactions , the exocyclic amino group is often the more nucleophilic site, leading to N-alkylation. However, reaction at the ring nitrogen can occur, forming pyridinium salts, especially with highly reactive alkylating agents or under acidic conditions.
-
In acylation reactions , the exocyclic amino group is typically the preferred site of reaction to form an amide. Catalysts like 4-(Dimethylamino)pyridine (DMAP) can be used to control regioselectivity in complex systems.[6][7][8][9]
-
Q2: Do I need to protect the exocyclic amino group on my aminopyridine before proceeding with my synthesis?
A2: The decision to use a protecting group is critical and depends on the downstream reaction conditions. Protecting the amino group prevents it from acting as a competing nucleophile or base and can prevent catalyst inhibition.[10]
Consider protecting the amino group if:
-
You are performing a reaction where the amino group could react, e.g., coupling a carboxylic acid to another part of the molecule.
-
You need to perform a reaction on the pyridine ring itself, such as a nucleophilic aromatic substitution (SNAr) at a different position.
-
You are using a strong base that could deprotonate the amino group, leading to side reactions.
-
Your reaction involves a transition metal catalyst that is sensitive to coordination by the amino group (see Section 2).
Common Protecting Groups for Aminopyridines:
| Protecting Group | Abbreviation | Common Reagent | Protection Conditions | Deprotection Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., TEA, DMAP), DCM | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenation; easily removed with acid.[11][12] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), THF/H₂O | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base; removed under neutral conditions.[11][12] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O | Base (e.g., Piperidine in DMF) | Stable to acid; orthogonal to Boc and Cbz.[11][12] |
Decision Workflow for Protecting Group Strategy
Caption: Decision workflow for aminopyridine protection.
Section 2: Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Aminopyridine substrates are notoriously challenging in Pd-catalyzed cross-coupling reactions due to their ability to act as ligands for the palladium center, leading to catalyst inhibition.[13][14][15]
A: The most likely cause is catalyst inhibition . Both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, disrupting the catalytic cycle.[15] This is particularly problematic with 2-substituted pyridines, which can act as bidentate chelating ligands.[13][14]
Troubleshooting Protocol:
-
Ligand Choice is Critical: Standard phosphine ligands may not be effective. Switch to electron-rich, sterically bulky monophosphine or specialized bidentate ligands designed to resist displacement and promote reductive elimination.
-
Optimize the Base and Solvent: The choice of base is crucial. Strong, non-nucleophilic bases are often required.
-
Bases: K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOtBu, which can sometimes promote side reactions.
-
Solvents: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DME are standard. Ensure they are properly degassed to prevent catalyst oxidation.[15]
-
-
Check Your Catalyst Precursor: Ensure you are using a reliable Pd(0) source or a Pd(II) precatalyst that is efficiently reduced in situ (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Consider a Protecting Group: If optimization fails, protecting the exocyclic amino group as a Boc-carbamate is a robust strategy. This removes one of the potential coordinating sites, often dramatically improving reaction outcomes.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
A: Dehalogenation is a common side reaction in cross-coupling chemistry, often resulting from a competing reaction pathway where a hydride source intercepts a catalytic intermediate.[15][17]
Causes and Solutions:
-
Hydride Source: Solvents (like alcohols) or amine bases can act as hydride donors.
-
Solution: Ensure you are using anhydrous, aprotic solvents. If using an amine base, consider switching to an inorganic base like K₃PO₄.
-
-
Slow Reductive Elimination: If the desired coupling step is slow, the palladium-hydride pathway can dominate.
-
Solution: Use bulky, electron-rich ligands (e.g., XPhos) that accelerate reductive elimination. Increasing the reaction temperature may also help, but must be balanced against potential degradation.
-
-
Boronic Acid Quality: Impurities in the boronic acid or its slow transmetalation can lead to side reactions.
-
Solution: Use high-purity boronic acid. Sometimes, adding a small amount of water (if using an aqueous-compatible solvent system like dioxane) can facilitate the transmetalation step.
-
Guide 2: N-Alkylation and N-Acylation Reactions
Controlling regioselectivity is the primary challenge in these transformations.
A: Sterically hindered aminopyridines exhibit low nucleophilicity, making direct alkylation difficult.[18] The reaction often requires forcing conditions to overcome the high activation energy.
Troubleshooting Protocol:
-
Use a Stronger Base: To enhance the nucleophilicity of the amino group, it must be deprotonated. For hindered substrates, common organic bases are insufficient.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[18] Monitor the reaction closely for decomposition.
-
Alternative Alkylation Strategies: If direct alkylation fails, consider alternative methods.
-
Mitsunobu Reaction: This can be effective for introducing primary and secondary alkyl groups, but compatibility with other functional groups must be assessed.
-
Reductive Amination: If applicable, reacting the aminopyridine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃) is a powerful alternative for synthesizing N-alkylated products.
-
A: The exocyclic amino group is generally more nucleophilic towards acylating agents than the sp²-hybridized ring nitrogen. However, acylation of the ring nitrogen can occur, forming an acylpyridinium salt, especially with highly reactive acylating agents like acyl chlorides.
Strategies for Selective N-Acylation:
-
Controlled Conditions: Perform the reaction at low temperatures (e.g., 0 °C) and add the acylating agent (e.g., acyl chloride or anhydride) slowly to a solution of the aminopyridine and a non-nucleophilic base like triethylamine (TEA) or DIPEA.
-
Use a Catalyst for Regioselectivity: In some cases, catalysts can direct the acylation. For example, 4-aminopyridine and its derivatives have been shown to catalyze regioselective acylation at specific sites in complex molecules.[6][7][8][9]
-
Less Reactive Acylating Agents: Using a carboxylic acid with a coupling agent (e.g., EDCI, HOBt) is a milder method than using an acyl chloride and can provide higher selectivity for the more nucleophilic amino group.
Section 3: Purification and Analysis
A: Purification and analysis require techniques that can handle the basic nature of these compounds.
Purification:
-
Column Chromatography: Standard silica gel chromatography is often effective. However, the basicity of aminopyridines can cause streaking.
-
Tip: Add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent to improve peak shape and recovery.
-
-
Cation-Exchange Chromatography: This is a highly effective method for separating basic aminopyridine derivatives from neutral or acidic impurities and unreacted starting materials.[20]
-
Recrystallization/Acid-Base Extraction: For crystalline products, recrystallization is an excellent purification method. An acid-base workup can also be used to separate the basic aminopyridine product from non-basic impurities.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Standard practice, but visualize with multiple methods (UV light and a stain like potassium permanganate or iodine) as aminopyridines can have weak UV absorbance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring reaction progress. It provides information on the consumption of starting materials and the formation of products and byproducts. Use a mobile phase compatible with the basic analytes (e.g., with a formic acid or ammonium formate additive).[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming product structure and assessing purity. The aromatic protons of the pyridine ring and the N-H proton of the amino group provide characteristic signals.[23][24]
References
- A Comparative Analysis of Protecting Groups for Aminopyridines. (2025). Benchchem.
- An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Derivatives in Drug Discovery. (2025). Benchchem.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009).
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009). American Chemical Society.
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (n.d.). Figshare.
- Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines. (2025). Benchchem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). Benchchem.
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide | Request PDF. (2025).
- HPLC Methods for analysis of 2-Aminopyridine. (n.d.).
- HPLC Methods for analysis of 4-Aminopyridine. (n.d.).
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@GVSU.
- Protecting Agents. (n.d.). TCI Chemicals.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Among 2-aminopyridine and 4-aminopyridine which is more basic? (2016). Quora.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. (n.d.).
- Nucleophilicity and basicity difference. (n.d.). Source not available.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. pw.live [pw.live]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - Organic Letters - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. helixchrom.com [helixchrom.com]
- 22. helixchrom.com [helixchrom.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Minimizing regioisomer formation in pyridinone cyclization reactions
Technical Support Center: Pyridinone Synthesis
Welcome to the technical support center for pyridinone synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in pyridinone cyclization reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve precise control over the formation of your target regioisomer.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation for the observed issue and offers concrete protocols and strategies for resolution.
Question 1: My Bohlmann-Rahtz type synthesis is yielding a mixture of regioisomers. How can I favor the formation of a single product?
Answer: This is a common challenge in syntheses like the Bohlmann-Rahtz, which proceeds via an aminodiene intermediate.[1] The final regiochemical outcome is often determined during the heat-induced cyclodehydration step, which requires a specific E/Z isomerization of the diene to allow for the 6π-electrocyclization.[1][2] If both isomers can cyclize under the reaction conditions, a mixture will result. Control can be achieved by carefully manipulating the reaction conditions to favor one cyclization pathway over the other, often by shifting the reaction from thermodynamic to kinetic control.
Mechanistic Insight:
The initial Michael addition of an enamine to an ethynylketone forms an aminodiene intermediate. For cyclization to occur, the diene must adopt a specific conformation (s-cis) which is preceded by E/Z isomerization around the C=C bond derived from the enamine. High temperatures often provide enough energy to overcome the rotational barriers for both possible cyclization precursors, leading to a mixture of thermodynamically favored products.[1] By lowering the reaction temperature and introducing a catalyst, you can create a scenario where only the pathway with the lower activation energy is accessible, thus favoring the kinetic product.
Troubleshooting Strategies:
-
Introduce Acid Catalysis to Lower Temperature: High temperatures are a primary cause of lost regioselectivity.[1] An acid catalyst can facilitate the cyclodehydration step at a much lower temperature, often preventing the system from reaching an equilibrium that produces mixed isomers.
-
Solvent Selection: The polarity and protic nature of the solvent can influence intermediate stability and reaction pathways. While DMSO and ethanol are both effective, protic solvents like ethanol are often favored for acid-free conditions as they can participate in proton transfer steps.[1]
Table 1: Effect of Catalyst and Temperature on Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Regioisomer Ratio (A:B) | Rationale |
| None (Thermal) | Toluene | 110 - 160 | 1:1 to 3:1 | High energy allows both pathways to proceed (Thermodynamic Control).[1][3] |
| Acetic Acid | Ethanol | 80 | >10:1 | Catalyst lowers Ea for one pathway (Kinetic Control).[2] |
| Amberlyst-15 | Dioxane | 90 | >15:1 | Solid acid catalyst allows for mild conditions and easy workup.[2] |
| ZnBr₂ | Toluene | 100 | >10:1 | Lewis acid catalysis activates the carbonyl for cyclization.[2] |
Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis [2]
This protocol is designed to maximize regioselectivity by generating the enamine in situ and using mild acid catalysis to promote cyclization under kinetic control.
-
Reaction Setup: To a round-bottom flask charged with ethanol (0.2 M), add the β-ketoester (1.0 equiv), the corresponding alkynone (1.1 equiv), and ammonium acetate (1.5 equiv).
-
Catalyst Addition: Add glacial acetic acid (0.2 equiv) to the mixture.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired regioisomer.
Question 2: My reaction is producing the undesired O-alkylated/arylated pyridinone instead of the N-substituted product. How can I switch the selectivity?
Answer: Pyridinones are ambident nucleophiles, meaning they can react at two different sites: the nitrogen and the exocyclic oxygen.[4] The selectivity between N- vs. O-attack is a classic example of Hard and Soft Acids and Bases (HSAB) theory and can be heavily influenced by the reaction conditions. The pyridinone anion has a "hard" oxygen center and a "softer" nitrogen center.
-
N-Alkylation (Kinetic Control): Generally favored with more covalent (softer) metal-nitrogen bonds and in polar aprotic solvents.
-
O-Alkylation (Thermodynamic Control): Generally favored with more ionic (harder) metal-oxygen bonds, often in polar protic solvents where the harder oxygen anion is well-solvated.
Calculations have shown that while the nucleophilicity of the pyridine nitrogen and the amino nitrogen can be comparable, the reaction at the pyridine nitrogen is often kinetically favored.[4] Directing the reaction to the desired site requires careful selection of the base, solvent, and electrophile.
Troubleshooting Strategies:
-
Choice of Base and Counter-ion: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) will irreversibly deprotonate the pyridinone. The resulting counter-ion influences the site of reactivity. Softer cations (like K⁺ or Cs⁺) lead to a looser ion pair and favor N-alkylation. Harder cations (like Na⁺ or Li⁺) can coordinate more tightly to the oxygen, potentially favoring O-alkylation. Using a milder base like potassium carbonate in a polar aprotic solvent is a common strategy for favoring N-arylation.
-
Solvent Effects:
-
Polar Aprotic Solvents (DMF, DMSO, THF): These solvents are generally preferred for N-alkylation/arylation. They solvate the cation well, leaving a "naked" and highly reactive pyridinone anion where the more nucleophilic nitrogen can react.
-
Polar Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom, stabilizing it and potentially favoring O-alkylation.
-
Table 2: Optimizing Conditions for Selective N-Alkylation/Arylation
| Base | Solvent | Temperature | Typical Outcome | Rationale |
| K₂CO₃ | DMF | 80-120°C | N-Arylation | Mild base in a polar aprotic solvent favors reaction at the softer nitrogen center. |
| NaH | THF | 0°C to RT | N-Alkylation | Strong base creates a sodium salt; THF favors the kinetic N-attack. |
| Cs₂CO₃ | Dioxane | 100°C | N-Arylation | Cesium's large size promotes a looser ion pair, enhancing nitrogen reactivity.[5] |
| Ag₂O | Acetonitrile | Reflux | O-Alkylation | Silver has a high affinity for oxygen (hard-hard interaction), directing alkylation to the O-position. |
Frequently Asked Questions (FAQs)
What are the fundamental differences between kinetic and thermodynamic control in cyclization reactions?
Kinetic and thermodynamic control dictates the final product composition when competing reaction pathways exist.[6]
-
Kinetic Control: This regime dominates at lower temperatures or with shorter reaction times, where the reaction is essentially irreversible.[7][8] The major product formed is the one that proceeds through the transition state with the lowest activation energy (Ea), regardless of the final product's stability.[9] It is the "fastest" forming product.
-
Thermodynamic Control: This occurs at higher temperatures or with longer reaction times, where the pathways are reversible.[7] The system reaches equilibrium, and the product distribution reflects the relative thermodynamic stability of the products. The major product will be the one with the lowest Gibbs free energy (the most stable product), even if it forms more slowly.[6]
// Nodes for the axes Yaxis [pos="0,5!", label="Gibbs Free Energy (G)"]; Xaxis [pos="5,0!", label="Reaction Coordinate"];
// Nodes for reaction states A [pos="1,3.5!", label="Reactant (A)"]; TS_Kinetic [pos="2.5,4.5!", label="TS_Kinetic\n(Lower Ea)"]; TS_Thermo [pos="3.5,5!", label="TS_Thermo\n(Higher Ea)"]; P_Kinetic [pos="4.5,2.5!", label="Kinetic Product (P_Kinetic)\n(Forms Faster)"]; P_Thermo [pos="6,1.5!", label="Thermodynamic Product (P_Thermo)\n(More Stable)"];
// Invisible nodes for path drawing node [shape=point, width=0, height=0]; start_A [pos="0.5,3.5!"]; end_A [pos="1.5,3.5!"]; peak_K [pos="2.5,4.5!"]; end_K [pos="4.5,2.5!"]; peak_T [pos="3.5,5!"]; end_T [pos="6,1.5!"];
// Edges to draw the energy profile edge [arrowhead=none, penwidth=1.5]; start_A -> end_A [color="#202124"]; end_A -> peak_K [style=dashed, color="#4285F4"]; peak_K -> end_K [style=dashed, color="#4285F4"]; end_A -> peak_T [color="#EA4335"]; peak_T -> end_T [color="#EA4335"];
// Edges for labels edge [arrowhead=normal, style=solid, penwidth=1.0, constraint=false]; A -> TS_Kinetic [label="Ea (Kinetic)", color="#4285F4"]; A -> TS_Thermo [label="Ea (Thermo)", color="#EA4335"]; } .dot Caption: Reaction energy diagram for kinetic vs. thermodynamic control.
To favor a specific regioisomer, you must first determine if you are targeting the kinetic or thermodynamic product and then adjust the reaction temperature and time accordingly.
How can modern catalytic methods provide absolute regiocontrol?
Modern organometallic catalysis offers powerful tools for controlling regioselectivity by designing catalysts that create highly specific reaction environments. The choice of metal and, more importantly, the steric and electronic properties of the supporting ligands can create a pathway that is overwhelmingly favored over all others.
A prime example is the ligand-controlled, nickel-catalyzed annulation of pyridones.[10] In this system, the same starting material can be directed to form two different regioisomers simply by changing the ligand on the nickel catalyst:
-
A simple ligand like 1,5-cyclooctadiene (cod) promotes an exo-selective cyclization.
-
A bulky N-heterocyclic carbene (NHC) ligand completely switches the selectivity to favor the endo-selective cyclization.
This level of control arises because the ligand directly influences the geometry and electronics of the catalytic active site, sterically blocking one approach while electronically favoring another. This strategy essentially creates a massive energy difference between the competing transition states, making the reaction highly selective for a single product.[10]
References
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
- Donets, P. A., & Cramer, N. (2015). Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones.
- Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
- Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]
- Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]
- Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
- Nishikawa, T., et al. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Angewandte Chemie. [Link]
- Wang, J., et al. (2024). π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. PMC. [Link]
- ResearchGate. (2022). Two regioisomeric forms of pyridinone. [Link]
- Dalal Institute. Kinetic and Thermodynamic Control. [Link]
- Engle, K. M., et al. (2022).
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
- Wikipedia. Thermodynamic and kinetic reaction control. [Link]
- Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]
- NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Stack Exchange. [Link]
- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- To, T., et al. (2018). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. [Link]
Sources
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 3-aminopiperidinone building blocks in synthesis
An In-Depth Guide to 3-Aminopiperidinone Scaffolds: A Comparative Analysis for Synthetic Strategy
The 3-aminopiperidinone core is a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, six-membered ring system, decorated with a key amine functionality, serves as a versatile building block for a multitude of pharmacologically active agents, particularly in the development of enzyme inhibitors and peptide mimetics.[3][4][5] The stereochemistry of the amino group is often critical for biological activity, making the selection and synthesis of chiral 3-aminopiperidinone derivatives a crucial consideration in drug discovery.[3][6]
This guide provides a comparative analysis of common 3-aminopiperidinone building blocks, focusing on the strategic implications of different N-protecting groups. We will explore the causality behind experimental choices, compare synthetic routes, and provide actionable protocols for researchers, scientists, and drug development professionals.
Part 1: The Strategic Importance of Protecting Groups
The utility of a 3-aminopiperidinone building block is fundamentally tied to the nature of its protecting group. This choice dictates the reaction conditions that can be employed throughout a synthetic sequence, influencing compatibility with other functional groups and defining the overall strategy for deprotection in the final stages. The three most common protecting groups—Boc, Cbz, and Fmoc—each offer a distinct set of advantages and disadvantages based on their cleavage conditions.
Boc (tert-Butoxycarbonyl): The Acid-Labile Workhorse
The Boc group is arguably the most widely used protecting group for the 3-amino moiety. Its popularity stems from its robustness under a wide range of non-acidic conditions, coupled with its straightforward removal using strong acids like trifluoroacetic acid (TFA).[7]
-
Expertise & Experience: The selection of a Boc-protected aminopiperidinone is ideal for syntheses where subsequent steps involve basic conditions, hydrogenations, or nucleophilic attacks. Its stability ensures the amine remains masked until the desired moment of deprotection. This is exemplified in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Alogliptin, where (R)-1-Boc-3-aminopiperidine is a key intermediate.[6][8] The Boc group weathers the conditions required for subsequent couplings and transformations before its final removal.
Cbz (Benzyloxycarbonyl): Orthogonal Deprotection via Hydrogenolysis
The Cbz group provides an essential orthogonal protection strategy. Unlike the acid-cleaved Boc group, Cbz is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[7]
-
Expertise & Experience: The Cbz group is the protector of choice when the target molecule contains acid-sensitive functional groups (e.g., tert-butyl esters, acetals) that would be cleaved during Boc removal. Multi-enzyme cascade syntheses have been developed to produce L-3-N-Cbz-aminopiperidine, highlighting its utility in biocatalytic routes where mild, non-acidic deprotection is paramount.[9][10] However, one must ensure that no other functionalities in the molecule, such as alkenes or alkynes, are susceptible to reduction under the hydrogenation conditions required for Cbz cleavage.
Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Specialist
The Fmoc group is distinguished by its lability to mild basic conditions, most commonly a solution of piperidine in an organic solvent.[7] This makes it orthogonal to both acid-labile (Boc) and hydrogenation-labile (Cbz) groups.
-
Expertise & Experience: Fmoc's primary domain is in solid-phase peptide synthesis (SPPS) and the construction of complex peptide analogues.[11][12] A researcher would choose an Fmoc-protected 3-aminopiperidinone to incorporate this non-natural amino acid mimic into a growing peptide chain. The Fmoc group on the incoming aminopiperidinone is cleaved to reveal a free amine, ready for coupling with the next activated amino acid in the sequence, while Boc- and Cbz-protected side chains on other amino acids remain intact.
Comparative Data Summary
| Protecting Group | Common Abbreviation | Cleavage Conditions | Stability | Orthogonality | Primary Application Area |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[7] | Stable to base, hydrogenation, mild acid | Orthogonal to Cbz, Fmoc | General organic synthesis, synthesis of pharmaceuticals like Alogliptin[6][8] |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (H₂/Pd)[7] | Stable to acid and base | Orthogonal to Boc, Fmoc | Synthesis of molecules with acid-sensitive groups |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine in DMF)[7] | Stable to acid, hydrogenation | Orthogonal to Boc, Cbz | Solid-phase peptide synthesis, peptide mimetics[11][12] |
Part 2: Accessing the Chiral Core: A Comparison of Synthetic Routes
The enantiomeric purity of 3-aminopiperidinones is critical for their application in pharmaceuticals.[13] Several strategies have been developed to access these chiral building blocks, ranging from biocatalytic methods to traditional asymmetric synthesis.
Caption: Key synthetic pathways to enantiomerically enriched 3-aminopiperidinone building blocks.
-
Biocatalytic Asymmetric Amination: This "green chemistry" approach utilizes transaminase enzymes to directly convert a prochiral 3-piperidone derivative into the desired chiral amine.[14][15] This method is highly attractive for industrial-scale production due to its high optical purity, mild reaction conditions, and reduced environmental impact.[15]
-
Synthesis from the Chiral Pool: A cost-effective strategy involves using readily available and inexpensive chiral starting materials, such as L-glutamic acid.[16] Through a series of well-established chemical transformations—including esterification, protection, reduction, and cyclization—the inherent chirality of the starting material is transferred to the final 3-aminopiperidinone product.
-
Chemical Asymmetric Synthesis: These methods build the chiral center using a chiral catalyst or auxiliary. Techniques like asymmetric intramolecular aza-Michael cyclizations have been developed to produce substituted piperidines with high enantioselectivity.[17] While often requiring more complex catalysts and optimization, these routes offer great flexibility in accessing a wide range of derivatives.
Part 3: Experimental Protocol: Synthesis of a Peptide Analogue via Reductive Amination
This protocol describes a foundational step in the synthesis of peptide analogues, where a protected 3-piperidone is coupled with an amino acid ester. This self-validating system demonstrates the practical application of these building blocks. The successful formation of the product can be verified by standard analytical techniques (LC-MS, NMR).
Caption: Experimental workflow for reductive amination to form a peptide analogue.
Step-by-Step Methodology (based on[11])
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-piperidone (1.0 eq) and the desired amino acid ester hydrochloride salt (e.g., ethyl glycinate HCl, 1.1 eq) in anhydrous dichloromethane (DCM).
-
Neutralization: Add triethylamine (TEA, 1.2 eq) dropwise to the stirred solution at room temperature. The TEA neutralizes the hydrochloride salt, liberating the free amine of the amino acid ester.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes. During this time, the piperidone carbonyl and the amino acid amine condense to form an imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent that will reduce the imine to the corresponding amine without affecting the ester or Boc group. An exotherm may be observed; control the addition rate to maintain the temperature.
-
Reaction Completion: Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to separate the desired product diastereomers.
Conclusion
3-Aminopiperidinone building blocks are indispensable tools in modern drug discovery. The choice of an N-protecting group—Boc, Cbz, or Fmoc—is a critical strategic decision that defines the synthetic route by enabling orthogonal deprotection strategies. Coupled with increasingly efficient and green methods for their asymmetric synthesis, these building blocks provide chemists with a powerful platform for creating novel therapeutics. A thorough understanding of their comparative properties allows researchers to select the optimal building block, streamlining the synthesis of complex target molecules and accelerating the drug development pipeline.
References
- SciSpace. An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (R)-1-Boc-3-Aminopiperidine: A Versatile Chiral Building Block. (2025-03-01).
- Google Patents. An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- BenchChem. A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines.
- National Institutes of Health (NIH). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
- BenchChem. A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals.
- Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020-06-02).
- University of St Andrews. An Asymmetric Approach Towards 3-Spiropiperidines. (2021-09-23).
- ChemicalBook. Synthesis and Application of (R)-3-(Boc-Amino)piperidine.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21).
- Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15).
- World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- The University of Manchester. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020-07-21).
- MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 15. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-1-methylpiperidin-2-one hydrochloride Purity
Introduction: The Critical Role of Purity in Drug Development
3-Amino-1-methylpiperidin-2-one hydrochloride is a heterocyclic compound whose structural motif, the piperidine ring, is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] The purity of such an intermediate or active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of the safety and efficacy of the final drug product. Impurities, whether they are residual solvents from manufacturing, by-products, or degradation products, can introduce toxicity or alter the therapeutic effect.
Therefore, the development and validation of robust analytical methods to quantify the purity of this compound are mandated by regulatory bodies worldwide, including the FDA and EMA.[4] This guide provides an in-depth comparison of orthogonal analytical techniques for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on Validation of Analytical Procedures.[5][6][7] We will explore not just the "how" but the "why" behind methodological choices, offering a framework for establishing a self-validating system of quality control.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for non-volatile and thermally stable compounds.[8][9] Its high resolving power makes it the premier choice for simultaneously determining the content of the main compound (assay) and quantifying potential process-related impurities and degradants.
Causality Behind the Method
The choice of a Reversed-Phase HPLC (RP-HPLC) method is a logical starting point for this compound. The molecule possesses sufficient polarity to be retained on a non-polar stationary phase (like C18) using a polar mobile phase. The presence of a chromophore is necessary for UV detection; if the compound has a weak chromophore, derivatization or alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would be considered. For this guide, we assume adequate UV absorbance.
An RP-HPLC method provides excellent specificity, allowing for the separation of the main peak from closely related impurities, which is a critical requirement of the ICH guidelines.[7][10]
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare a filtered and degassed solution of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.
-
Diluent Preparation: Use a mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, inject the standard solution six times. The system is suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.[9]
-
Procedure: Inject the diluent as a blank, followed by the standard solution and sample solutions.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte in the sample solution to that of the standard solution (external standard method). Impurities can be quantified relative to the principal peak (area percent method) or against a qualified impurity standard.
Pillar 2: Gas Chromatography (GC) for Residual Solvents
The manufacturing process of APIs often involves various organic solvents, which must be removed as they offer no therapeutic benefit and can be toxic.[11][12] Gas Chromatography with a Flame Ionization Detector (GC-FID), typically coupled with a headspace autosampler, is the standard method for analyzing residual solvents as outlined in USP General Chapter <467>.[13][14]
Causality Behind the Method
Headspace GC-FID is ideal for this analysis due to its high sensitivity to volatile organic compounds and its ability to avoid non-volatile matrix interference. By heating the sample in a sealed vial, volatile solvents partition into the headspace gas, which is then injected into the GC. This clean injection protects the instrument and provides robust, reproducible results. The FID detector offers excellent sensitivity and a wide linear range for the carbon-containing organic solvents typically used in synthesis.[15]
Experimental Workflow: Headspace GC Analysis
Caption: Workflow for Residual Solvent Analysis by HS-GC.
Detailed Experimental Protocol: Headspace GC-FID
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
-
Standard Solution Preparation: Prepare a stock solution containing known amounts of potential residual solvents (e.g., methanol, ethanol, acetone, toluene) as defined by ICH Q3C guidelines. Dilute this stock solution with the diluent to a concentration appropriate for the limits of each solvent class.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 1 mL of diluent and seal the vial.
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
Injection Volume: 1 mL of headspace gas.
-
-
GC Conditions:
-
Column: G43 (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: 40°C for 10 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
-
Procedure: Analyze the blank (diluent), the standard solution, and the sample preparations.
-
Calculation: Identify and quantify any residual solvents present in the sample by comparing their peak responses and retention times to those of the certified standards.
Pillar 3: Potentiometric Titration for Absolute Assay
While HPLC is a powerful separatory technique, potentiometric titration serves as an excellent orthogonal, absolute method for determining the assay of the hydrochloride salt form. It relies on a stoichiometric chemical reaction rather than a comparative response to a reference standard, providing a high degree of accuracy.
Causality Behind the Method
This method is based on a classic acid-base neutralization. The hydrochloride salt of the amine behaves as a weak acid in a non-aqueous medium. It can be titrated with a strong base, such as sodium hydroxide or a non-aqueous base like tetrabutylammonium hydroxide. The endpoint of the titration, where neutralization is complete, is detected by a sharp change in potential (voltage) measured by a pH electrode. This provides a direct measure of the amount of hydrochloride salt present, and thus the purity of the compound on a molar basis.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for Assay by Potentiometric Titration.
Detailed Experimental Protocol: Non-Aqueous Titration
-
Titrant: 0.1 M Sodium Hydroxide, standardized.
-
Solvent: A mixture of glacial acetic acid and acetic anhydride or another suitable non-aqueous solvent like ethanol.
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound into a beaker. Dissolve in 50 mL of the chosen solvent.
-
Apparatus: An automatic potentiometric titrator equipped with a suitable glass pH electrode and reference electrode.
-
Procedure: Immerse the electrode in the sample solution and titrate with the standardized 0.1 M sodium hydroxide. Record the volume of titrant added versus the measured potential.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve, which can be determined automatically by the titrator's software (e.g., via the first or second derivative).
-
Calculation: Calculate the percent assay using the following formula: % Assay = (V × M × F) / W × 100 Where:
-
V = Volume of titrant consumed at the endpoint (L)
-
M = Molarity of the titrant (mol/L)
-
F = Molar mass of this compound ( g/mol )
-
W = Weight of the sample (g)
-
Comparative Summary of Method Validation Parameters
The validation of each analytical procedure must demonstrate that it is suitable for its intended purpose by assessing a specific set of performance characteristics.[7][16] The following table summarizes these parameters and typical acceptance criteria for the methods discussed, in accordance with ICH Q2(R1).[5][10]
| Validation Parameter | HPLC (Assay & Impurities) | GC (Residual Solvents) | Potentiometric Titration (Assay) |
| Specificity | Peak purity demonstrated (e.g., via DAD/MS). No interference from blank, placebo, or other impurities.[17] | Baseline resolution between all expected solvent peaks. | A single, sharp inflection point on the titration curve. |
| Linearity (r²) | ≥ 0.998 over the range (e.g., 80-120% of nominal for assay).[10] | ≥ 0.995 over the range (e.g., LOQ to 120% of limit). | Not typically required for titrimetry, as it is an absolute method. |
| Range | Assay: 80-120% of test concentration. Impurities: LOQ to 120% of specification.[10] | LOQ to 120% of the ICH limit for each solvent. | 80-120% of the theoretical sample weight. |
| Accuracy (% Recovery) | Assay: 98.0% - 102.0%.[18] Impurities: 80.0% - 120.0% (spiked samples).[17] | 80.0% - 120.0% of the spiked amount. | 99.0% - 101.0% of a certified reference material. |
| Precision (% RSD) | Repeatability: ≤ 1.0% (Assay), ≤ 10.0% (Impurities). Intermediate Precision: ≤ 2.0% (Assay).[18] | Repeatability: ≤ 15.0%. Intermediate Precision: ≤ 20.0%.[15] | Repeatability: ≤ 1.0%. Intermediate Precision: ≤ 1.5%. |
| LOD / LOQ | Determined by S/N ratio (LOD ~3:1, LOQ ~10:1) or other statistical methods.[10] | Determined by S/N ratio, must be below reporting thresholds.[19] | Not applicable. |
| Robustness | Unaffected by small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).[20] | Unaffected by small changes in oven temperature, gas flow, or equilibration time. | Unaffected by small variations in solvent volume or electrode type. |
Conclusion
The validation of analytical methods for the purity of this compound requires a multi-faceted, orthogonal approach to build a complete and trustworthy quality profile. No single method is sufficient.
-
HPLC serves as the primary tool for assay and, crucially, for the specific separation and quantification of related substance impurities.
-
Headspace GC is the indispensable method for ensuring the absence of harmful residual solvents from the manufacturing process.
-
Potentiometric Titration provides a robust, absolute measurement of the hydrochloride salt content, serving as an excellent independent verification of the HPLC assay result.
By implementing and validating this suite of analytical techniques, researchers and drug development professionals can ensure that the purity of this compound is accurately characterized, meeting the stringent quality and safety standards required by regulatory authorities and, ultimately, protecting patient health. The successful implementation of these procedures requires not only adherence to the protocols but also a fundamental understanding of the scientific principles that justify their selection.[21][22]
References
- Source: US Pharmacopeia (USP)
- Title: ICH Q2(R1)
- Source: anvisa.gov.
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Source: US Pharmacopeia (USP)
- Title: Q2(R1)
- Title: Are You Sure You Understand USP <621>?
- Title: Quality Guidelines Source: ICH URL
- Title: Revised ICH Guideline Q2(R1)
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Recent developments in Ph. Eur.
- Title: What measures do I need to take before using an analytical procedure that is given in Ph. Eur. monographs?
- Source: European Medicines Agency (EMA)
- Title: New Ph. Eur.
- Title: EANM guideline on the validation of analytical methods for radiopharmaceuticals Source: NIH URL
- Title: Analytical Method Validation: An Updated Review Source: SciSpace URL
- Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL
- Title: Residual Solvents Source: secrets of science URL
- Title: Q 2 (R1)
- Title: Gas chromatographic methods for residual solvents analysis Source: Oriental Journal of Chemistry URL
- Title: Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A Source: Shimadzu URL
- Title: A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin Source: ResearchGate URL
- Title: Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow Source: SHIMADZU CORPORATION URL
- Title: GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates Source: ResearchGate URL
- Source: Preprints.
- Title: (R)
- Source: www .
- Title: A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride Source: Google Patents URL
- Title: The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
- Title: (R)
- Title: A kind of HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
- Title: Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives Source: Der Pharma Chemica URL
- Title: Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis Source: ResearchGate URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL
- Title: 3-amino-2-piperidone Source: Mycotoxin Database - Mycocentral URL
- Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: Synthetic Drug Strategy - Unodc URL
- Title: 3-Amino-1-(pyridin-2-yl)
- Title: Recent Advances in the Synthesis of Piperidones and Piperidines Source: ResearchGate URL
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. orientjchem.org [orientjchem.org]
- 12. shimadzu.com [shimadzu.com]
- 13. Residual Solvents – secrets of science [shimadzu-webapp.eu]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What measures do I need to take before using an analytical procedure that is given in Ph. Eur. monographs? - FAQs Home - FAQs [faq.edqm.eu]
- 22. New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-Amino-1-methylpiperidin-2-one Hydrochloride Enantiomers
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment necessitates rigorous analytical methods to distinguish and quantify them. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 3-Amino-1-methylpiperidin-2-one hydrochloride, a chiral building block of interest in pharmaceutical synthesis.[1][2][3][4] We will explore the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, offering both theoretical grounding and practical, field-proven protocols.
The core principle we exploit is that while enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, standard NMR and IR spectra), their interaction with polarized light or chiral molecules creates distinguishable signals.[5] This guide is designed for researchers and drug development professionals to provide a framework for selecting and implementing the appropriate spectroscopic tools for chiral analysis.
The Imperative of Chiral Discrimination
The "chiral switch," the development of single-enantiomer drugs from existing racemates, has become a dominant theme in the pharmaceutical industry.[6] This shift is driven by the understanding that one enantiomer may be therapeutically active while the other could be inactive, less potent, or even responsible for adverse effects.[6] Consequently, regulatory bodies mandate stringent control over the stereochemical purity of drug substances.[7] This places a significant demand on analytical chemists to develop robust and reliable methods for enantiomeric differentiation and quantification.
Spectroscopic Approaches to Unveiling Chirality
We will focus on three powerful spectroscopic techniques that provide unambiguous assignment of absolute configuration and assessment of enantiomeric purity.
Vibrational Circular Dichroism (VCD) Spectroscopy
Expertise & Experience: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[8][9][10] It is an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[10][11] The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure.[10][12] A key feature of VCD is that enantiomers produce mirror-image spectra, providing a direct and visually intuitive method for their identification.[9]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare solutions of the (R)- and (S)-enantiomers of this compound at a concentration of approximately 0.1 M in a suitable solvent (e.g., deuterated chloroform or dimethyl sulfoxide). The solvent must be transparent in the IR region of interest.
-
Instrumentation Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the light.[9]
-
Data Acquisition:
-
Record a background spectrum of the solvent in the same cell.
-
Acquire the VCD spectrum for each enantiomer over the mid-IR range (e.g., 2000-1000 cm⁻¹). A typical acquisition involves several thousand scans to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than the conventional IR absorption signals.[9][10]
-
-
Data Processing: Subtract the solvent spectrum from the sample spectra. The resulting spectra, plotted as ΔA (A_L - A_R) versus wavenumber (cm⁻¹), represent the VCD signals.
Expected Results: The standard IR spectra of the (R)- and (S)-enantiomers will be identical. However, their VCD spectra will be perfect mirror images of each other. For every positive band in the (R)-enantiomer's spectrum, a negative band of equal magnitude will appear at the same wavenumber in the (S)-enantiomer's spectrum, and vice versa. A racemic mixture will show no VCD signal.[9]
Caption: ECD Experimental Workflow.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Expertise & Experience: NMR spectroscopy is a cornerstone of chemical analysis. In a standard achiral solvent, the NMR spectra of enantiomers are identical because the corresponding nuclei are in magnetically equivalent environments. However, by introducing a chiral solvating agent (CSA), we create a chiral environment in the NMR tube. The CSA forms transient, diastereomeric complexes with each enantiomer, which are no longer isoenergetic. [13]This leads to a differentiation in the chemical shifts (non-equivalence) for certain protons of the two enantiomers, allowing for their distinction and quantification. [13][14][15] Experimental Protocol: Chiral NMR Analysis
-
CSA Selection: Choose a suitable chiral solvating agent. For a molecule like this compound, which has an amine and an amide, a CSA like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) could be effective. [13]2. Sample Preparation:
-
Dissolve a known quantity of the enantiomeric mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add the CSA to the NMR tube, typically in increasing stoichiometric ratios (e.g., 0.5, 1.0, 1.5 equivalents) relative to the analyte.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor changes in the chemical shifts.
-
Data Analysis: Identify a proton signal (or multiple signals) that splits into two distinct peaks upon addition of the CSA. The integration of these two peaks directly corresponds to the ratio of the (R)- and (S)-enantiomers in the sample. [14] Expected Results: In the initial spectrum without the CSA, a single peak will be observed for each unique proton. Upon addition of the CSA, one or more of these peaks will resolve into two separate signals. For instance, the proton at the chiral center (C3) is a likely candidate for exhibiting chemical shift non-equivalence. The separation between these signals (Δδ) is a measure of the enantiodiscrimination. By integrating the areas of the two resolved peaks, the enantiomeric excess (ee) can be accurately determined.
Caption: Decision Tree for Chiral Analysis.
Conclusion
The spectroscopic analysis of the this compound enantiomers is a clear demonstration of modern analytical capabilities in chiral science. VCD and ECD offer elegant and definitive confirmation of absolute stereochemistry through their characteristic mirror-image spectra. Chiral NMR provides a practical and quantitative workhorse method for determining enantiomeric purity in solution. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently characterize their chiral molecules, ensuring the stereochemical integrity required for advanced pharmaceutical research and development.
References
- National Institutes of Health (NIH).
- Bruker.
- Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Molecules, 21(4), 514. [Link]
- FACCTs. Electronic Circular Dichroism - ORCA 5.0 tutorials. [Link]
- Wikipedia.
- ResearchGate.
- ACS Publications.
- PubMed.
- ResearchGate.
- UNIPI.
- ResearchGate. Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
- Wiley Online Library.
- Encyclopedia.pub. Electronic Circular Dichroism. [Link]
- UNIPI. Stereochemical analysis by circular dichroism spectroscopies. [Link]
- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- Echo BioSystems. (S)-3-Amino-1-methylpiperidin-2-one-HCl. [Link]
- Semantic Scholar. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
Sources
- 1. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]
- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]
- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to N-Alkylation of 3-Aminopiperidin-2-one: A Comparative Benchmarking Study
For researchers and drug development professionals, the 3-aminopiperidin-2-one scaffold is a valuable building block, frequently incorporated into novel therapeutics. The strategic modification of the secondary amine at the 3-position via N-alkylation is a critical step in modulating the pharmacological properties of the final compound. This guide provides an in-depth comparison of common N-alkylation methodologies for this substrate, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the optimal method for their specific synthetic goals.
Introduction to the Synthetic Challenge
The N-alkylation of 3-aminopiperidin-2-one presents a unique set of challenges and considerations. The molecule contains two nucleophilic nitrogen atoms: the secondary amine at the 3-position and the lactam nitrogen. While the secondary amine is generally more nucleophilic, the choice of reaction conditions can influence the selectivity of the alkylation. Furthermore, the potential for over-alkylation of the secondary amine to a tertiary amine and subsequently to a quaternary ammonium salt is a common side reaction that must be carefully managed. This guide will explore three widely used N-alkylation techniques: Reductive Amination, Direct Alkylation with Alkyl Halides, and the Buchwald-Hartwig Amination, providing a comparative analysis of their efficacy and potential pitfalls when applied to the 3-aminopiperidin-2-one core.
Method 1: Reductive Amination - The Controlled and Reliable Workhorse
Reductive amination stands out as one of the most reliable and widely employed methods for the N-alkylation of secondary amines, offering excellent control over the reaction and minimizing the risk of over-alkylation.[1] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ to the desired tertiary amine.
Mechanistic Rationale
The success of reductive amination lies in the judicious choice of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity for iminium ions over ketones and aldehydes.[1][2] This selectivity is crucial for a one-pot reaction, as it allows for the gradual formation and immediate reduction of the iminium ion, thus keeping its concentration low and preventing unwanted side reactions.
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
3-Aminopiperidin-2-one (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a solution of 3-aminopiperidin-2-one (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE (0.1 M), add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Direct Alkylation with Alkyl Halides - The Classical SN2 Approach
Direct N-alkylation with alkyl halides is a traditional and straightforward method based on the SN2 reaction mechanism.[3] The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
Mechanistic Rationale and Challenges
The primary challenge with this method is controlling the extent of alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event and the formation of an undesired quaternary ammonium salt. To mitigate this, the reaction is often performed using a slight excess of the amine, slow addition of the alkylating agent, and a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.[4] The choice of base is critical; a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is preferred to avoid competition with the amine nucleophile.
A key consideration for 3-aminopiperidin-2-one is the potential for O-alkylation of the lactam. It has been established that N-alkylation of the amine is generally favored over O-alkylation of the lactam because the nitrogen of the amine is a softer nucleophile.[5] However, the use of strong bases can deprotonate the lactam, increasing its nucleophilicity and the likelihood of O-alkylation as a side reaction.
Caption: Reaction pathway for direct N-alkylation and the potential for overalkylation.
Experimental Protocol: Direct Alkylation
Materials:
-
3-Aminopiperidin-2-one (1.0 equiv)
-
Alkyl halide (e.g., bromide or iodide) (1.1 equiv)
-
N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, syringe pump (recommended)
Procedure:
-
Dissolve 3-aminopiperidin-2-one (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN or DMF (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Using a syringe pump, add the alkyl halide (1.1 equiv) dropwise to the stirred solution over a period of 1-2 hours at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Method 3: Buchwald-Hartwig Amination - A Modern Approach for Aryl and Heteroaryl Groups
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] While it is most renowned for the synthesis of aryl amines, it is also applicable to the N-alkylation of cyclic secondary amines with alkyl halides.[7] This method is particularly valuable for introducing aryl or heteroaryl moieties, which is challenging with traditional methods.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl/alkyl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-alkylated product and regenerate the palladium(0) catalyst.[6][8] The choice of the palladium precursor, the phosphine ligand, and the base are critical for the success of the reaction and are highly substrate-dependent.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Aminopiperidin-2-one (1.2 equiv)
-
Aryl or Alkyl Halide (1.0 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)
-
Xantphos or other suitable phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Argon)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (0.01 equiv), the phosphine ligand (0.04 equiv), and the base (1.4 equiv) under an argon atmosphere.
-
Add the aryl or alkyl halide (1.0 equiv) and 3-aminopiperidin-2-one (1.2 equiv).
-
Add anhydrous toluene or dioxane (0.1 M).
-
Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis and Recommendations
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides | Buchwald-Hartwig Amination |
| Control over Alkylation | Excellent; mono-alkylation is highly favored. | Moderate; risk of over-alkylation to quaternary salts. | Good; generally provides mono-alkylated product. |
| Substrate Scope (Alkylating Agent) | Aldehydes and ketones. | Primary and some secondary alkyl halides. | Aryl, heteroaryl, and alkyl halides/triflates. |
| Reaction Conditions | Mild (room temperature). | Room temperature to moderate heating. | Elevated temperatures (80-110 °C). |
| Key Reagents | Mild hydride reducing agents (e.g., NaBH(OAc)₃). | Non-nucleophilic bases (e.g., DIPEA, TEA). | Palladium catalyst, phosphine ligand, strong base. |
| Potential Side Reactions | Minimal. | Over-alkylation, O-alkylation of lactam (with strong base). | Ligand decomposition, side reactions with sensitive functional groups. |
| Cost and Complexity | Relatively low cost and simple setup. | Low cost, but requires careful control (e.g., syringe pump). | Higher cost (catalyst, ligand), requires inert atmosphere techniques. |
Recommendations:
-
For the introduction of simple alkyl groups and when control over selectivity is paramount, Reductive Amination is the method of choice. Its mild conditions and high selectivity for mono-alkylation make it a robust and reliable option for 3-aminopiperidin-2-one.
-
Direct Alkylation with Alkyl Halides is a viable and cost-effective alternative for simple alkylations, provided that over-alkylation can be carefully controlled. The use of a syringe pump for the slow addition of the alkylating agent is highly recommended. The choice of a non-nucleophilic base is crucial to avoid O-alkylation of the lactam.
-
For the synthesis of N-aryl or N-heteroaryl derivatives of 3-aminopiperidin-2-one, the Buchwald-Hartwig Amination is the most powerful and often the only feasible method. While it requires more specialized reagents and techniques, it provides access to a class of compounds that are otherwise difficult to synthesize.
Conclusion
The N-alkylation of 3-aminopiperidin-2-one is a critical transformation in medicinal chemistry, and the choice of synthetic method can significantly impact the efficiency and outcome of the synthesis. This guide has provided a comparative overview of three key methodologies, highlighting their mechanistic underpinnings, practical considerations, and providing detailed experimental protocols. By understanding the relative strengths and weaknesses of reductive amination, direct alkylation, and the Buchwald-Hartwig amination, researchers can make informed decisions to best achieve their synthetic objectives in the development of novel therapeutics based on the 3-aminopiperidin-2-one scaffold.
References
- BenchChem. N-Alkylation and N-Acylation of Secondary Amines.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ahmad, S., et al. (2018). Preferential N-alkylation (over O-alkylation) of 1,2-benzothiazine scaffolds.
- Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of aryl- and vinyl-substituted phosphines from aryl and vinyl triflates and secondary phosphines. Tetrahedron Letters, 36(21), 3609-3612.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216.
- Wikipedia.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- ACS Green Chemistry Institute.
- Chemistry LibreTexts.
- Harris, M. C., & Buchwald, S. L. (2001). Practical Synthesis of N-Aryl and N-Alkylindoles via Palladium-Catalyzed Amination. The Journal of Organic Chemistry, 66(23), 7646–7650.
- ResearchGate.
- Master Organic Chemistry.
- Organic Chemistry Portal. Synthesis of Secondary Amines.
- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.
- ResearchGate.
- PubMed Central.
- ResearchGate. A new and practical synthetic strategy is developed for the synthesis of six-membered lactam-bridged dipeptides, 4-substituted-3-aminopiperidin-2-ones.
- RSC Publishing. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- MDPI.
- BenchChem.
- ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- Wikipedia.
- PubMed.
- CymitQuimica. CAS 34294-79-6: (3S)-3-aminopiperidin-2-one.
- YouTube.
- Organic Chemistry Portal.
- YouTube. SN2 reactions of enamines and alkyl halides.
- ChemRxiv.
- RSC Publishing.
- Maqsad.
- PubMed.
- PubMed Central. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one.
- Chemistry LibreTexts. Reactions of alkyl halides - an overview.
- Benchchem.
- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Medicinal Chemist's Guide to Scaffolds Beyond 3-Amino-1-methylpiperidin-2-one Hydrochloride
In the landscape of modern drug discovery, the quest for novel chemical matter with optimized efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. Privileged scaffolds, those molecular frameworks that demonstrate binding capabilities to multiple biological targets, serve as invaluable starting points in this endeavor. The 3-amino-1-methylpiperidin-2-one scaffold is one such entity, a conformationally constrained γ-amino acid surrogate that has found utility in various therapeutic areas. However, reliance on a single scaffold can limit the exploration of chemical space and may lead to suboptimal drug candidates. This guide provides a comparative analysis of strategic alternatives to 3-Amino-1-methylpiperidin-2-one hydrochloride, offering experimental insights into their synthesis, biological implications, and physicochemical properties.
The Reference Synthon: 3-Amino-1-methylpiperidin-2-one
The 3-amino-1-methylpiperidin-2-one core, a δ-lactam, offers a rigidified backbone that positions an amino group and a potential exit vector for further substitution in a defined spatial orientation. The N-methylation serves a dual purpose: it can enhance metabolic stability by blocking N-dealkylation and often improves cell permeability and oral bioavailability by reducing the hydrogen bond donor capacity of the lactam nitrogen[1][2][3]. This scaffold has been successfully employed in the design of inhibitors for various targets, including kinases and G-protein coupled receptors.
Strategic Alternatives: A Comparative Overview
The exploration of alternative synthons is driven by the principles of bioisosterism and scaffold hopping, aiming to modulate key drug-like properties while retaining or improving biological activity. Here, we compare three principal alternatives to the 3-amino-1-methylpiperidin-2-one scaffold:
-
Ring Contraction: 3-Amino-1-methylpyrrolidin-2-one (a γ-lactam)
-
Ring Expansion: 3-Amino-1-methylazepan-2-one (an ε-lactam)
-
Aromatization: 3-Amino-1-methylpyridin-2-one (a pyridinone)
The choice between these scaffolds can have profound effects on the conformational flexibility, vector positioning of substituents, and overall physicochemical properties of the resulting molecules.
A [label="Core Synthon\n3-Amino-1-methylpiperidin-2-one"]; B [label="Alternative Synthons"]; C [label="Ring Contraction\n(Pyrrolidinone)"]; D [label="Ring Expansion\n(Azepanone)"]; E [label="Aromatization\n(Pyridinone)"]; F [label="Comparative Analysis\n(Activity, ADME, Synthesis)"];
A -> B; B -> {C, D, E}; {C, D, E} -> F; }
Logical flow for comparing alternative synthons.
Comparative Physicochemical and Structural Properties
The seemingly subtle change in ring size or aromatization significantly impacts the structural and electronic properties of the scaffold, which in turn influences its interactions with biological targets and its pharmacokinetic profile.
| Property | 3-Amino-1-methylpiperidin-2-one (Reference) | 3-Amino-1-methylpyrrolidin-2-one (Alternative 1) | 3-Amino-1-methylazepan-2-one (Alternative 2) | 3-Amino-1-methylpyridin-2-one (Alternative 3) |
| Ring Size | 6-membered (δ-lactam) | 5-membered (γ-lactam) | 7-membered (ε-lactam) | 6-membered (aromatic) |
| Conformational Flexibility | Relatively rigid (chair/boat) | More flexible (envelope/twist) | Highly flexible | Planar, rigid |
| Calculated logP (cLogP) | ~ -0.5 | ~ -1.0[4] | ~ 0.1 | ~ 0.3 |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | 46.3 Ų[4] | 46.3 Ų | 55.4 Ų |
| Key Structural Feature | Constrained γ-amino acid mimic | More compact constrained β-amino acid mimic | More flexible constrained γ-amino acid mimic | Planar, electron-deficient aromatic system |
| Potential Advantages | Well-established scaffold, predictable conformations | Access to different chemical space, potentially improved solubility | Increased conformational sampling for target binding | Unique electronic properties, potential for π-stacking interactions |
| Potential Disadvantages | Limited exploration of vectors | Potential for increased metabolic lability | Increased entropic penalty upon binding | Altered basicity of the amino group |
Experimental Data: A Case Study in CGRP Receptor Antagonism
A compelling example of the strategic use of these alternative synthons comes from a drug discovery program at Merck targeting the Calcitonin Gene-Related Peptide (CGRP) receptor for the treatment of migraine[5]. The program started with a lead compound incorporating the 3-amino-piperidin-2-one scaffold.
In an effort to optimize the lead compound, a series of modifications were explored, including a ring contraction to the corresponding 3-amino-pyrrolidin-2-one analog. This scaffold hop led to a surprising and significant improvement in CGRP receptor affinity.
| Compound | Scaffold | CGRP Receptor Affinity (IC50, nM) |
| Lead Compound | 3-Amino-piperidin-2-one | Moderate Potency |
| Optimized Compound | 3-Amino-pyrrolidin-2-one | High Potency (significant improvement) |
This case study provides strong experimental validation for the utility of exploring alternative lactam ring sizes in lead optimization. The improved potency of the pyrrolidinone analog suggests that the more compact five-membered ring system provided a better geometric presentation of the key pharmacophoric elements for interaction with the CGRP receptor.
Synthetic Accessibility and Experimental Protocols
The feasibility of incorporating these alternative synthons into a drug discovery campaign is highly dependent on their synthetic accessibility. Below are representative, detailed protocols for the synthesis of the core N-methylated lactam synthons.
General Synthetic Workflow
The general strategy for accessing these synthons involves the synthesis of the parent aminolactam followed by N-methylation.
A [label="Parent Aminolactam\n(e.g., 3-Aminopiperidin-2-one)"]; B [label="N-Methylation"]; C [label="Target Synthon\n(e.g., 3-Amino-1-methylpiperidin-2-one)"]; D [label="Purification & Characterization"];
A -> B -> C -> D; }
General synthetic workflow for N-methylated aminolactams.
Protocol 1: Synthesis of (±)-3-Amino-1-methylpiperidin-2-one Hydrochloride
-
Step 1: Synthesis of (±)-3-Aminopiperidin-2-one.
-
To a solution of δ-valerolactam (1.0 eq) in an appropriate solvent (e.g., diethyl ether), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.
-
After stirring for 1 hour, add a suitable aminating agent, for example, a protected hydroxylamine derivative, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield (±)-3-aminopiperidin-2-one.
-
-
Step 2: N-Methylation.
-
Dissolve (±)-3-aminopiperidin-2-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for instance, sodium hydride (1.2 eq), portion-wise at 0 °C.
-
After the evolution of hydrogen ceases, add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography.
-
-
Step 3: Hydrochloride Salt Formation.
-
Dissolve the purified 3-amino-1-methylpiperidin-2-one in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the hydrochloride salt.
-
Protocol 2: Synthesis of (±)-3-Amino-1-methylpyrrolidin-2-one Hydrochloride
The synthesis follows a similar three-step procedure as Protocol 1, starting from γ-butyrolactam (2-pyrrolidinone). The reaction conditions for each step are analogous, with adjustments in stoichiometry and reaction times as needed based on the reactivity of the five-membered ring system. The synthesis of substituted 3-aminopyrrolidin-2-ones has been well-documented, providing a solid foundation for this protocol.
Protocol 3: Synthesis of (±)-3-Amino-1-methylazepan-2-one Hydrochloride
Starting from ε-caprolactam, the synthesis of the seven-membered ring analog again mirrors the general procedure outlined in Protocol 1. The increased flexibility and potentially different reactivity of the larger ring may necessitate optimization of the base and electrophile addition steps to maximize yield.
Protocol 4: Synthesis of 3-Amino-1-methylpyridin-2-one
The synthesis of the aromatic analog requires a different approach, often starting from a pre-functionalized pyridine derivative.
-
Step 1: Synthesis of 3-Nitro-2-methoxypyridine. Start with a suitable dihalopyridine and perform a regioselective nitration followed by methoxylation.
-
Step 2: Reduction of the Nitro Group. Reduce the nitro group to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or a reducing agent like iron powder in acetic acid.
-
Step 3: N-Methylation and Demethylation. The N-methylation of the pyridine ring can be achieved using a methylating agent. Subsequent demethylation of the methoxy group, for example with a strong acid, will yield the desired 3-amino-1-methylpyridin-2-one. The synthesis and derivatization of 3-aminopyridin-2-one scaffolds have been reported in the context of kinase inhibitor development[6].
Discussion: Rationale for Synthon Selection
The choice of an alternative synthon is a strategic decision based on the specific goals of the drug discovery program.
A [label="Project Goal"]; B [label="Improve Potency"]; C [label="Enhance Selectivity"]; D [label="Optimize ADME"]; E [label="Explore New IP"]; F [label="Synthon Choice"];
A -> {B, C, D, E}; {B, C, D, E} -> F; }
Rationale for selecting an alternative synthon.
-
For Improved Potency and Novel Interactions: The pyrrolidinone scaffold, being more compact, can present substituents in a different spatial arrangement, potentially leading to enhanced binding affinity as seen in the CGRP antagonist example[5]. The pyridinone scaffold introduces aromaticity, opening the door for π-stacking or other electronic interactions with the target protein that are not possible with the saturated lactams.
-
To Enhance Selectivity: The conformational rigidity of the piperidinone is often a good starting point for achieving selectivity. However, the increased flexibility of the azepanone ring might allow for a better fit into a specific binding pocket over a closely related off-target.
-
To Optimize ADME Properties: The lower calculated logP of the pyrrolidinone scaffold suggests it may be a good choice to improve solubility. Conversely, the N-methylation strategy is a general approach to improve membrane permeability and reduce metabolic susceptibility for all the lactam-based scaffolds[1][3]. The impact of ring size on metabolic stability can be complex; while smaller rings can be more strained, they may also be more resistant to certain metabolic transformations[7].
Conclusion
While this compound is a valuable and well-established synthon in drug design, a thorough exploration of chemical space necessitates the consideration of strategic alternatives. Ring-contracted (pyrrolidinone), ring-expanded (azepanone), and aromatized (pyridinone) analogs offer distinct advantages in terms of conformational properties, vector space exploration, and physicochemical characteristics. The experimental evidence from the CGRP receptor antagonist program clearly demonstrates that such "scaffold hopping" can lead to significant improvements in biological activity. The synthetic routes to these alternative synthons are accessible, allowing for their integration into drug discovery campaigns. By understanding the nuanced differences between these scaffolds and applying them strategically, medicinal chemists can expand their toolkit and increase the probability of discovering novel drug candidates with superior properties.
References
- Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed.
- Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. PubMed.
- Synthesis and members of 3-aminopyridin-2-one based fragment library.
- A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. Semantic Scholar.
- Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
- A Comparative Analysis of 4-(Pyrrolidin-2-yl)pyrimidine and its Analogues in Kinase Inhibition. Benchchem.
- 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O | CID 45791133. PubChem.
- Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. PubMed.
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
- The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI.
- D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC - NIH.
- Site-specific α-N-terminal methylation on peptides through chemical and enzym
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.
- Negative Impact of Carbapenem Methylation on the Reactivity of β-Lactams for Cysteine Acylation as Revealed by Quantum Calcul
- Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. PubMed.
- Advances in the chemistry of β-lactam and its medicinal applic
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- ChemInform Abstract: Advances in the Chemistry of β-Lactam and Its Medicinal Applications.
- Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. PMC - NIH.
- Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors.
- N-((1-methyl-5-(3-(piperidin-1-yl)propoxy).
- Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- (PDF) Synthesis of N-methylated cyclic peptides.
- N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
- N-methylation in amino acids and peptides: Scope and limit
- Synthesis of 3-(1-alkyl/aminoalkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-ones and their 2-methylene derivatives as potential spermicidal and microbicidal agents. PubMed.
- Synthesis and bio-physicochemical properties of amide-functionalized N-methylpiperazinium surfactants. PubMed.
- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. PubMed.
- The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. PubMed.
- 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805. PubChem.
- Process for the preparation of 3-amino-pyrrolidine derivatives.
- Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed.
Sources
- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O | CID 45791133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ring Size Dependent Lactam-Lactim Tautomeric Equilibrium in Imidazolin-2-Chalcogenones and Pyrimidin-2-Chalcogenones: A Role of Aromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 3-Amino-1-methylpiperidin-2-one Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount to ensuring its safety and efficacy. Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), complicating clinical development and potentially causing patient harm.[1] The piperidine scaffold, a ubiquitous feature in medicinal chemistry, is present in numerous pharmaceuticals, highlighting the importance of thoroughly characterizing the selectivity of any new piperidine-containing entity.[2][3][4][5]
This guide provides a comprehensive framework for comparing the cross-reactivity of derivatives of 3-Amino-1-methylpiperidin-2-one hydrochloride. In the absence of extensive public data on this specific series, we will establish a robust, multi-faceted strategy employing both predictive in silico modeling and definitive in vitro experimental validation. This document will explain the causality behind experimental choices and provide detailed protocols to create a self-validating system for assessing off-target liabilities.
The Importance of a Multi-Pronged Approach to Cross-Reactivity
A singular methodology is insufficient to fully characterize the complex interactions of a small molecule within the vast landscape of the human proteome. Therefore, a synergistic approach is advocated:
-
In Silico Profiling: Computational methods serve as a cost-effective, high-throughput initial screen to predict potential off-target interactions.[6][7] This allows for the early prioritization of compounds and the identification of potential liabilities before committing to resource-intensive laboratory experiments.
-
In Vitro Validation: Experimental assays are indispensable for confirming or refuting computational predictions and providing quantitative data on binding affinity and kinetics.[8] These empirical results form the basis of the definitive cross-reactivity profile.
To illustrate the application of these methodologies, we will consider a hypothetical series of derivatives of 3-Amino-1-methylpiperidin-2-one, where R represents various substituents.
Hypothetical Derivatives for Comparative Analysis:
| Compound ID | R-Group | Rationale for Inclusion |
| Parent | -H | The unsubstituted parent compound as a baseline. |
| Derivative A | -CH₃ | A small, lipophilic alkyl group. |
| Derivative B | -C₆H₅ | A bulky, aromatic group to explore steric effects. |
| Derivative C | -C(O)NH₂ | A hydrogen-bond donor/acceptor group. |
Part 1: In Silico Cross-Reactivity Prediction
The initial phase of our comparative analysis utilizes computational tools to forecast the off-target binding potential of our hypothetical derivatives. This pre-emptive screening is crucial for identifying potential red flags early in the discovery pipeline.
Molecular Docking: A Structural Approach to Predicting Interactions
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10][11][12] In the context of cross-reactivity, we dock our derivatives against a library of known off-target protein structures to estimate their binding affinity.
The causality behind this choice lies in its structure-based predictive power. By simulating the interaction at an atomic level, we can generate hypotheses about which off-targets are most likely to bind our compounds and how structural modifications to the R-group might alter these interactions.
-
Ligand Preparation:
-
Generate 3D structures of the parent compound and Derivatives A, B, and C.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges.
-
-
Receptor Preparation:
-
Select a panel of clinically relevant off-targets from the Protein Data Bank (PDB). This panel should include representatives from major protein families, such as GPCRs, kinases, and ion channels.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site for each receptor, typically based on the location of a known co-crystallized ligand.
-
-
Docking Simulation:
-
Utilize a validated docking program (e.g., AutoDock Vina) to dock each derivative into the binding site of each prepared receptor.
-
Generate multiple binding poses for each ligand-receptor pair.
-
-
Scoring and Analysis:
-
Calculate the binding energy (e.g., in kcal/mol) for the most favorable binding pose of each derivative with each off-target.
-
Lower binding energies suggest a higher predicted affinity.
-
To illustrate the output of this process, the following table presents hypothetical docking scores.
| Compound ID | hERG (kcal/mol) | 5-HT2B (kcal/mol) | CDK2 (kcal/mol) |
| Parent | -6.5 | -7.2 | -5.1 |
| Derivative A | -6.8 | -7.5 | -5.3 |
| Derivative B | -8.9 | -9.1 | -6.8 |
| Derivative C | -7.1 | -7.8 | -6.2 |
From this hypothetical data, we would predict that Derivative B , with its bulky aromatic group, has a significantly higher potential for off-target interactions with hERG, 5-HT2B, and CDK2 compared to the other derivatives. This provides a clear, data-driven rationale for prioritizing which compounds and which potential off-targets to investigate further with experimental assays.
Part 2: In Vitro Experimental Validation
Following the predictive power of in silico analysis, in vitro assays provide the empirical evidence required to confirm and quantify cross-reactivity. These experimental systems are self-validating through the use of appropriate controls and by providing quantitative, reproducible data.
Competitive ELISA: Quantifying Binding Affinity
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used to quantify small molecules.[13] Its application in cross-reactivity studies is based on the principle of competition between the test compound (our derivatives) and a labeled version of a known ligand for a limited number of binding sites on the target protein.[13][14][15][16]
The choice of this method is justified by its high throughput and sensitivity, making it suitable for screening a panel of derivatives against multiple off-targets identified in the in silico phase.
-
Plate Coating: Coat a 96-well microplate with the off-target protein of interest (e.g., 5-HT2B receptor). Wash and block non-specific binding sites.
-
Competition Reaction: In a separate plate, pre-incubate a fixed concentration of an enzyme-labeled ligand for the target with serial dilutions of the test derivatives.
-
Incubation: Transfer the mixtures to the coated plate and incubate to allow the free ligand (labeled or derivative) to bind to the immobilized receptor.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme on the bound labeled ligand will convert the substrate to a colored product.
-
Detection: Measure the absorbance using a plate reader. The signal intensity is inversely proportional to the binding of the derivative.
-
Data Analysis: Plot the absorbance against the log of the derivative concentration and fit a sigmoidal curve to determine the IC50 value (the concentration of the derivative that inhibits 50% of the labeled ligand binding).
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time.[17][18] It provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[18]
The justification for using SPR is its ability to provide a deeper mechanistic understanding of the binding event beyond the endpoint measurement of a competitive ELISA. Comparing the full kinetic profiles of derivatives can reveal subtle but important differences in their binding behavior.
-
Chip Preparation: Covalently immobilize the purified off-target protein onto the surface of a sensor chip.
-
Analyte Preparation: Prepare a series of precise dilutions of each derivative in a suitable running buffer.
-
Association: Inject a specific concentration of a derivative over the sensor surface. Monitor the change in the SPR signal in real-time as the derivative binds to the immobilized protein.
-
Dissociation: Replace the derivative solution with running buffer and monitor the decrease in the SPR signal as the derivative dissociates from the protein.
-
Regeneration: Inject a solution (e.g., low pH glycine) to remove any remaining bound derivative, returning the signal to baseline.
-
Data Analysis: Repeat the association/dissociation cycle for the entire dilution series. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
The following tables summarize hypothetical data from our in vitro assays, focusing on the 5-HT2B receptor, which was flagged for Derivative B in our in silico screen.
Table 2: Competitive ELISA Results for 5-HT2B Receptor
| Compound ID | IC50 (µM) |
| Parent | 15.2 |
| Derivative A | 12.8 |
| Derivative B | 0.45 |
| Derivative C | 9.7 |
Table 3: SPR Kinetic Data for 5-HT2B Receptor
| Compound ID | ka (1/Ms) | kd (1/s) | KD (µM) |
| Parent | 1.2 x 10⁴ | 0.18 | 15.0 |
| Derivative A | 1.5 x 10⁴ | 0.19 | 12.7 |
| Derivative B | 5.5 x 10⁵ | 0.25 | 0.45 |
| Derivative C | 2.1 x 10⁴ | 0.20 | 9.5 |
Synthesizing the Data: A Comparative Cross-Reactivity Profile
The power of this multi-pronged approach is realized when we integrate the predictive in silico data with the quantitative in vitro results.
-
Confirmation of In Silico Predictions: Our hypothetical experimental results strongly validate the initial docking predictions. Derivative B, which had the most favorable docking score with the 5-HT2B receptor, also demonstrated the most potent binding in both the competitive ELISA (lowest IC50) and SPR (lowest KD) assays.
-
Quantitative Comparison: We can now objectively compare the derivatives. Derivative B is approximately 33-fold more potent at the 5-HT2B receptor than the parent compound. Derivatives A and C show only marginal differences in affinity compared to the parent.
-
Mechanistic Insight from SPR: The SPR data for Derivative B reveals that its increased affinity is primarily driven by a much faster association rate (ka), suggesting that the phenyl group may facilitate a more rapid and favorable initial binding to the receptor pocket. The dissociation rates (kd) are broadly similar across the series, indicating that once bound, the compounds have a similar residence time.
Conclusion
This guide has outlined a systematic and robust framework for the comparative analysis of cross-reactivity for derivatives of this compound. By initiating with a broad, predictive in silico screen and progressing to targeted, quantitative in vitro validation, researchers can build a comprehensive and reliable off-target profile for each derivative. This integrated approach allows for the confident selection of candidates with the most promising selectivity profiles, thereby mitigating the risk of late-stage failures due to unforeseen adverse effects and ultimately contributing to the development of safer and more effective medicines.
References
- Valasani, K. R., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. [Link]
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Chen, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Wang, G., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
- Wang, S., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9138-9145. [Link]
- Valasani, K. R., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals, 15(11), 1360. [Link]
- Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
- Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
- Basith, S., et al. (2021). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Molecules, 26(16), 4937. [Link]
- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
- Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design, 17(17), 1802-1818. [Link]
- Chen, Y., & Ung, C. Y. (2018). Molecular docking for prediction and interpretation of adverse drug reactions. IBM Research. [Link]
- Labcorp. (2025). An in vitro solution to model off-target effects.
- Frolov, N. A., et al. (2023).
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2). [Link]
- Creative Diagnostics. (2021). Competitive ELISA.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Luo, H., et al. (2019). Molecular Docking for Prediction and Interpretation of Adverse Drug Reactions. Journal of Chemical Information and Modeling, 59(1), 450-460. [Link]
- Chen, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
- Toth, M. J., et al. (2021). Methods of probing the interactions between small molecules and disordered proteins. Journal of Biological Chemistry, 296, 100588. [Link]
- Colburn, Z. T., et al. (2024). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. Environmental Health Perspectives, 132(5), 057008. [Link]
- Kalinitchenko, E. V., et al. (2021).
- Kumar, S., & Singh, B. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(3), 448-453. [Link]
- Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(48), 16676-16682. [Link]
- Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Grisoni, F., & Todeschini, R. (2020). Molecular Docking for Predictive Toxicology. Methods in Molecular Biology, 2109, 215-234. [Link]
- Singh, H., et al. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Letters in Drug Design & Discovery, 8(3), 263-271. [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).
- Wang, Y., et al. (2022).
- Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
- Derosa, J., et al. (2023). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. [Link]
- Lu, H., & Wang, J. (2017). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. In Protein-Protein Interactions. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Molecular docking for prediction and interpretation of adverse drug reactions for CCHTS - IBM Research [research.ibm.com]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking for Predictive Toxicology | Springer Nature Experiments [experiments.springernature.com]
- 13. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. quanterix.com [quanterix.com]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess Determination of 3-Methylpiperidine: HPLC vs. GC
The stereochemical composition of pharmaceutically active compounds is a critical parameter, profoundly influencing their pharmacological and toxicological profiles. For chiral molecules like 3-methylpiperidine, a key intermediate in the synthesis of various pharmaceuticals, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings, practical experimental considerations, and comparative performance of these methods, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical challenges.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit identical physical and chemical properties in an achiral environment, making their separation a formidable task.[1] However, within the chiral environment of biological systems, they can interact differently with receptors, enzymes, and other chiral molecules, leading to vastly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the marketing of only the active enantiomer of chiral drugs, necessitating robust analytical methods for their separation and quantification.[2]
At a Glance: HPLC vs. GC for 3-Methylpiperidine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid chiral stationary phase.[3] | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid chiral stationary phase.[3] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[3][4][5] | Requires volatile and thermally stable analytes or derivatization to increase volatility.[3][4][5] |
| Derivatization | Often necessary to introduce a UV chromophore for sensitive detection.[6][7] | Frequently required to enhance volatility and improve separation.[3] |
| Instrumentation | HPLC system with a chiral stationary phase (CSP) and detectors like UV or MS.[3] | GC system with a chiral capillary column, often coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3] |
| Sensitivity | Detector-dependent; MS offers high sensitivity.[3] | Generally high, especially with an FID or when using selected ion monitoring (SIM) with MS.[8] |
| Resolution | Excellent resolution is achievable with a wide array of commercially available CSPs.[3] | High-efficiency capillary columns provide excellent resolution.[3] |
| Analysis Time | Can range from several minutes to over an hour.[3] | Typically offers faster analysis times.[3][5] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is a robust and widely utilized method for enantiomeric separation due to its versatility and the broad availability of chiral stationary phases (CSPs).[6][9] For a molecule like 3-methylpiperidine, which lacks a strong UV chromophore, derivatization is a key step to enable sensitive UV detection.[7]
Experimental Workflow for HPLC Analysis
Caption: Figure 1. HPLC workflow for 3-methylpiperidine ee determination.
Detailed HPLC Protocol
1. Derivatization: The primary amine of 3-methylpiperidine can be reacted with a derivatizing agent like benzoyl chloride or p-toluenesulfonyl chloride (PTSC) in the presence of a base.[6][10][11] This reaction introduces a chromophore into the molecule, making it readily detectable by UV.[11][12]
2. Chromatographic Conditions:
-
Column: Polysaccharide-based CSPs, such as Chiralpak AD-H, have proven effective for separating derivatized 3-methylpiperidine enantiomers.[6][11][12] These phases offer a wide range of enantioselectivity for various compounds.[2]
-
Mobile Phase: A common mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like hexane or heptane with an alcohol such as isopropanol or ethanol.[6] For polar mode, a mobile phase of 0.1% diethylamine in ethanol has been successfully used.[6][11] The addition of a small amount of an amine modifier like diethylamine is often crucial to prevent peak tailing by masking active sites on the silica support.[7]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[6][11]
-
Detection: UV detection is performed at a wavelength suitable for the incorporated chromophore, for instance, 228 nm for the PTSC derivative or 254 nm for the benzoyl derivative.[6][11]
3. Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.[6]
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Compounds
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high resolution and fast analysis times.[6] While 3-methylpiperidine itself can be analyzed directly, derivatization is often employed to improve its volatility and chromatographic behavior.
Experimental Workflow for GC Analysis
Caption: Figure 2. GC workflow for 3-methylpiperidine ee determination.
Detailed GC Protocol
1. Derivatization (if necessary): To enhance volatility, 3-methylpiperidine can be derivatized with reagents such as trifluoroacetic anhydride (TFAA).
2. Chromatographic Conditions:
-
Column: Chiral capillary columns with stationary phases based on cyclodextrin derivatives are commonly used.[7][13][14] The choice of the specific cyclodextrin and its substituents is critical for achieving optimal separation.[13]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times. The initial temperature, ramp rate, and final temperature need to be optimized for the specific column and analyte.
-
Detector: A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds.[6][8] Mass Spectrometry (MS) can also be coupled with GC for definitive identification of the enantiomers.[4]
3. Data Analysis: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two separated enantiomers.[6]
Method Comparison and Selection Rationale
| Parameter | HPLC | GC | Rationale for Selection |
| Sample Throughput | Generally lower | Typically higher due to faster run times | For high-throughput screening, GC is often preferred.[5] |
| Method Development | Can be more complex due to solvent selection | Often more straightforward temperature programming | GC can be quicker to optimize for volatile compounds. |
| Cost per Analysis | Higher due to solvent consumption | Lower as it primarily uses gases[5] | GC is more cost-effective for routine analysis. |
| Robustness | Very robust and reproducible | Robust, but susceptible to injection variability | Both are reliable, but HPLC can be less sensitive to minor injection inconsistencies. |
| Environmental Impact | Higher due to solvent disposal | "Greener" alternative with less solvent waste[6] | GC is a more environmentally friendly option. |
Conclusion
Both HPLC and GC are powerful and reliable techniques for the determination of the enantiomeric excess of 3-methylpiperidine. The choice between the two is contingent upon the specific requirements of the analysis.
-
Chiral HPLC is the method of choice for non-volatile derivatives and offers a wide range of chiral stationary phases, providing high versatility. The necessity of derivatization to introduce a chromophore is a key consideration.
-
Chiral GC excels in the analysis of volatile compounds, offering high resolution, speed, and lower operational costs. It is particularly well-suited for high-throughput environments.
Ultimately, the optimal method will depend on factors such as the available instrumentation, sample throughput needs, and the specific properties of the 3-methylpiperidine derivative being analyzed. For many pharmaceutical applications, the robustness and versatility of HPLC make it a preferred starting point, while the speed and cost-effectiveness of GC make it an attractive alternative, especially for quality control and process monitoring.
References
- A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. Benchchem. URL
- Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Benchchem. URL
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem. URL
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. URL
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. URL
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. URL
- GC Vs.
- DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. URL
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. URL
- CHIRAL ST
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. URL
- The HPLC analytical approach of 3-amino piperidine.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. URL
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. URL
- A Guide to the Analysis of Chiral Compounds by GC. URL
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- The State of the Art in Chiral Capillary Gas Chromatography.
- Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. PubMed. URL
- Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. eijppr.com [eijppr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for 3-Aminopiperidine Enantiomer Separation
For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 3-Aminopiperidine, a key chiral intermediate in numerous pharmaceuticals, presents a common challenge for analytical chemists. This guide provides an in-depth, objective comparison of the primary chiral stationary phases (CSPs) for the separation of its enantiomers, grounded in experimental data and established chiral recognition principles.
The Imperative of Derivatization for 3-Aminopiperidine Analysis
Direct analysis of 3-aminopiperidine enantiomers by High-Performance Liquid Chromatography (HPLC) is often hindered by its lack of a strong chromophore, making UV detection challenging and reducing sensitivity.[1] To overcome this, a pre-column derivatization step is essential. This process involves reacting the amine with a suitable agent to introduce a chromophore-containing group, thereby enhancing UV absorbance and improving chromatographic performance. A widely used and effective method is derivatization with benzoyl chloride to form N-benzoyl-3-aminopiperidine.[1] This guide will focus on the separation of these derivatized enantiomers.
A Comparative Analysis of Chiral Stationary Phases
The success of a chiral separation is fundamentally dependent on the choice of the chiral stationary phase. The three most prominent classes of CSPs for the separation of chiral amines and their derivatives are polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs. Each operates on distinct principles of chiral recognition, leading to varying performance characteristics.
Polysaccharide-Based CSPs: Versatility Through Complex Interactions
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their broad applicability in chiral separations.[2][3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2] For N-acylated compounds like benzoylated 3-aminopiperidine, the carbamate groups on the polysaccharide backbone can form crucial hydrogen bonds with the amide moiety of the analyte.
A notable example is the use of a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), for the separation of derivatized 3-aminopiperidine. In a published method, the enantiomers of 3-aminopiperidine were derivatized with p-toluenesulfonyl chloride (PTSC) and successfully resolved.[4] This demonstrates the utility of polysaccharide phases for this class of compounds, achieving a high resolution of over 4.0.[4]
Macrocyclic Glycopeptide CSPs: Multi-Modal Separations
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a unique multi-modal separation capability, functioning in normal-phase, reversed-phase, and polar ionic modes.[5] Their complex three-dimensional structures provide a variety of interaction sites, including peptide backbones for hydrogen bonding and dipole-dipole interactions, aromatic baskets for π-π interactions, and ionizable groups for electrostatic interactions.[5]
For the separation of derivatized 3-aminopiperidine, a glycoprotein-based CSP has been shown to be effective. A patented method describes the separation of dibenzoyl-3-aminopiperidine using a mobile phase of phosphate buffer and an organic solvent.[6] Another patent details the separation of monobenzoyl-3-aminopiperidine on a ChromTech CHIRAL-AGP column, also a glycoprotein-based phase.[1] These examples underscore the suitability of macrocyclic glycopeptide CSPs for the analysis of acylated 3-aminopiperidine.
Pirkle-Type CSPs: Rational Design for Strong Interactions
Experimental Data and Protocols
To provide a practical basis for comparison, the following tables summarize the experimental conditions and performance data from the cited literature.
Table 1: Performance Data for Polysaccharide-Based CSP
| Parameter | Value | Reference |
| Analyte | (R/S)-N-(p-toluenesulfonyl)-3-aminopiperidine | [4] |
| CSP | Chiralpak AD-H | [4] |
| Mobile Phase | 0.1% Diethylamine in Ethanol | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Detection | UV at 228 nm | [4] |
| Resolution (Rs) | > 4.0 | [4] |
Table 2: Performance Data for Macrocyclic Glycopeptide CSP
| Parameter | Value | Reference |
| Analyte | (R/S)-N-benzoyl-3-aminopiperidine | [1] |
| CSP | ChromTech CHIRAL-AGP | [1] |
| Mobile Phase | 0.015 mol/L Phosphate aqueous solution-isopropanol (99:1) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Detection | UV at 254 nm | [1] |
| Column Temp. | 30°C | [1] |
Experimental Protocols
Protocol 1: Derivatization of 3-Aminopiperidine with Benzoyl Chloride
This protocol is based on the method described in Chinese patent CN104034814B.[1]
Materials:
-
(RS)-3-aminopiperidine
-
Benzoyl chloride
-
Dichloromethane (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
TLC plates for reaction monitoring
Procedure:
-
Dissolve (RS)-3-aminopiperidine (e.g., 2.9 g, 0.029 mol) in a suitable solvent like dichloromethane (150 mL).[1]
-
Cool the solution to 0°C in an ice bath with stirring.[1]
-
Slowly add benzoyl chloride (e.g., 4.1 g, 0.029 mol) dropwise to the solution.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[1]
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude (RS)-N-benzoyl-3-aminopiperidine.[1]
-
The crude product can be purified by column chromatography if necessary, or directly dissolved in the mobile phase for HPLC analysis.
Protocol 2: Chiral HPLC Analysis
The following is a general workflow for chiral method development. Specific starting conditions can be taken from the tables above.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Chiralpak AD-H, ChromTech CHIRAL-AGP, or a Pirkle-type column).
Procedure:
-
Sample Preparation: Dissolve the derivatized 3-aminopiperidine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chosen chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a suitable volume of the sample (e.g., 10-20 µL) onto the column.
-
Data Acquisition: Record the chromatogram and note the retention times of the two enantiomer peaks.
-
Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the ratio of organic modifier to buffer/non-polar solvent), flow rate, and column temperature to improve resolution.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the decision-making process for selecting a CSP.
Caption: Experimental workflow for the derivatization and chiral HPLC analysis of 3-aminopiperidine.
Caption: Decision logic for selecting a suitable Chiral Stationary Phase.
Conclusion and Recommendations
The choice of a chiral stationary phase for the separation of 3-aminopiperidine enantiomers is a critical decision that impacts the accuracy and efficiency of the analysis. While all three major classes of CSPs—polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type—are viable candidates, the optimal choice depends on the specific requirements of the assay.
-
Polysaccharide-based CSPs like Chiralpak AD-H offer excellent resolution for derivatized amines and are a robust, versatile option.
-
Macrocyclic glycopeptide CSPs have demonstrated success for the separation of both mono- and di-benzoylated 3-aminopiperidine, making them a highly recommended starting point.
-
Pirkle-type CSPs are theoretically well-suited for this separation due to the strong potential for π-π interactions with the benzoyl group and should be considered, particularly when other phases do not provide adequate resolution.
Ultimately, a screening approach using columns from each class is the most effective strategy to identify the ideal stationary phase for your specific application. This guide, with its supporting data and protocols, serves as a strong foundation for this process, enabling researchers to make informed decisions and develop robust and reliable methods for the chiral separation of 3-aminopiperidine.
References
- A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B.
- The HPLC analytical approach of 3-amino piperidine. CN104034814B.
- chiral columns. www.HPLC.eu.
- Chiral HPLC Separ
- Polysaccharide-based CSPs. Chiralpedia.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis. Benchchem.
- Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed Central.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Chiral Columns for enantiomer separ
- Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. Benchchem.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations.
- Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.
- Chiral separations by HPLC on immobilized polysaccharide chiral st
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Semantic Scholar.
- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Enantiomers and Their Resolution. MDPI.
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals.
Sources
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Assessing the scalability of different synthetic routes to 3-aminopyridinones
A Comparative Guide to Scalable Synthetic Routes for 3-Aminopyridinones
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Aminopyridinone scaffolds are crucial pharmacophores found in a variety of therapeutic agents. As drug candidates progress from discovery to clinical trials, the demand for kilogram-scale quantities of the active pharmaceutical ingredient (API) necessitates robust, safe, and economically viable synthetic routes. This guide provides an in-depth comparison of common synthetic strategies for 3-aminopyridinones, with a critical assessment of their scalability. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and analyze the key factors that influence their large-scale implementation, including starting material cost, process safety, and purification challenges.
Introduction: The Importance of Scalable Synthesis
The journey of a drug from a lab-scale curiosity to a commercial product is fraught with challenges, chief among them being the development of a scalable synthetic process. A route that is elegant and high-yielding on a 1-gram scale may be entirely impractical for manufacturing. Factors such as hazardous reagents (e.g., azides, energetic nitro compounds), extreme reaction temperatures or pressures, expensive catalysts, and difficult chromatographic purifications can render a synthesis non-viable for large-scale production.[1]
3-Aminopyridinones are no exception. Their utility in medicinal chemistry, particularly as enzyme inhibitors, makes the development of efficient and scalable syntheses a high-priority endeavor.[2] This guide will compare and contrast three prominent synthetic approaches, offering insights to aid researchers in selecting the most appropriate route for their specific needs, from initial lead optimization to process development.
Route 1: Multistep Synthesis from Substituted Pyridines
This is a classic and versatile approach that builds the 3-aminopyridinone core from a pre-existing, functionalized pyridine ring. A common variant starts with a halogenated and protected pyridine, introduces functionality via cross-coupling, and concludes with amination and deprotection steps.
General Strategy & Mechanistic Considerations
A representative pathway begins with a bromo- and methoxy-substituted pyridine. The bromine atom serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction, allowing for the introduction of various aryl or heteroaryl groups, a common requirement for structure-activity relationship (SAR) studies.[3] The methoxy group acts as a protecting group for the pyridinone oxygen. The final steps involve converting the methoxy group to the desired hydroxyl (pyridinone tautomer) and introducing the C3-amino group, if not already present.
The deprotection of the 2-methoxy group is a critical step. A highly effective method involves the in situ generation of trimethylsilyl iodide (TMS-I) from trimethylsilyl chloride (TMS-Cl) and sodium iodide (NaI).[3] TMS-I is a soft Lewis acid that readily cleaves the methyl ether without requiring harsh acidic or basic conditions that could compromise other functional groups on the molecule.
Scalability Assessment
| Factor | Assessment & Rationale |
| Starting Materials | Availability of functionalized pyridines can be a bottleneck. While some are commercially available, more complex starting materials may require custom synthesis, increasing cost and lead times. |
| Reagents & Catalysts | Palladium catalysts (e.g., Pd₂(dba)₃) and specialized phosphine ligands (e.g., XPhos) are expensive, representing a significant cost driver on a large scale.[3] Rigorous control is needed to ensure palladium levels in the final API are within regulatory limits (<10 ppm). |
| Reaction Conditions | Suzuki couplings often require elevated temperatures (e.g., 120 °C), which is manageable on a large scale. The deprotection step is typically performed at room temperature, which is favorable.[3] |
| Workup & Purification | The primary challenge is the removal of palladium catalyst and ligand residues. This often requires specialized scavengers or multiple crystallization steps, which can reduce overall yield and increase processing time. Product isolation is typically via standard filtration and crystallization. |
| Overall Yield & Atom Economy | This is a linear synthesis, so the overall yield is a product of each step's efficiency. While individual steps can be high-yielding, the multi-step nature can lead to lower overall yields and poor atom economy. |
Workflow Diagram: Suzuki Coupling & Deprotection Route
Caption: General workflow for 3-aminopyridinone synthesis via Suzuki coupling and deprotection.
Representative Experimental Protocol
Step 1: Suzuki Cross-Coupling [3]
-
Materials: 5-bromo-2-methoxypyridin-3-amine (1.0 eq), Aryl/heteroaryl boronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), K₃PO₄ (3.0 eq), n-Butanol.
-
Procedure:
-
To a nitrogen-flushed reactor, add 5-bromo-2-methoxypyridin-3-amine, the boronic acid, K₃PO₄, and n-butanol.
-
Sparsely degas the mixture with nitrogen for 15 minutes.
-
Add Pd₂(dba)₃ and XPhos.
-
Heat the reaction mixture to 120 °C and stir until completion (monitor by LC-MS). Causality Note: The elevated temperature is necessary to overcome the activation energy of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue can be purified by slurry in a suitable solvent or by column chromatography for smaller scales.
-
Step 2: O-Demethylation (Deprotection) [3]
-
Materials: 3-amino-2-methoxy-pyridine derivative from Step 1 (1.0 eq), Sodium iodide (NaI) (5.0 eq), Trimethylsilyl chloride (TMS-Cl) (5.0 eq), Acetonitrile.
-
Procedure:
-
Dissolve the 3-amino-2-methoxy-pyridine derivative and sodium iodide in acetonitrile in a reactor.
-
Cool the solution to 0-5 °C.
-
Add trimethylsilyl chloride dropwise, maintaining the internal temperature below 10 °C. Causality Note: The dropwise addition and cooling are crucial to control the exothermic reaction of TMS-Cl with NaI to form TMS-I, preventing potential side reactions.
-
Allow the mixture to warm to room temperature and stir for 2 hours (monitor by LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield the crude 3-aminopyridin-2-one.
-
Purify by recrystallization.
-
Route 2: Cyclization of Acyclic Precursors (Hantzsch-type Synthesis)
The Hantzsch pyridine synthesis, traditionally used for 1,4-dihydropyridines, can be adapted to create pyridinone rings.[4][5] This approach involves the condensation of simpler, acyclic building blocks, which can be highly advantageous for scalability.
General Strategy & Mechanistic Considerations
This convergent strategy involves a multi-component reaction between a β-ketoester (or similar active methylene compound), an aldehyde, and an ammonia source.[5] The mechanism proceeds through the formation of two key intermediates: a Knoevenagel condensation product (from the aldehyde and one equivalent of the ketoester) and an enamine (from the second equivalent of the ketoester and ammonia).[4] These two fragments then undergo a Michael addition followed by cyclization and dehydration/oxidation to furnish the pyridinone ring. The "3-amino" functionality is typically derived from using a reagent like cyanoacetamide or an enamino ester as one of the core components.[6]
Scalability Assessment
| Factor | Assessment & Rationale |
| Starting Materials | Utilizes simple, inexpensive, and widely available bulk chemicals like β-ketoesters, aldehydes, and ammonia/ammonium acetate. This is a major advantage for large-scale manufacturing.[5] |
| Reagents & Catalysts | Often requires only simple acid or base catalysts (e.g., piperidine, acetic acid), or can even be performed under solvent-free or aqueous conditions, aligning with green chemistry principles.[5][7] |
| Reaction Conditions | Reaction temperatures are typically moderate (reflux in ethanol/acetic acid), which are easily achievable in standard industrial reactors. Some modern variations utilize microwave irradiation to shorten reaction times, though this presents a scalability challenge.[8] |
| Workup & Purification | The product often precipitates directly from the reaction mixture upon cooling, allowing for simple isolation by filtration. This avoids the need for complex and costly chromatographic purification. |
| Overall Yield & Atom Economy | As a one-pot, multi-component reaction, this route often exhibits high atom economy and can provide good to excellent yields in a single operational step, significantly improving process efficiency. |
Workflow Diagram: Multi-Component Cyclization Route
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Gauntlet: A Comparative Guide to the Scalable Purification of Aminopyridine Derivatives
By Dr. Evelyn Reed, Senior Application Scientist
Aminopyridine derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their journey from crude reaction mixtures to highly pure compounds suitable for clinical use is a critical, yet often challenging, phase of drug development. The inherent basicity and polarity of the aminopyridine moiety present unique purification hurdles that demand a carefully considered strategy, especially when scaling up from the bench to production.
This guide provides an in-depth comparison of the most common industrial purification techniques for aminopyridine derivatives: recrystallization, column chromatography, acid-base extraction, and distillation. We will delve into the underlying principles of each method, present scalable experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, cost, and environmental impact. Our aim is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the most effective purification strategy for their specific aminopyridine derivative at scale.
The Aminopyridine Purification Challenge
The primary challenge in purifying aminopyridine derivatives stems from their chemical nature. The presence of both a basic amino group and a pyridine ring can lead to strong interactions with stationary phases in chromatography, solubility challenges, and potential for salt formation. As production scales increase, issues that are manageable in the lab, such as solvent consumption and product loss, can become significant economic and environmental burdens. Therefore, a thorough understanding of the strengths and limitations of each purification technique is paramount for developing a robust and efficient large-scale process.
Recrystallization: The Art and Science of Purity
Recrystallization is a powerful and often preferred method for the purification of solid compounds at scale due to its potential for high purity, cost-effectiveness, and relatively low environmental impact, especially when solvents are recycled.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
The Causality Behind Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent system.[2][3] An ideal solvent should exhibit high solubility for the aminopyridine derivative at elevated temperatures and low solubility at lower temperatures.[] This differential solubility is the driving force for crystallization upon cooling. For basic compounds like aminopyridines, the choice of solvent can also be influenced by the potential for hydrogen bonding and salt formation. It is crucial to screen a range of solvents to find the optimal balance that maximizes recovery of the pure product while leaving impurities behind in the mother liquor.
Scalable Recrystallization Protocol for a Model Aminopyridine Derivative
This protocol provides a general framework for the recrystallization of a hypothetical solid aminopyridine derivative.
Step 1: Solvent Screening and Selection
-
Begin by testing the solubility of the crude aminopyridine derivative in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or heptane) at both room temperature and the solvent's boiling point.
-
Identify a solvent or solvent mixture that provides the desired solubility profile. For aminopyridines, polar protic solvents or mixtures are often effective.[5]
Step 2: Dissolution
-
In a suitably sized reactor equipped with a reflux condenser and overhead stirrer, charge the crude aminopyridine derivative.
-
Add the selected solvent and heat the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution to maximize yield.
Step 3: Decolorization (Optional)
-
If the solution is colored due to impurities, it can be treated with activated carbon. Add a small amount of activated carbon to the hot solution and stir for a short period (e.g., 15-30 minutes).
-
Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.
Step 4: Hot Filtration (Optional)
-
If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them. This is a critical step to prevent these impurities from being incorporated into the final crystals.
Step 5: Crystallization
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be further cooled in an ice bath or refrigerator to maximize crystal formation.
Step 6: Isolation and Drying
-
Collect the crystals by filtration, for instance using a Nutsche filter-dryer for large-scale operations.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight. A patent for the purification of a 3-aminopyridine crude product describes dissolving it in absolute ethanol, decolorizing with activated carbon, and then adding an alkane reagent to induce crystallization, achieving a purity of over 98%.[6]
Caption: Scalable Recrystallization Workflow for Aminopyridine Derivatives.
Column Chromatography: Precision Purification at Scale
Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For aminopyridine derivatives, preparative high-performance liquid chromatography (prep HPLC) is often employed for high-purity requirements, while flash chromatography is a faster, lower-resolution option for less demanding separations.
Taming the Basicity: A Key to Successful Chromatography
A significant challenge in the chromatographic purification of aminopyridines is their basicity, which can lead to strong interactions with the acidic silanol groups on standard silica gel. This results in poor peak shape (tailing) and potential product loss on the column. To counteract this, a common strategy is to add a small amount of a basic modifier, such as triethylamine or pyridine, to the mobile phase. This neutralizes the active sites on the silica, leading to improved peak symmetry and better separation.
Scalable Preparative HPLC Protocol for an Aminopyridine Derivative
This protocol outlines a general procedure for scaling up an analytical HPLC method to a preparative scale.
Step 1: Analytical Method Development
-
Develop an analytical HPLC method on a column with the same stationary phase as the intended preparative column.
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer or additive like formic acid or ammonium acetate) to achieve good resolution between the target compound and impurities.
Step 2: Scale-Up Calculations
-
Calculate the preparative flow rate and injection volume based on the dimensions of the analytical and preparative columns. The scaling factor is typically the ratio of the cross-sectional areas of the columns.
Step 3: Column Packing and Equilibration
-
Pack the preparative column with the selected stationary phase according to the manufacturer's instructions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Step 4: Sample Loading and Elution
-
Dissolve the crude aminopyridine derivative in the mobile phase or a compatible solvent.
-
Inject the sample onto the column and begin the gradient or isocratic elution.
Step 5: Fraction Collection
-
Collect fractions as the compound elutes from the column. The fractionation can be triggered by UV absorbance or other detection methods.
Step 6: Product Isolation
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyridine derivative.
Caption: Scalable Preparative HPLC Workflow for Aminopyridine Derivatives.
Acid-Base Extraction: A Workhorse for Selective Separation
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[7] For aminopyridine derivatives, which are basic, this method is highly effective for removing neutral or acidic impurities.[8] The principle involves converting the basic aminopyridine into its water-soluble salt by treatment with an aqueous acid, thereby allowing for its separation from water-insoluble impurities.
The Power of pH Manipulation
The key to a successful acid-base extraction is the manipulation of the pH of the aqueous phase. By protonating the basic aminopyridine with an acid, its solubility is shifted from the organic phase to the aqueous phase. Subsequently, neutralizing the aqueous layer with a base will regenerate the free aminopyridine, which can then be back-extracted into an organic solvent.
Scalable Acid-Base Extraction Protocol for an Aminopyridine Derivative
This protocol describes a general procedure for the purification of a basic aminopyridine derivative from neutral and acidic impurities.
Step 1: Dissolution
-
Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a large-scale extractor.
Step 2: Acidic Extraction
-
Add an aqueous acid solution (e.g., 1 M HCl) to the organic solution and mix thoroughly. The aminopyridine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery of the aminopyridine.
Step 3: Removal of Acidic Impurities (Optional)
-
The remaining organic layer can be washed with an aqueous base (e.g., 1 M NaOH) to remove any acidic impurities.
Step 4: Basification and Back-Extraction
-
Combine the acidic aqueous extracts containing the aminopyridine salt.
-
Slowly add a base (e.g., NaOH solution) with stirring until the solution is basic (pH > 10). This will deprotonate the aminopyridine, making it less water-soluble.
-
Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified aminopyridine.
Step 5: Product Isolation
-
Dry the organic extract over a drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified aminopyridine derivative. A study on the synthesis of 4-aminopyridine reported an 85-90% yield after isolation via extraction with ethyl acetate.[9]
Caption: Scalable Acid-Base Extraction Workflow for Aminopyridine Derivatives.
Distillation: Purification for Volatile Derivatives
For aminopyridine derivatives that are liquids at or near room temperature and are thermally stable, distillation can be an effective purification method, particularly at large scales. Distillation separates components of a liquid mixture based on differences in their boiling points.
The Advantage of Reduced Pressure
Many organic compounds, including some aminopyridine derivatives, have high boiling points at atmospheric pressure and may decompose at these temperatures. Distillation under reduced pressure (vacuum distillation) lowers the boiling point of the compound, allowing for its purification at a lower, non-destructive temperature.[10]
Scalable Vacuum Distillation Protocol
Step 1: Setup
-
Assemble a vacuum distillation apparatus appropriately sized for the scale of the purification. Ensure all glassware is rated for vacuum applications.
-
Add the crude aminopyridine derivative to the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
Step 2: Evacuation
-
Gradually apply vacuum to the system.
Step 3: Heating
-
Gently heat the distillation flask.
Step 4: Distillation and Collection
-
As the liquid boils, the vapor will rise, be condensed, and collected in the receiving flask.
-
Monitor the temperature of the vapor; a stable temperature during collection indicates a pure fraction.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
Step 5: Shutdown
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Caption: Scalable Vacuum Distillation Workflow for Aminopyridine Derivatives.
Comparative Analysis of Purification Techniques
The choice of the optimal purification technique depends on a multitude of factors, including the physical state of the compound, the nature of the impurities, the desired purity, the scale of the operation, and economic and environmental considerations. The following table provides a comparative overview of the techniques discussed.
| Feature | Recrystallization | Column Chromatography (Prep HPLC) | Acid-Base Extraction | Distillation |
| Purity | High to Very High | Very High | Moderate to High | Moderate to High |
| Yield | Moderate to High | Moderate to High | High | High |
| Scalability | Excellent | Good | Excellent | Excellent |
| Cost | Low to Moderate | High | Low | Moderate |
| Throughput | Moderate | Low to Moderate | High | High |
| Solvent Usage | Moderate (recyclable) | High | Moderate | Low |
| Applicability | Crystalline Solids | Soluble Compounds | Basic/Acidic Compounds | Thermally Stable Liquids |
| Key Advantage | High purity for solids | High resolution | Removes ionic impurities | Good for volatile liquids |
| Key Disadvantage | Product loss in mother liquor | High cost and solvent use | Not for neutral impurities | Requires thermal stability |
Note: A comparative study on the purification of an Active Pharmaceutical Ingredient (API) from genotoxic impurities reported API losses of 14.9-16.4% for recrystallization and 6.4-11.9% for flash chromatography.
Conclusion: A Strategic Approach to Purity
The purification of aminopyridine derivatives at scale is a multifaceted challenge that requires a strategic and well-informed approach. There is no one-size-fits-all solution; the optimal method is dictated by the specific properties of the target molecule and the process constraints.
Recrystallization stands out as a highly efficient and economical choice for solid compounds, provided a suitable solvent system can be identified. Column chromatography, particularly preparative HPLC, offers the highest resolution for complex mixtures but at a significant cost in terms of solvents and equipment. Acid-base extraction is an invaluable and robust technique for removing ionic impurities from basic aminopyridines. For volatile liquid derivatives, distillation under reduced pressure is a powerful and scalable option.
As Senior Application Scientists, we recommend a multi-pronged strategy. Early-stage development should involve screening all viable purification techniques. For complex impurity profiles, a combination of methods, such as an initial acid-base extraction followed by a final recrystallization, often provides the most effective and economical path to achieving the high purity standards required for active pharmaceutical ingredients. By carefully considering the principles and practicalities outlined in this guide, researchers and drug development professionals can navigate the purification gauntlet with confidence, ensuring the timely and efficient delivery of high-quality aminopyridine derivatives.
References
- Szekely, G., Sellergren, B., Heggie, W., & Ferreira, F. (2013). Environmental and economic analysis for selection and engineering sustainable API degenotoxification processes. Green Chemistry, 15(1), 210-225. [Link]
- Hovione. (2013). Environmental and economic analysis for selection and engineering sustainable API degenotoxification processes.
- An, J. H., & Lee, J. S. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 232(1), 65–68. [Link]
- Technobis Crystallization Systems. (2021). Solvent selection for process development.
- APC. (n.d.). Solvent Selection - (API) Solubility.
- Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
- McKinsey & Company. (2024). Decarbonizing API manufacturing: Unpacking the cost and regulatory requirements.
- PharmaFeatures. (2025). Green Pharma Revolution: Eco-Friendly Strategies for API Manufacturing in Modern Medicine.
- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- The Hong Kong University of Science and Technology. (n.d.). Integration of solvent selection with process and drug solubility enhancement optimization for pharmaceutical crystallization.
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
- Wikipedia. (n.d.). Acid–base extraction.
- National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.
- National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Occupational Safety and Health Administration. (n.d.). PV2143.
- MDPI. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
- Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
- IJNRD. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- INIS-IAEA. (2025). Preparative Liquid Chromatography: Impurities Removal Technique.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
- Google Patents. (n.d.). CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine.
- CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Springer. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.
- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
- National Institutes of Health. (n.d.). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
- ResearchGate. (2012). 4-Aminopyridine Toxicity: A Case Report and Review of the Literature.
- Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure.
- Quora. (2017). Why is distillation under reduced pressure often used in the purification of chemicals?.
Sources
- 1. mckinsey.com [mckinsey.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. approcess.com [approcess.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 7. Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Process software speeds solvent selection for api crystalisation [manufacturingchemist.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-1-methylpiperidin-2-one Hydrochloride
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Amino-1-methylpiperidin-2-one hydrochloride. As a specialized chemical used in research and development, its handling and disposal require a thorough understanding of its properties to ensure personnel safety and environmental protection. The procedures outlined below are synthesized from authoritative safety data sheets and established laboratory waste management principles, providing a self-validating system for your laboratory's chemical hygiene plan.
Core Safety Principles and Hazard Assessment
Before handling or disposing of any chemical, a comprehensive understanding of its potential hazards is paramount. This compound, like many heterocyclic amines, must be handled with care. The primary hazards are associated with irritation and potential toxicity, though comprehensive toxicological data is limited[1]. Therefore, a cautious approach is mandated.
Key Safety Directives:
-
Always Handle in a Ventilated Area: To mitigate inhalation risks, always handle the compound within a certified chemical fume hood[1][2][3].
-
Mandatory Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat[3][4].
-
Avoid Dust Generation: This compound is a solid, and care must be taken to avoid creating dust, which can be easily inhaled[1][2].
-
Prevent Environmental Release: Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer[2][5][6]. Amines can be harmful to aquatic life and disrupt wastewater treatment processes[7].
Summary of Hazard Information
The following table summarizes the known and potential hazards based on available Safety Data Sheets (SDS) for the compound and its structural analogs.
| Hazard Classification | GHS Hazard Statement (H-Statement) | Primary Mitigation & Precaution | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves. Wash hands and skin thoroughly after handling. | [3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if contact occurs. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area or fume hood. | [1][3] |
Strategic Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures that waste is treated by the correct disposal pathway.
The Causality Behind Segregation:
-
Incompatibility with Acids: Amines are basic. Mixing them with acidic waste can cause a strong and potentially violent exothermic (heat-generating) neutralization reaction.
-
Incompatibility with Oxidizers: Storing amine waste with strong oxidizing agents can create a risk of fire or explosion.
-
Regulatory Compliance: Waste streams are regulated based on their chemical properties (e.g., halogenated vs. non-halogenated). Proper segregation is required for legal compliance and is more cost-effective for disposal[8][9].
All waste streams containing this compound must be collected in a dedicated, clearly labeled hazardous waste container[7][10].
Disposal Protocol: A Step-by-Step Workflow
The following protocol details the procedures for disposing of solid waste, contaminated solutions, and associated labware.
Step 1: Preparing the Hazardous Waste Container
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-on cap[8][10]. Do not use metal containers, as corrosive materials can compromise them[9].
-
Labeling: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents or other chemicals mixed in the container.
-
Appropriate hazard symbols (e.g., Irritant, Harmful).
-
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be secondary containment (e.g., a chemical-resistant tray) to contain potential leaks[11].
Step 2: Disposal of Solid Waste
This includes unused or expired pure compounds, as well as grossly contaminated items like weighing papers or paper towels used to clean up a small, dry spill.
-
Transfer: Carefully transfer the solid waste into the designated and labeled solid hazardous waste container.
-
Avoid Compaction: Do not compact the waste, as this can generate dust.
-
Seal Container: Securely close the container lid immediately after adding waste[9][10][11].
Step 3: Disposal of Liquid Waste
This applies to solutions containing this compound.
-
Segregate: Collect aqueous solutions containing the compound in a dedicated liquid hazardous waste container, separate from organic solvent waste.
-
pH Consideration: Do not neutralize the waste unless it is a specifically approved part of an experimental protocol[6]. In-lab neutralization of bulk waste is generally discouraged and should be handled by your institution's Environmental Health and Safety (EHS) department.
-
Container Management: Keep the liquid waste container securely sealed when not in use. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 4: Decontamination of Labware
This procedure applies to glassware and equipment with trace amounts of contamination.
-
Initial Rinse: Rinse the contaminated labware (e.g., beakers, spatulas) with a suitable solvent, such as deionized water or an alcohol (e.g., ethanol).
-
Collect Rinsate: This initial rinsate must be collected and disposed of as liquid hazardous waste in the appropriate, labeled container[9].
-
Secondary Cleaning: After the initial hazardous rinse, the labware can be washed using standard laboratory detergents and water.
-
Empty Containers: Empty commercial containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected as hazardous waste[9]. Once decontaminated, deface the original label and dispose of the container according to institutional guidelines for clean glass or plastic recycling.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once your hazardous waste container is full (no more than 90%), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a pickup[11].
-
Professional Disposal: Do not attempt to dispose of the waste yourself. The collected waste must be handled by a licensed professional waste disposal service, which will typically use high-temperature incineration for final destruction[1].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
- 4 - Safety Data Sheet.
- Safety Data Sheet - 3-Amino-2-piperidinone. MedchemExpress.com.
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
- MSDS of 3-aMino-1-methyl-piperidin-2-one. Capot Chemical Co., Ltd.
- 2 - SAFETY D
- Safety D
- SAFETY DATA SHEET - (S)-(-)-3-Amino-2-piperidone. TCI Chemicals.
- Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
- Laboratory Waste Management Guidelines. University of Florida - Environmental Health and Safety.
- Management of Waste.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.
- Amine Disposal For Businesses. Collect and Recycle.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. peptide.com [peptide.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. odu.edu [odu.edu]
Navigating the Safe Handling of 3-Amino-1-methylpiperidin-2-one Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for 3-Amino-1-methylpiperidin-2-one hydrochloride (CAS No. 1422130-18-4), a compound of interest in contemporary research. Our focus is to empower you with the knowledge to not only ensure personal safety but also to maintain the integrity of your research through meticulous handling and disposal protocols.
Hazard Profile and Core Safety Directives
This compound is a substituted piperidine derivative. While comprehensive toxicological data for this specific compound is not fully established, the available safety data for structurally related compounds, such as 4-Piperidone hydrochloride monohydrate and the parent 3-Amino-1-methyl-piperidin-2-one, allows for a robust preliminary hazard assessment.[1][2] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[1][3][4]
-
Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[1][3][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]
Given these potential hazards, a proactive and stringent safety culture is non-negotiable. All handling procedures must be predicated on the principle of minimizing exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or Butyl rubber gloves.[5] | NIOSH-approved respirator with a green-coded ammonia/methylamine cartridge and a P95 particulate pre-filter.[6][7][8] | Standard laboratory coat. |
| Solution Preparation and Handling | Chemical splash goggles. | Nitrile or Butyl rubber gloves.[5] | Not generally required if performed in a certified chemical fume hood. | Chemical-resistant laboratory coat. |
| Reaction Quenching and Work-up | Chemical splash goggles and a face shield. | Nitrile or Butyl rubber gloves.[5] | Not generally required if performed in a certified chemical fume hood. | Chemical-resistant laboratory coat. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty Nitrile or Butyl rubber gloves. | NIOSH-approved respirator with a green-coded ammonia/methylamine cartridge and a P95 particulate pre-filter.[6][7][8] | Chemical-resistant apron or coveralls over a laboratory coat. |
Causality Behind PPE Choices:
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for general laboratory use.[5] For prolonged contact or when handling concentrated solutions, Butyl rubber gloves provide superior protection against amine derivatives.[5]
-
Respiratory Protection: The primary respiratory hazard arises from inhaling the fine powder. An ammonia/methylamine cartridge is recommended due to the amine functional group in the molecule.[6][7][8] The P95 pre-filter will capture fine dust particles.
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles. A face shield should be added during procedures with a higher risk of splashes, such as reaction quenching.
Operational Plans: From Receipt to Disposal
A systematic approach to handling ensures safety and procedural consistency. The following workflow diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: A flowchart illustrating the safe handling workflow for this compound.
Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed.
Weighing and Aliquoting:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use anti-static weigh paper or a weighing boat.
-
Handle the solid gently to avoid creating airborne dust.
Solution Preparation:
-
Always add the solid this compound to the solvent slowly while stirring. This prevents clumping and potential splashing.
-
Prepare solutions in a chemical fume hood.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2]
-
Remove contaminated clothing.
-
Seek medical attention if irritation develops or persists.[1][2]
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2]
-
Remove contact lenses if present and easy to do.
In Case of Inhalation:
-
If breathing is difficult, provide oxygen.
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation: A key principle in chemical waste management is segregation. As this compound contains chlorine, it should be treated as a halogenated waste.
-
Solid Waste: Collect unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container designated for "Halogenated Solid Chemical Waste."
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for "Halogenated Liquid Chemical Waste." Do not mix with non-halogenated solvent waste.[9]
Disposal Method: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[2] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated components.[2]
Decontamination of Glassware:
-
Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect the initial rinsate as halogenated liquid waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, provided local regulations permit.
By adhering to these detailed safety and handling protocols, you can confidently work with this compound, ensuring a safe laboratory environment and the integrity of your scientific endeavors.
References
- Thermo Fisher Scientific. (2025, September 17).
- Emory University. Chemical Waste Disposal Guidelines.
- TCI Chemicals. (2025, January 6).
- Northern Safety.
- Capot Chemical Co., Ltd. MSDS of 3-aMino-1-methyl-piperidin-2-one.
- Royalland Tours. (2026, January 3).
- Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- Select Safety Sales.
- MedChemExpress. (2025, May 15).
- BIOFOUNT. 1422130-18-4|this compound. [Link]
- Cayman Chemical. (2025, November 18).
- Northwestern University. Cartridge Selection.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. capotchem.cn [capotchem.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. safeopedia.com [safeopedia.com]
- 6. royallandtours.com [royallandtours.com]
- 7. selectsafetysales.com [selectsafetysales.com]
- 8. northwestern.edu [northwestern.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
